Product packaging for Delequamine(Cat. No.:CAS No. 119905-05-4)

Delequamine

Cat. No.: B044412
CAS No.: 119905-05-4
M. Wt: 350.5 g/mol
InChI Key: JKDBLHWERQWYKF-JLSDUUJJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delequamine is a potent and selective antagonist for α2-adrenoceptors, offering researchers a critical tool for investigating the noradrenergic system. Its high selectivity over α1-adrenoceptors allows for precise modulation of α2-receptor-mediated functions, which include the regulation of neurotransmitter release, sympathetic nervous system activity, and cardiovascular function. In research settings, this compound is primarily utilized in neuropharmacological studies to elucidate the role of α2-adrenoceptors in behaviors such as arousal, attention, and anxiety. Furthermore, its application extends to cardiovascular research, where it is used to study central and peripheral control of blood pressure and heart rate. By blocking presynaptic α2-autoreceptors, this compound enhances norepinephrine release, providing a mechanism to probe the consequences of increased noradrenergic signaling in vitro and in vivo. This compound is supplied with detailed analytical documentation, including HPLC and mass spectrometry data, to ensure batch-to-batch consistency and reliability for your critical experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N2O3S B044412 Delequamine CAS No. 119905-05-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119905-05-4

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

InChI

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1

InChI Key

JKDBLHWERQWYKF-JLSDUUJJSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2

Canonical SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Other CAS No.

119905-05-4

Synonyms

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Delequamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (developmental code names: RS-15385, RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist that was under investigation for the treatment of erectile dysfunction and major depressive disorder.[1] Although its development was discontinued in the 1990s after reaching Phase 3 clinical trials, its distinct mechanism of action continues to be of scientific interest.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and physiological effects. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: α2-Adrenoceptor Antagonism

This compound functions as a competitive antagonist at α2-adrenergic receptors.[2] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating the release of neurotransmitters, most notably norepinephrine, from presynaptic nerve terminals. By blocking these receptors, this compound effectively inhibits the negative feedback loop that normally limits norepinephrine release, thereby increasing synaptic concentrations of this neurotransmitter.

The antagonistic activity of this compound is highly selective for α2-adrenoceptors over α1-adrenoceptors and other receptor types, which contributes to its specific pharmacological profile.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity and selectivity of this compound.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

Receptor TargetPreparationRadioligandParameterValueReference
α2-AdrenoceptorsRat Cortex[³H]-YohimbinepKi9.5[2]
α1-AdrenoceptorsRat Cortex[³H]-PrazosinpKi5.29

Table 2: Selectivity Profile of this compound

Receptor TargetParameterValueFold Selectivity (α2 vs. Target)Reference
α1-AdrenoceptorspKi5.29> 14,000
5-HT1A ReceptorspKi6.50> 1000[2]
5-HT1D ReceptorspKi7.00Data not available
Other 5-HT ReceptorspKi< 5Data not available
Dopamine ReceptorspKi< 5Data not available
Muscarinic CholinoceptorspKi< 5Data not available
β-AdrenoceptorspKi< 5Data not available

Signaling Pathways

The antagonism of α2-adrenoceptors by this compound initiates a cascade of intracellular signaling events. The primary pathway affected is the adenylyl cyclase/cyclic AMP (cAMP) system.

Delequamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha2_Receptor α2-Adrenoceptor This compound->Alpha2_Receptor Antagonizes Norepinephrine Norepinephrine Norepinephrine->Alpha2_Receptor Activates Gi_protein Gi Protein Alpha2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the characterization of this compound's mechanism of action.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptors.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the α2-adrenoceptor.

  • Materials:

    • Membrane preparation from a tissue or cell line expressing α2-adrenoceptors (e.g., rat cerebral cortex).

    • Radioligand specific for α2-adrenoceptors (e.g., [³H]-Yohimbine).

    • This compound (unlabeled competitor).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Membrane, Radioligand, and this compound Solutions start->prepare_reagents incubation Incubate Membrane, Radioligand, and varying concentrations of this compound prepare_reagents->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity washing->counting analysis Calculate IC50 and Ki counting->analysis end End analysis->end

Functional Assay: cAMP Measurement

This assay measures the functional consequence of this compound's antagonism on α2-adrenoceptor signaling.

  • Objective: To determine the effect of this compound on agonist-induced inhibition of cAMP production.

  • Materials:

    • Intact cells expressing α2-adrenoceptors.

    • An α2-adrenoceptor agonist (e.g., clonidine).

    • Adenylyl cyclase stimulator (e.g., forskolin).

    • This compound.

    • cAMP assay kit (e.g., ELISA-based).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Add the α2-adrenoceptor agonist to inhibit adenylyl cyclase and reduce cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

    • Plot the cAMP concentration against the concentration of this compound to determine its ability to reverse the agonist-induced inhibition.

Physiological Effects

The primary physiological effects of this compound are attributed to its dual central and peripheral actions.

  • Central Nervous System: In the central nervous system, antagonism of presynaptic α2-adrenoceptors in areas like the locus coeruleus leads to increased norepinephrine release. This is thought to enhance arousal and contribute to its potential pro-erectile effects.[2][3][4]

  • Peripheral Nervous System: Peripherally, this compound blocks the norepinephrine-induced contraction of smooth muscle in the corpora cavernosa of the penis.[2][3][4] This leads to vasodilation, increased blood flow, and facilitates penile erection.

Clinical Development

This compound was investigated for the treatment of erectile dysfunction and major depressive disorder. It progressed to Phase 3 clinical trials for erectile dysfunction before its development was discontinued by 1999.[1] The specific reasons for the discontinuation have not been widely published.

Conclusion

This compound is a potent and selective α2-adrenoceptor antagonist with a clear mechanism of action involving the enhancement of noradrenergic neurotransmission. Its dual central and peripheral effects provided a strong rationale for its investigation in erectile dysfunction. While no longer in clinical development, the study of this compound has contributed to the understanding of the role of the α2-adrenoceptor in physiological functions and as a therapeutic target.

References

Delequamine: A Selective Alpha-2 Adrenoceptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine, also known by its developmental code names RS-15385 and RS-15385-197, is a potent and highly selective alpha-2 (α2) adrenoceptor antagonist.[1][2] Structurally related to the natural antagonist yohimbine, this compound exhibits greater selectivity for the α2-adrenoceptor over the alpha-1 (α1) subtype and other neurotransmitter receptors.[1][3] It was developed in the 1990s and investigated primarily for the treatment of erectile dysfunction and major depressive disorder, reaching Phase 3 clinical trials for the former indication before its development was discontinued.[1] This document provides a comprehensive technical overview of this compound, focusing on its pharmacological properties, the experimental protocols used in its evaluation, and its mechanism of action.

Pharmacological Profile

This compound is a competitive antagonist at α2-adrenoceptors, demonstrating high affinity and selectivity. Its antagonistic properties have been characterized through a series of in vitro and in vivo studies.

Binding Affinity and Selectivity

This compound displays a high affinity for α2-adrenoceptors, as determined by radioligand binding assays. It shows a remarkable selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio of over 14,000 in binding experiments.[3] Furthermore, it has low affinity for other receptor types, including serotonin (5-HT), dopamine, muscarinic, and β-adrenoceptors.[3]

Regarding α2-adrenoceptor subtypes, this compound is non-selective for the α2A and α2B subtypes but exhibits a lower affinity for the α2-adrenoceptor subtype found in hamster adipocytes, which is likely the α2C subtype.[3]

Table 1: In Vitro Binding Affinity of this compound at Various Receptors

Receptor/SubtypePreparationRadioligandpKiReference
α2-AdrenoceptorRat Cortex[³H]-Yohimbine9.45[3]
α2A-AdrenoceptorHuman Platelets-9.90[3]
α2B-AdrenoceptorRat Neonate Lung-9.70[3]
α2-AdrenoceptorHamster Adipocytes-8.38[3]
α1-AdrenoceptorRat Cortex[³H]-Prazosin5.29[3]
5-HT₁A Receptor--6.50[3]
5-HT₁D Receptor--7.00[3]
Other 5-HT Receptors--< 5[3]
Dopamine Receptors--< 5[3]
Muscarinic Receptors--< 5[3]
β-Adrenoceptors--< 5[3]
Dihydropyridine Sites--< 5[3]
Imidazoline Binding Site-[³H]-IdazoxanNo Affinity[3]
Functional Antagonism

In functional assays, this compound acts as a competitive antagonist, effectively reversing the effects of α2-adrenoceptor agonists. Its high selectivity for α2- over α1-adrenoceptors is maintained in these functional studies, with a selectivity ratio of over 4,000.[3]

Table 2: In Vitro Functional Antagonist Activity of this compound

PreparationAgonistMeasured ParameterpA₂Reference
Guinea-pig Ileum (transmurally stimulated)UK-14,304Inhibition of twitch response9.72[3]
Dog Saphenous VeinBHT-920Contraction10.0[3]
Rabbit AortaPhenylephrineContraction6.05[3]
In Vivo Efficacy

This compound is both centrally and orally active. In animal models, it has been shown to be a potent antagonist of the effects induced by α2-adrenoceptor agonists.

Table 3: In Vivo Antagonist Activity of this compound in Rats

ModelAgonistMeasured EffectRoute of AdministrationAD₅₀Reference
Anaesthetized RatUK-14,304Mydriasisi.v.5 µg/kg[3]
Anaesthetized RatClonidineMydriasisi.v.7 µg/kg[3]
Anaesthetized Rat-Mydriasisp.o.96 µg/kg[3]
Pithed RatUK-14,304Pressor Responsei.v.7 µg/kg[3]

Mechanism of Action and Signaling Pathways

Alpha-2 Adrenoceptor Signaling

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi). Upon activation by endogenous catecholamines like norepinephrine (NE), the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). In the nervous system, presynaptic α2-adrenoceptors act as autoreceptors, where their activation by NE released into the synapse inhibits further NE release, creating a negative feedback loop.

alpha2_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release alpha2_pre α2-Adrenoceptor (Autoreceptor) NE_release->alpha2_pre Activates alpha2_post α2-Adrenoceptor NE_release->alpha2_post Activates Gi_pre Gi alpha2_pre->Gi_pre Activates Gi_pre->NE_release Inhibits AC_pre Adenylyl Cyclase Gi_pre->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Gi_post Gi alpha2_post->Gi_post Activates AC_post Adenylyl Cyclase Gi_post->AC_post Inhibits cAMP_post ↓ cAMP AC_post->cAMP_post Contraction Smooth Muscle Contraction cAMP_post->Contraction Leads to This compound This compound This compound->alpha2_pre Blocks This compound->alpha2_post Blocks

Caption: Alpha-2 adrenoceptor signaling pathway and the action of this compound.

This compound's Mechanism of Antagonism

As a selective α2-adrenoceptor antagonist, this compound binds to these receptors and prevents their activation by norepinephrine. This action has two primary consequences:

  • Presynaptically: By blocking the presynaptic autoreceptors, this compound disinhibits the negative feedback loop, leading to an increase in the release of norepinephrine into the synapse.

  • Postsyntaptically: In tissues like the corpus cavernosum smooth muscle, α2-adrenoceptor activation contributes to muscle contraction.[4][5] By blocking these postsynaptic receptors, this compound prevents this contraction, promoting smooth muscle relaxation.[4]

In the context of erectile function, the proposed mechanism involves a dual action: centrally, the increased noradrenergic neurotransmission enhances arousal, while peripherally, the blockade of α2-adrenoceptors in the penile smooth muscle facilitates erection by antagonizing the contractile effects of norepinephrine.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These are based on the procedures described in the primary literature and standard pharmacological practices.

In Vitro Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of this compound for various receptors.

Protocol: α2-Adrenoceptor Binding in Rat Cortex

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the cerebral cortex is rapidly dissected on ice.

    • The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

    • The homogenate is centrifuged at 50,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.

    • The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) to a final protein concentration of approximately 0.5 mg/mL, as determined by the Bradford method.

  • Binding Assay:

    • The assay is performed in a final volume of 250 µL.

    • To each tube, add:

      • 150 µL of the membrane preparation.

      • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

      • 50 µL of [³H]-Yohimbine (a selective α2-antagonist radioligand) at a concentration close to its Kd (e.g., 1-2 nM).

    • For non-specific binding, a high concentration of a competing unlabeled ligand (e.g., 10 µM phentolamine) is added instead of this compound.

    • The tubes are incubated at 25°C for 60 minutes.

  • Termination and Measurement:

    • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

    • The filters are washed three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The filters are placed in scintillation vials, and 5 mL of scintillation cocktail is added.

    • Radioactivity is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start: Tissue (e.g., Rat Cortex) homogenization Homogenization in Tris-HCl Buffer start->homogenization centrifugation1 Centrifugation (50,000 x g) homogenization->centrifugation1 resuspension1 Resuspend Pellet centrifugation1->resuspension1 centrifugation2 Centrifugation (50,000 x g) resuspension1->centrifugation2 resuspension2 Resuspend in Assay Buffer centrifugation2->resuspension2 protein_assay Protein Quantification (Bradford Assay) resuspension2->protein_assay incubation Incubation (25°C, 60 min) - Membrane Prep - [³H]-Yohimbine - this compound (or vehicle/competitor) protein_assay->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration washing Wash Filters (3x with cold buffer) filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC₅₀ and Ki determination) scintillation->data_analysis end End: Affinity (Ki) Value data_analysis->end

Caption: Workflow for in vitro radioligand binding assay.

In Vitro Functional Assays

These assays determine the functional antagonist potency (pA₂) of this compound.

Protocol: Guinea-Pig Ileum Assay

  • Tissue Preparation:

    • A male guinea pig is euthanized, and a segment of the terminal ileum is removed and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

    • A 2-3 cm segment of the ileum is mounted in a 20 mL organ bath containing Krebs-Henseleit solution at 37°C, under a resting tension of 1 g.

    • The tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • The ileum is subjected to transmural electrical stimulation (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage) to elicit cholinergic twitch responses.

    • A cumulative concentration-response curve to an α2-agonist (e.g., UK-14,304, 10⁻⁹ to 10⁻⁵ M) is established to measure the inhibition of the twitch response.

    • The tissue is then washed, and this compound is added to the organ bath at a fixed concentration (e.g., 10⁻⁹ M) and allowed to incubate for 30-60 minutes.

    • A second cumulative concentration-response curve to the α2-agonist is then constructed in the presence of this compound.

    • This process is repeated with increasing concentrations of this compound.

  • Data Analysis:

    • The dose-response curves for the agonist in the absence and presence of different concentrations of the antagonist are plotted.

    • The dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA₂ value is the intercept on the x-axis of the Schild plot and represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A slope not significantly different from unity suggests competitive antagonism.

In Vivo Assays

These assays assess the efficacy of this compound in a living organism.

Protocol: Antagonism of Clonidine-Induced Mydriasis in Rats

  • Animal Preparation:

    • Male Wistar rats are anesthetized (e.g., with pentobarbitone sodium, 60 mg/kg, i.p.).

    • The animal is placed under a dissecting microscope equipped with a micrometer eyepiece to measure pupil diameter.

    • A baseline pupil diameter is recorded.

  • Experimental Procedure:

    • A dose-response curve for the mydriatic effect of an α2-agonist (e.g., clonidine, 1-100 µg/kg, i.v.) is established in a control group of rats.

    • In the test group, this compound is administered (e.g., 1-30 µg/kg, i.v., or orally) a set time before the administration of clonidine.

    • The mydriatic response to clonidine is then re-measured in the presence of this compound.

  • Data Analysis:

    • The dose-response curves for clonidine in the absence and presence of this compound are plotted.

    • The AD₅₀ (the dose of this compound that produces a 50% reduction in the maximum mydriatic effect of clonidine) is calculated.

Chemical Synthesis

This compound belongs to the isoquinolino[2,1-g][1][4]naphthyridine class of compounds. While the specific proprietary synthesis of this compound is not publicly detailed, a general synthetic route for this class of compounds can be proposed based on established organic chemistry principles. A plausible approach would involve a multi-step synthesis culminating in the formation of the tetracyclic core structure, followed by the introduction of the methoxy and methylsulfonyl functional groups. A key step would likely be a Pictet-Spengler or Bischler-Napieralski type reaction to form the isoquinoline ring system, followed by further cyclizations to build the complete naphthyridine framework.

synthesis_overview starting_materials Simple Precursors (e.g., substituted phenethylamine and pyridine derivatives) isoquinoline_formation Isoquinoline Ring Formation (e.g., Pictet-Spengler) starting_materials->isoquinoline_formation naphthyridine_construction Naphthyridine Ring System Construction (multi-step cyclizations) isoquinoline_formation->naphthyridine_construction functionalization Functional Group Introduction (-OCH₃, -SO₂CH₃) naphthyridine_construction->functionalization This compound This compound functionalization->this compound

Caption: General overview of a plausible synthetic pathway for this compound.

Conclusion

This compound is a highly potent and selective α2-adrenoceptor antagonist that has been extensively characterized through a range of in vitro and in vivo pharmacological assays. Its mechanism of action, involving the enhancement of noradrenergic neurotransmission and blockade of postsynaptic α2-adrenoceptor-mediated smooth muscle contraction, provided a strong rationale for its investigation as a treatment for erectile dysfunction. Although its clinical development was discontinued, the detailed pharmacological data available for this compound make it a valuable tool for researchers investigating the physiological and pathological roles of α2-adrenoceptors. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists in the fields of pharmacology and drug development.

References

Delequamine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

Delequamine (dez-a-kwa-meen), with developmental code names RS-15385 and RS-15385-197, is a potent and highly selective α2-adrenergic receptor antagonist.[1] Structurally related to the natural alkaloid yohimbine, this compound exhibits a significantly improved selectivity profile, distinguishing it as a valuable tool for pharmacological research.[1] Though it reached Phase 3 clinical trials for the treatment of erectile dysfunction and major depressive disorder, it was never brought to market.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action, experimental validation, and key quantitative data.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine.[1] Its chemical structure is depicted in Figure 1.

this compound 2D Structure Figure 1. 2D Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C18H26N2O3S[1]
Molar Mass 350.48 g/mol [1]
CAS Number 119905-05-4[4]
Appearance Not specified in available literature
Solubility Not specified in available literature
pKa Not specified in available literature
LogP Not specified in available literature

Mechanism of Action: Selective α2-Adrenoceptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating the release of norepinephrine from presynaptic nerve terminals. By blocking these receptors, this compound inhibits the negative feedback loop that normally limits norepinephrine release, thereby increasing synaptic concentrations of this neurotransmitter. This leads to enhanced noradrenergic signaling in both the central and peripheral nervous systems.[5]

The α2-adrenoceptors are coupled to the inhibitory G protein, Gi. Activation of the α2-receptor by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] By antagonizing this receptor, this compound prevents the decrease in cAMP levels, thereby modulating downstream signaling pathways.

Signaling Pathway

The antagonism of α2-adrenergic receptors by this compound initiates a cascade of intracellular events. A simplified representation of this signaling pathway is illustrated in the following diagram.

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell Norepinephrine Norepinephrine Alpha2_Receptor α2-Adrenergic Receptor (Gi-coupled) Norepinephrine->Alpha2_Receptor Binds & Activates Norepinephrine_Post Norepinephrine Norepinephrine->Norepinephrine_Post Acts on This compound This compound This compound->Alpha2_Receptor Binds & Blocks AC Adenylyl Cyclase Alpha2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Release Norepinephrine Release cAMP->Release Modulates (Negative Feedback) Postsynaptic_Receptor Postsynaptic Adrenergic Receptors Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Postsynaptic_Receptor->Cellular_Response Leads to Norepinephrine_Post->Postsynaptic_Receptor Binds & Activates

Caption: this compound's antagonism of presynaptic α2-adrenoceptors.

Pharmacological Properties

Receptor Binding Affinity

This compound exhibits high affinity for α2-adrenoceptors with a remarkable selectivity over α1-adrenoceptors and other neurotransmitter receptors. Quantitative binding data are presented in Table 2.

Receptor SubtypeTissue SourceRadioligand DisplacedpKiReference
α2 (non-selective) Rat Cortex[3H]-Yohimbine9.45[4]
α2A Human PlateletsNot Specified9.90[4]
α2B Rat Neonate LungNot Specified9.70[4]
α2 (in adipocytes) Hamster AdipocytesNot Specified8.38[4]
α1 Rat Cortex[3H]-Prazosin5.29[4]
5-HT1A Not SpecifiedNot Specified6.50[4]
5-HT1D Not SpecifiedNot Specified7.00[4]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

Functional assays have confirmed this compound's potent antagonist activity at α2-adrenoceptors. The results of these studies are summarized in Table 3.

AssayTissue PreparationAgonist AntagonizedpA2Reference
Functional AntagonismTransmurally-stimulated Guinea-pig IleumUK-14,3049.72[4]
Functional AntagonismDog Saphenous VeinBHT-92010.0[4]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Pharmacokinetics (ADME)

While detailed pharmacokinetic parameters for this compound are not extensively published, it has been established that the compound is orally active and penetrates the brain.[8] In vivo studies in rats have demonstrated its central activity following oral administration.[8]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for α2-adrenoceptors.

Workflow Diagram:

Radioligand_Binding_Assay Membrane_Prep 1. Membrane Preparation (e.g., from rat cortex) Incubation 2. Incubation - Membranes - Radioligand ([3H]-Yohimbine) - this compound (varying conc.) Membrane_Prep->Incubation Filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) Incubation->Filtration Counting 4. Quantification of Radioactivity (Scintillation counting) Filtration->Counting Analysis 5. Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize the tissue of interest (e.g., rat cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.[2]

  • Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-yohimbine for α2-adrenoceptors), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.[2]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[2]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Functional Antagonism in Isolated Guinea-Pig Ileum (General Protocol)

This protocol outlines a general method for assessing the functional antagonist activity of this compound on α2-adrenoceptors in a classic isolated tissue preparation.

Methodology:

  • Tissue Preparation:

    • Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect the tissue to an isometric force transducer to record contractions.

    • Apply transmural electrical field stimulation to elicit neurally-mediated contractions.

  • Assay:

    • Establish a stable baseline of electrically-induced contractions.

    • Add a known α2-adrenoceptor agonist (e.g., UK-14,304) to the organ bath in a cumulative manner to generate a concentration-response curve for the inhibition of contractions.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined period.

    • Repeat the cumulative addition of the α2-adrenoceptor agonist in the presence of this compound.

  • Data Analysis:

    • Compare the concentration-response curves of the agonist in the absence and presence of this compound.

    • A parallel rightward shift in the agonist's concentration-response curve indicates competitive antagonism.

    • Calculate the pA2 value from the Schild plot to quantify the antagonist potency.

In Vivo Antagonism of UK-14,304-Induced Mydriasis in Rats (General Protocol)

This protocol describes a general in vivo method to evaluate the central α2-adrenoceptor antagonist activity of this compound.

Methodology:

  • Animal Preparation:

    • Anesthetize rats (e.g., with pentobarbital) and measure their baseline pupil diameter.

  • Assay:

    • Administer the α2-adrenoceptor agonist UK-14,304 intravenously to induce mydriasis (pupil dilation).

    • In a separate group of animals, pre-treat with varying doses of this compound (administered orally or intravenously) before the administration of UK-14,304.

    • Measure the pupil diameter at regular intervals after agonist administration.

  • Data Analysis:

    • Compare the mydriatic response to UK-14,304 in the presence and absence of this compound.

    • A dose-dependent inhibition of UK-14,304-induced mydriasis indicates central α2-adrenoceptor antagonism by this compound.

    • The AD50 (the dose of antagonist that reduces the agonist response by 50%) can be calculated.

Clinical Development and Therapeutic Potential

This compound was advanced to Phase 3 clinical trials for the treatment of erectile dysfunction and major depressive disorder.[1] The rationale for its use in erectile dysfunction stems from the role of α2-adrenoceptors in mediating the contraction of penile smooth muscle. By blocking these receptors, this compound is thought to promote smooth muscle relaxation and facilitate erection.[5] In depression, the increased synaptic norepinephrine resulting from α2-adrenoceptor antagonism is hypothesized to alleviate depressive symptoms.

Despite its promising pharmacological profile, the development of this compound was discontinued, and it has never been marketed. The specific reasons for the cessation of its development are not widely publicized.

Conclusion

This compound is a potent and highly selective α2-adrenergic receptor antagonist with a well-characterized in vitro and in vivo pharmacological profile. Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of α2-adrenoceptors. Although its clinical development was halted, the extensive preclinical data available for this compound continue to be of significant interest to researchers in the fields of pharmacology and drug discovery. This technical guide serves as a comprehensive resource for professionals seeking detailed information on this important pharmacological agent.

References

The Unfulfilled Promise of Delequamine: A Technical History of its Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine (also known by its developmental code name RS-15385) was a potent and selective α2-adrenergic receptor antagonist under investigation in the 1990s for the treatment of erectile dysfunction (ED) and major depressive disorder (MDD). Despite reaching Phase 3 clinical trials, its development was discontinued, and the drug was never marketed. This in-depth guide provides a technical history of the clinical trials of this compound, summarizing the available data, outlining experimental protocols, and visualizing its mechanism of action and development workflow. Due to the discontinuation of its development, detailed quantitative data from the pivotal late-stage clinical trials were not extensively published. This document compiles the information available in the public domain to offer a comprehensive overview for the scientific community.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

This compound functions as a selective antagonist of α2-adrenergic receptors. These receptors are key components of the sympathetic nervous system and are involved in regulating neurotransmitter release. In the context of erectile function, the proposed mechanism of action involves two primary pathways:

  • Peripheral Action: In the penis, α2-adrenergic receptors mediate the contraction of the smooth muscle of the corpus cavernosum, the spongy erectile tissue. By blocking these receptors, this compound is believed to inhibit the contractile effects of norepinephrine, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection.[1]

  • Central Action: Centrally, α2-adrenergic receptors are involved in modulating arousal and sympathetic outflow. Antagonism of these receptors by this compound is thought to increase central arousal, which can have a pro-erectile effect.[1]

The signaling pathway for this compound's action is initiated by its binding to and inhibition of the α2-adrenergic receptor, a G protein-coupled receptor (GPCR). This prevents the receptor from activating its associated inhibitory G protein (Gi), leading to a downstream cascade that promotes smooth muscle relaxation.

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Corpus Cavernosum Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release alpha2_auto α2-Autoreceptor NE_release->alpha2_auto Negative Feedback NE Norepinephrine NE_release->NE This compound This compound alpha2_post α2-Adrenergic Receptor This compound->alpha2_post blocks NE->alpha2_post activates NE->alpha2_post G_protein Gi Protein (inhibitory) alpha2_post->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Contraction Smooth Muscle Contraction PKA->Contraction leads to Relaxation Smooth Muscle Relaxation

This compound's proposed mechanism of action at the neuromuscular junction.

Clinical Development for Erectile Dysfunction

Summary of Experimental Studies in Erectile Dysfunction
Study AspectDescription of FindingsCitations
Overall Efficacy Experimental studies suggested that this compound could have both central excitatory and inhibitory effects, with outcomes being dose-dependent. The predominant central effect appeared to be an increase in arousal, while peripherally it blocked norepinephrine-induced contractility in penile smooth muscle.[1]
Sleep Studies Evidence from sleep studies indicated complex, dose-dependent effects. This compound was observed to have both central excitatory and inhibitory actions on sleep and nocturnal erections.[1]
Psychogenic ED The potential for this compound to be effective in men with psychogenic erectile dysfunction was considered, with the hypothesis that this population might have increased central α2-adrenergic tone.[1]
Age-Related Effects There was an observed loss of responsiveness to this compound in older men with erectile dysfunction, suggesting age-related changes in the α2-adrenergic system might influence efficacy.[1]
Representative Experimental Protocol: Sleep Study in Men with Erectile Dysfunction

The following protocol is a reconstruction based on descriptions of sleep studies conducted with this compound.

Objective: To assess the effects of this compound on nocturnal penile tumescence (NPT) and sleep architecture in men with and without erectile dysfunction.

Study Design: A double-blind, placebo-controlled, crossover study.

Participants: Healthy male volunteers and male patients with a diagnosis of psychogenic erectile dysfunction.

Methodology:

  • Screening: Participants undergo a medical history review, physical examination, and psychological evaluation to confirm their eligibility.

  • Polysomnography (PSG): Participants are admitted to a sleep laboratory for overnight PSG monitoring on multiple occasions. Standard PSG recordings include electroencephalogram (EEG), electrooculogram (EOG), electromyogram (EMG), electrocardiogram (ECG), respiratory effort, airflow, and oxygen saturation.

  • Nocturnal Penile Tumescence (NPT) Monitoring: NPT is continuously monitored throughout the night using strain gauges placed at the tip and base of the penis.

  • Drug Administration: Participants receive either a placebo or this compound at varying doses on different nights in a randomized order, with a washout period between each session.

  • Data Analysis: Sleep stages are scored according to standardized criteria. NPT events are analyzed for frequency, duration, and rigidity. Statistical comparisons are made between the placebo and active drug conditions.

Experimental_Workflow cluster_screening Phase 1: Screening cluster_study Phase 2: Study Execution (Crossover Design) cluster_analysis Phase 3: Data Analysis s1 Participant Recruitment s2 Informed Consent s1->s2 s3 Medical & Psychological Evaluation s2->s3 p1 Randomization s3->p1 p2 Night 1: Drug/Placebo Administration p1->p2 p3 Overnight PSG & NPT Monitoring p2->p3 p4 Washout Period p3->p4 p5 Night 2: Crossover Drug/Placebo p4->p5 p6 Overnight PSG & NPT Monitoring p5->p6 a1 Sleep Scoring p6->a1 a2 NPT Data Analysis p6->a2 a3 Statistical Comparison a1->a3 a2->a3

A typical experimental workflow for a sleep study investigating this compound.

Clinical Development for Major Depressive Disorder

This compound was also investigated as a potential treatment for major depressive disorder. The rationale for this indication was based on the role of the noradrenergic system in the pathophysiology of depression. By blocking presynaptic α2-autoreceptors in the brain, this compound was expected to increase the synaptic availability of norepinephrine, a mechanism shared by some established antidepressant medications.

Information regarding the clinical trials of this compound for MDD is even more limited than for its use in ED. It is known that the drug entered clinical development for this indication, but specific details regarding trial design, patient populations, and outcomes are not well-documented in publicly available literature.

Discontinuation of Development and Conclusion

The development of this compound was discontinued in the late 1990s after it had reached Phase 3 clinical trials. The precise reasons for the discontinuation have not been publicly detailed by the developing pharmaceutical company. It is common for drug development to be halted at late stages for a variety of reasons, including insufficient efficacy, an unfavorable side-effect profile, or commercial considerations.

References

Delequamine (RS-15385): A Technical Whitepaper on its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (RS-15385), a potent and highly selective α2-adrenergic receptor antagonist, was the subject of significant research and development efforts in the 1990s.[1] Developed as a potential treatment for erectile dysfunction and major depressive disorder, it progressed to Phase 3 clinical trials before its development was discontinued.[1] This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its pharmacological profile, the experimental methodologies used in its characterization, and its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound, chemically known as (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine, is a structural analog of the natural α2-adrenoceptor antagonist yohimbine.[1] However, this compound was developed to exhibit greater selectivity for the α2-adrenoceptor over other receptor types, a key feature of its pharmacological profile.[1] Its primary mechanism of action is the competitive antagonism of α2-adrenergic receptors, which are involved in the negative feedback regulation of norepinephrine release. By blocking these receptors, this compound increases the release of norepinephrine in the central and peripheral nervous systems. This mechanism was hypothesized to mediate its therapeutic effects in erectile dysfunction and depression.

Quantitative Pharmacology

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Receptor Binding Affinities of this compound (RS-15385-197)
Receptor SubtypeTissue/Cell LineRadioligandpKiKi (nM)Selectivity Ratio (α2/α1)
α2-AdrenoceptorRat Cortex[3H]-Yohimbine9.450.35> 14,000
α1-AdrenoceptorRat Cortex[3H]-Prazosin5.295128
α2A-AdrenoceptorHuman PlateletsNot Specified9.900.13
α2B-AdrenoceptorRat Neonate LungNot Specified9.700.20
α2-AdrenoceptorHamster AdipocytesNot Specified8.384.17
5-HT1A ReceptorNot SpecifiedNot Specified6.50316
5-HT1D ReceptorNot SpecifiedNot Specified7.00100

Data compiled from multiple sources.[3]

Table 2: In Vitro Functional Antagonist Potencies of this compound (RS-15385-197)
PreparationAgonistMeasured ParameterpA2 / pKB
Transmurally-stimulated Guinea-pig IleumUK-14,304Inhibition of twitch responses9.72
Dog Saphenous VeinBHT-920Inhibition of contractions10.0
Dog Saphenous VeinCirazolineInhibition of contractions5.9 (pKB)
Rabbit AortaPhenylephrineInhibition of contractions6.05

Data compiled from multiple sources.[3]

Table 3: In Vivo Antagonist Potencies of this compound (RS-15385-197) in Rats
ModelAgonistRoute of AdministrationAD50 (µg/kg)
MydriasisUK-14,304i.v.5
MydriasisClonidinei.v.7
MydriasisUK-14,304p.o.96
Pressor Response (pithed rat)UK-14,304i.v.7

Data compiled from multiple sources.

Experimental Protocols

While the precise, proprietary protocols for the development of this compound are not publicly available, the following sections describe the standard methodologies for the key experiments cited in the literature.

Radioligand Binding Assays

Radioligand binding assays were employed to determine the affinity of this compound for various receptor subtypes.

Objective: To quantify the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors, as well as serotonin receptors.

General Protocol:

  • Tissue Preparation: Specific tissues known to express the target receptors (e.g., rat cerebral cortex, human platelets, rat neonatal lung) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [3H]-yohimbine for α2-receptors, [3H]-prazosin for α1-receptors) at a fixed concentration and varying concentrations of this compound.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Tissue Preparation cluster_assay Binding Assay tissue Tissue Homogenization centrifuge1 Centrifugation (Low Speed) tissue->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (High Speed) supernatant1->centrifuge2 pellet Resuspend Membrane Pellet centrifuge2->pellet incubation Incubation with Radioligand and this compound pellet->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue Isolate Tissue (e.g., Guinea-Pig Ileum) mount Mount in Organ Bath tissue->mount stimulate Transmural Stimulation mount->stimulate agonist Add α2-Agonist stimulate->agonist antagonist Add this compound agonist->antagonist record Record Response antagonist->record analyze Calculate pA2 record->analyze G cluster_membrane Cell Membrane alpha2 α2-Adrenoceptor gi Gi Protein alpha2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts norepi Norepinephrine norepi->alpha2 Agonist This compound This compound This compound->alpha2 Antagonist atp ATP atp->ac response Cellular Response (e.g., decreased neurotransmitter release) camp->response

References

Delequamine's Impact on Norepinephrine Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delequamine (formerly RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist. Its mechanism of action centers on the blockade of presynaptic α2-autoreceptors on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally restricts norepinephrine release, leading to an increase in the synaptic concentration of norepinephrine. This enhanced noradrenergic transmission underlies the pharmacological effects of this compound, which have been investigated for potential therapeutic applications in erectile dysfunction and depression. This technical guide provides a comprehensive overview of the preclinical data on this compound's effects on norepinephrine transmission, including its receptor binding affinity, functional antagonism, and in vivo activity. Detailed experimental protocols for the key assays are provided, and the core signaling pathways are visualized.

Core Mechanism of Action: Enhancement of Norepinephrine Release

This compound's primary effect on norepinephrine transmission is to increase its release from presynaptic nerve terminals.[1][2] This is achieved through the competitive antagonism of α2-adrenergic receptors, which function as autoreceptors on noradrenergic neurons.

Signaling Pathway of Norepinephrine Release and α2-Autoreceptor Negative Feedback

The following diagram illustrates the signaling pathway of norepinephrine release and the inhibitory role of the α2-autoreceptor, which is blocked by this compound.

Norepinephrine_Release_and_Delequamine_Action cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion and NE Release Ca_Influx->Vesicle_Fusion NE_Synapse NE Vesicle_Fusion->NE_Synapse NE_Vesicle Norepinephrine (NE) Vesicle NE_Vesicle->Vesicle_Fusion NE_Synapse_Cleft NE NE_Synapse->NE_Synapse_Cleft Alpha2_Autoreceptor α2-Autoreceptor Gi_Protein Gi Protein Alpha2_Autoreceptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NE_Release_Inhibition Inhibition of NE Release PKA->NE_Release_Inhibition This compound This compound This compound->Alpha2_Autoreceptor Blocks NE_Synapse_Cleft->Alpha2_Autoreceptor Binds to Postsynaptic_Receptor Postsynaptic Adrenergic Receptors (α1, β1, β2) NE_Synapse_Cleft->Postsynaptic_Receptor Binds to Postsynaptic_Effect Postsynaptic Cellular Response Postsynaptic_Receptor->Postsynaptic_Effect Activates

Figure 1: this compound's action on the noradrenergic synapse.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on this compound's binding affinity and functional antagonist potency from preclinical studies.

Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for α2-adrenergic receptors over α1-adrenergic receptors.

RadioligandTissue/Cell LineReceptor Subtype(s)This compound (RS-15385-197) pKiReference
[³H]-YohimbineRat Cortexα29.45[3][4]
[³H]-PrazosinRat Cortexα15.29[3][4]
--α2/α1 Selectivity Ratio >14,000 [3][4]
[³H]-IdazoxanHuman Plateletsα2A9.90[3][4]
[³H]-IdazoxanRat Neonate Lungα2B9.70[3][4]
-Hamster Adipocytesα28.38[3][4]
Functional Antagonist Potency

Functional assays confirm this compound's potent antagonism at presynaptic α2-adrenoceptors, leading to enhanced norepinephrine release.

AgonistTissue PreparationMeasured EffectThis compound (RS-15385-197) pA2 / pKBReference
UK-14,304Transmurally-stimulated guinea-pig ileumInhibition of twitch response9.72 (pA2)[3][4]
BHT-920Dog Saphenous VeinContraction10.0 (pA2)[3][4]
CirazolineDog Saphenous VeinContraction (α1-mediated)5.9 (pKB)[3][4]
PhenylephrineRabbit AortaContraction (α1-mediated)6.05 (pA2)[3][4]
In Vivo Efficacy

In vivo studies in rats demonstrate the central and oral activity of this compound as an α2-adrenoceptor antagonist.

AgonistAnimal ModelMeasured EffectThis compound (RS-15385-197) AD50Reference
UK-14,304Anesthetized RatsMydriasis5 µg/kg, i.v.[3]
ClonidineAnesthetized RatsMydriasis7 µg/kg, i.v.[3]
UK-14,304Anesthetized RatsMydriasis96 µg/kg, p.o.[3]
UK-14,304Pithed RatsPressor Response7 µg/kg, i.v.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assays

These assays were employed to determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptors.

Objective: To quantify the affinity of this compound for α1- and α2-adrenergic receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Tissues (e.g., rat cerebral cortex, human platelets, rat neonatal lung) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or Lowry assay).

  • Binding Assay:

    • Incubations are performed in a final volume of 250-500 µL in assay buffer.

    • Membrane preparations are incubated with a fixed concentration of a specific radioligand ([³H]-Yohimbine for α2-receptors, [³H]-Prazosin for α1-receptors) and a range of concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).

    • Incubation is carried out at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

Radioligand_Binding_Workflow Start Start: Tissue/Cell Collection Homogenization Tissue Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (remove debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet membranes) Centrifugation1->Centrifugation2 Resuspension Membrane Resuspension & Protein Assay Centrifugation2->Resuspension Incubation Incubation: Membranes + Radioligand + this compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End

Figure 2: Workflow for Radioligand Binding Assay.

In Vitro Functional Assays (Isolated Tissues)

These experiments assessed the functional antagonist activity of this compound at presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors.

Objective: To determine the functional potency (pA2 or pKB) of this compound as an antagonist.

General Protocol for Guinea-Pig Ileum (Presynaptic α2-adrenoceptor antagonism):

  • Tissue Preparation:

    • Segments of guinea-pig ileum are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • The tissue is subjected to transmural electrical stimulation to elicit twitch responses, which are recorded using an isometric transducer.

  • Experimental Procedure:

    • A cumulative concentration-response curve to the α2-adrenoceptor agonist UK-14,304 is established to measure its inhibitory effect on the twitch response.

    • The tissue is then washed and incubated with a fixed concentration of this compound for a predetermined period.

    • A second concentration-response curve to UK-14,304 is then constructed in the presence of this compound.

    • This process is repeated with several concentrations of this compound.

  • Data Analysis:

    • The dose-ratio for the agonist is calculated at each concentration of the antagonist.

    • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of this compound.

    • The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2, is determined from the x-intercept of the Schild plot.

In Vivo Assays in Anesthetized and Pithed Rats

These studies were conducted to evaluate the central and peripheral α2-adrenoceptor antagonist activity of this compound in a whole-animal model.

Objective: To determine the in vivo potency (AD50) of this compound.

General Protocol for Mydriasis in Anesthetized Rats (Central α2-adrenoceptor antagonism):

  • Animal Preparation:

    • Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbitone).

    • Pupil diameter is measured using a suitable device.

  • Experimental Procedure:

    • A baseline pupil diameter is established.

    • The α2-adrenoceptor agonist (UK-14,304 or clonidine) is administered to induce mydriasis (pupil dilation).

    • Different doses of this compound are administered intravenously (i.v.) or orally (p.o.) prior to the agonist challenge.

    • The ability of this compound to inhibit the agonist-induced mydriasis is quantified.

  • Data Analysis:

    • The dose of this compound that produces a 50% inhibition of the maximum mydriatic response to the agonist (AD50) is calculated.

Logical Relationship of this compound's Effects:

Delequamine_Effects_Logic This compound This compound Block_Alpha2 Blockade of Presynaptic α2-Adrenergic Autoreceptors This compound->Block_Alpha2 Increase_NE Increased Norepinephrine Release in Synaptic Cleft Block_Alpha2->Increase_NE Central_Effects Central Nervous System Effects Increase_NE->Central_Effects Peripheral_Effects Peripheral Nervous System Effects Increase_NE->Peripheral_Effects Increased_Arousal Increased Arousal Central_Effects->Increased_Arousal Modulation_Sexual_Response Modulation of Sexual Response Central_Effects->Modulation_Sexual_Response Modulation_Sleep Modulation of Sleep/Wakefulness Central_Effects->Modulation_Sleep Peripheral_Effects->Modulation_Sexual_Response Block_NE_Contraction Blockade of NE-induced Smooth Muscle Contraction Peripheral_Effects->Block_NE_Contraction

Figure 3: Logical flow of this compound's pharmacological effects.

Conclusion

This compound is a well-characterized, potent, and selective α2-adrenergic receptor antagonist. Its mechanism of action, the enhancement of norepinephrine transmission through the blockade of presynaptic autoreceptors, is supported by robust preclinical data. The quantitative data from radioligand binding, in vitro functional, and in vivo studies consistently demonstrate its high affinity and selectivity for the α2-adrenoceptor. This technical guide provides a foundational understanding of the core pharmacology of this compound for researchers and drug development professionals interested in the modulation of noradrenergic pathways. Further research into its clinical applications was pursued, particularly in the area of erectile dysfunction, though it was never marketed.[5]

References

In Vivo Effects of Delequamine in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (RS-15385) is a potent and selective α2-adrenoceptor antagonist that has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vivo effects of this compound in rodent models, with a primary focus on its well-documented impact on sexual behavior. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a selective antagonist of α2-adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating the release of neurotransmitters such as norepinephrine.[2][3] By blocking these receptors, this compound effectively increases the synaptic concentration of norepinephrine, leading to a range of physiological and behavioral effects.[4] The primary focus of in vivo research on this compound in rodent models has been its influence on sexual behavior, where it has demonstrated pro-sexual effects in both male and female rats.[4][5] This guide will delve into the specifics of these studies, presenting the data in a structured and accessible format.

Mechanism of Action: α2-Adrenoceptor Antagonism

This compound exerts its effects by competitively binding to and blocking α2-adrenoceptors. These receptors are typically located presynaptically on noradrenergic neurons and function as autoreceptors, providing negative feedback to inhibit further norepinephrine release. By antagonizing these receptors, this compound disrupts this negative feedback loop, leading to an enhanced release of norepinephrine into the synaptic cleft. This increase in noradrenergic signaling is believed to be the primary mechanism underlying the observed behavioral effects.

This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release alpha2_receptor α2-Adrenoceptor (Autoreceptor) NE NE NE_release->NE NE->alpha2_receptor Negative Feedback postsynaptic_receptor Postsynaptic Adrenoceptor NE->postsynaptic_receptor neuronal_response Neuronal Response postsynaptic_receptor->neuronal_response This compound This compound This compound->alpha2_receptor Blocks

Figure 1: this compound's mechanism of action at the synapse.

In Vivo Effects on Female Sexual Behavior in Rats

Studies in ovariectomized female Wistar rats have demonstrated that this compound can significantly enhance sexual receptivity.

Quantitative Data
Model Hormonal Priming Drug & Dose (p.o.) Effect on Lordosis (Receptivity) Effect on Proceptivity (Ear-wiggling, Hopping) ED50
Ovariectomized + Adrenalectomized Rats2 µg oestradiol benzoateThis compound (0.1 - 30 mg/kg)Significant increaseNo effect0.32 mg/kg[6]
Ovariectomized RatsLow dose oestradiol benzoate + progesteroneThis compound (1.6 and 6.4 mg/kg)Increased lordosisNot reportedNot reported[5]
Experimental Protocol: Assessment of Female Sexual Behavior

3.2.1. Animals:

  • Adult female Wistar rats.[6]

  • Ovariectomized and adrenalectomized to control for endogenous hormonal fluctuations.[6]

3.2.2. Hormonal Priming:

  • To induce a baseline level of sexual receptivity, rats are primed with subcutaneous injections of oestradiol benzoate.[6]

  • For low receptivity models, a single injection of 2 µg of oestradiol benzoate is administered.[6]

  • For high receptivity models, 5 µg of oestradiol benzoate is followed 48 hours later by 0.5 mg of progesterone.[6]

3.2.3. Drug Administration:

  • This compound is administered orally (p.o.) at graded doses ranging from 0.01 to 30 mg/kg.[6]

3.2.4. Behavioral Testing:

  • Following drug administration, female rats are placed in a testing arena with a sexually experienced male rat.

  • Sexual behaviors are observed and scored. Lordosis quotient (a measure of receptivity) is calculated as the number of lordosis responses divided by the number of mounts by the male, multiplied by 100.

  • Proceptive behaviors such as ear-wiggling, hopping, and darting are also recorded.[6]

Female_Rat_Sexual_Behavior_Workflow animal_prep Animal Preparation (Ovariectomy + Adrenalectomy) hormone_priming Hormonal Priming (Oestradiol Benzoate +/- Progesterone) animal_prep->hormone_priming drug_admin This compound Administration (p.o.) hormone_priming->drug_admin behavioral_test Behavioral Testing with Male Rat drug_admin->behavioral_test data_analysis Data Analysis (Lordosis Quotient, Proceptivity Score) behavioral_test->data_analysis

Figure 2: Experimental workflow for female rat sexual behavior studies.

In Vivo Effects on Male Sexual Behavior in Rats

This compound has also been shown to modulate sexual behavior in male rats, particularly in models of reduced sexual activity.

Quantitative Data
Model Drug & Dose Effect on Mounting Effect on Intromission Effect on Ejaculation Effect on Ejaculation Latency
Naive male rats with receptive femalesThis compound (0.4 - 6.4 mg/kg, p.o.)IncreasedIncreasedIncreasedNo significant change[5]
Orchidectomized, sexually experienced malesThis compound (dose not specified)IncreasedTendency to increaseNo effectNot reported[5]
Naive male rats (combination therapy)This compound (0.4 mg/kg, p.o.) + 8-OH-DPAT (0.1 mg/kg, s.c.)Increased percentage of ratsIncreased percentage of ratsIncreased percentage of ratsReduced[5]
Experimental Protocol: Assessment of Male Sexual Behavior

4.2.1. Animals:

  • Adult male rats (strain not always specified, but Wistar is common).

  • Models include sexually naive rats and orchidectomized (castrated), sexually experienced rats.[5]

4.2.2. Drug Administration:

  • This compound is typically administered orally (p.o.).[5]

  • Combination studies may involve subcutaneous (s.c.) administration of other compounds.[5]

4.2.3. Behavioral Testing:

  • Male rats are placed in an observation arena with a sexually receptive female rat (primed with oestradiol and progesterone).

  • A range of copulatory behaviors are recorded, including:

    • Mount latency: Time to the first mount.

    • Intromission latency: Time to the first intromission.

    • Ejaculation latency: Time from the first intromission to ejaculation.

    • Number of mounts, intromissions, and ejaculations.

    • Post-ejaculatory interval: Time from ejaculation to the next copulatory series.

Male_Rat_Sexual_Behavior_Workflow animal_model Select Animal Model (Naive or Orchidectomized) drug_admin This compound Administration (p.o.) animal_model->drug_admin behavioral_test Copulatory Behavior Testing with Receptive Female drug_admin->behavioral_test data_recording Record Behavioral Parameters (Latencies, Frequencies) behavioral_test->data_recording data_analysis Statistical Analysis of Copulatory Measures data_recording->data_analysis

Figure 3: Experimental workflow for male rat sexual behavior studies.

Other In Vivo Effects in Rodent Models

Based on a comprehensive review of the available scientific literature, there is a notable lack of published in vivo studies on the effects of this compound in rodent models outside the domain of sexual behavior. Specific investigations into its effects on locomotor activity, anxiety-like behaviors (e.g., in the elevated plus-maze or light-dark box), and cognitive function (e.g., in the Morris water maze or passive avoidance tasks) have not been reported in publicly accessible research.

Pharmacokinetics and Toxicology

Discussion and Future Directions

The existing in vivo data for this compound in rodent models strongly indicate its potential as a modulator of sexual behavior, likely through the enhancement of noradrenergic neurotransmission. The dose-dependent pro-sexual effects in both male and female rats are a consistent finding across the available studies.

However, the lack of data in other key areas represents a significant gap in our understanding of this compound's in vivo profile. Future research should prioritize:

  • Comprehensive Pharmacokinetic and ADME Studies: To understand the drug's disposition in the body and inform dosing regimens.

  • Thorough Safety and Toxicology Evaluations: To establish a complete safety profile.

  • Investigation of a Broader Range of CNS Effects: To explore potential effects on mood, anxiety, and cognition, which are often modulated by the noradrenergic system.

Such studies would be crucial for any further consideration of this compound for therapeutic development.

Conclusion

This compound is a selective α2-adrenoceptor antagonist that has demonstrated clear, dose-dependent pro-sexual effects in both male and female rat models. The available data provide a solid foundation for its mechanism of action in this context. However, a comprehensive understanding of its overall in vivo profile in rodents is limited by the absence of publicly available data on its pharmacokinetics, toxicology, and effects on other central nervous system functions. This technical guide summarizes the current state of knowledge and highlights the key areas where further research is needed to fully characterize the in vivo effects of this compound.

References

The Potential Role of Delequamine in the Study of Major Depressive Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

Abstract

Delequamine (RS-15385-197) is a potent and selective α2-adrenergic receptor antagonist that was primarily investigated for the treatment of erectile dysfunction.[1] Although its development was discontinued and it was never marketed, its mechanism of action holds theoretical relevance for the study of major depressive disorder (MDD).[1] The monoamine hypothesis of depression posits that a deficiency in neurotransmitters such as norepinephrine and serotonin is a key factor in the pathophysiology of the disorder.[2][3] By blocking presynaptic α2-adrenergic autoreceptors, this compound can increase the synaptic availability of these crucial neurotransmitters, a mechanism shared by some established antidepressant medications.[4] This technical guide will explore the theoretical basis for this compound's potential role in MDD research, detail its mechanism of action, and provide standardized preclinical experimental protocols that could be utilized to investigate its antidepressant-like effects. Due to the limited publicly available data directly linking this compound to MDD, this guide will also draw upon the broader understanding of α2-adrenergic antagonism in the context of depression.

Introduction to this compound and its Mechanism of Action

This compound is a highly selective antagonist of the α2-adrenergic receptor.[5] Structurally distinct from yohimbine, another α2-antagonist, this compound was developed in the 1990s.[1] The primary therapeutic target for its development was erectile dysfunction, with some studies also exploring its effects on sleep and arousal.[5][6][7]

The rationale for its potential application in MDD stems from its ability to modulate noradrenergic and serotonergic systems. Presynaptic α2-adrenergic receptors function as autoreceptors, meaning their activation by norepinephrine inhibits further release of the neurotransmitter.[4] By blocking these receptors, this compound disinhibits the neuron, leading to an increased release of norepinephrine. Furthermore, α2-adrenergic receptors are also present on serotonergic neurons, where they similarly inhibit serotonin release. Antagonism of these heteroreceptors by this compound would therefore be expected to increase synaptic serotonin levels. This dual action of enhancing both norepinephrine and serotonin neurotransmission is a cornerstone of several effective antidepressant therapies.[4]

The α2-Adrenergic Receptor in Major Depressive Disorder

Dysregulation of the α2-adrenergic receptor system has been implicated in the pathophysiology of MDD.[1][6] Post-mortem and imaging studies in individuals with depression have suggested alterations in the number and sensitivity of these receptors in brain regions critical for mood regulation.[1] This has led to the hypothesis that targeting α2-adrenergic receptors could be a viable strategy for antidepressant drug development.

Quantitative Data (Hypothetical)

As there is a lack of publicly available quantitative data from preclinical or clinical studies investigating this compound specifically for major depressive disorder, the following tables are presented as illustrative examples of the types of data that would be generated from the experimental protocols described in the subsequent sections.

Table 1: Hypothetical Results of this compound in the Forced Swim Test (FST) in a Rodent Model of Depression

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle Control-150 ± 10
This compound1125 ± 8
This compound590 ± 7
This compound1075 ± 6
Positive Control (Imipramine)2080 ± 9*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Hypothetical Results of this compound in the Sucrose Preference Test (SPT) following a Chronic Mild Stress (CMS) Protocol

Treatment GroupDose (mg/kg/day)Sucrose Preference (%)
Non-Stressed + Vehicle-85 ± 5
Stressed + Vehicle-55 ± 6
Stressed + this compound570 ± 5
Stressed + this compound1078 ± 4
Stressed + Positive Control (Fluoxetine)1075 ± 6*

*p < 0.05 compared to Stressed + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to assess the antidepressant-like effects of a novel compound such as this compound.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for screening potential antidepressant drugs. It is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" can be reversed by antidepressant treatment.[8][9][10][11]

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to touch the bottom or escape.[3]

  • Procedure:

    • Animals (mice or rats) are randomly assigned to treatment groups (e.g., vehicle, different doses of this compound, positive control).

    • This compound or the respective control substance is administered via an appropriate route (e.g., intraperitoneally) 30-60 minutes before the test.

    • Each animal is individually placed in the cylinder of water for a 6-minute session.[5]

    • The entire session is video-recorded for later analysis.

  • Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. A reduction in immobility time is indicative of an antidepressant-like effect.[9]

Tail Suspension Test (TST)

The TST is another common behavioral paradigm for assessing antidepressant-like activity in mice. Similar to the FST, it is based on the animal's immobility in an inescapable stressful situation.[5][6][12][13]

  • Apparatus: A suspension bar or shelf ledge from which the mouse can be suspended. The area should be enclosed to prevent the mouse from seeing other animals.[6]

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended by its tail from the bar, at a height where it cannot reach any surfaces.[12]

    • The test duration is typically 6 minutes, and the session is video-recorded.[6]

  • Data Analysis: A blinded observer scores the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration. A decrease in the duration of immobility suggests an antidepressant-like effect.

Chronic Mild Stress (CMS) Model

The CMS model is a more etiologically valid animal model of depression, as it involves the long-term exposure of rodents to a series of mild, unpredictable stressors. This is intended to mimic the chronic stress that can contribute to the development of depression in humans.[1][4][14][15]

  • Procedure:

    • For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a varying schedule of mild stressors.[4]

    • Stressors may include: cage tilt (45°), damp bedding, removal of bedding, social isolation, crowded housing, continuous illumination or darkness, and food or water deprivation.[4][14][15]

    • A key feature is the unpredictability of the stressors to prevent habituation.[1]

  • Assessment of Anhedonia: A core symptom of depression, anhedonia (the inability to experience pleasure), is often assessed using the Sucrose Preference Test (SPT).

    • Procedure: Animals are presented with two bottles, one containing water and the other a sucrose solution (e.g., 1%).[15]

    • Data Analysis: The consumption of each liquid is measured over a set period (e.g., 24 hours). Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100. A decrease in sucrose preference in the stressed group compared to a non-stressed control group indicates anhedonia. The ability of a chronic treatment with this compound to reverse this deficit would suggest an antidepressant-like effect.

Visualizations

Signaling Pathway

Alpha-2 Adrenergic Receptor Signaling Pathway Figure 1: Simplified Alpha-2 Adrenergic Receptor Signaling Pathway in a Presynaptic Neuron cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft NE Norepinephrine (NE) alpha2_R α2-Adrenergic Receptor Gi Gi Protein alpha2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates (Inhibits) Vesicle Synaptic Vesicle with NE Ca_channel->Vesicle Ca2+ influx triggers release NE_cleft Vesicle->NE_cleft Release This compound This compound This compound->alpha2_R Blocks NE_cleft->alpha2_R Binds

Caption: Simplified Alpha-2 Adrenergic Receptor Signaling Pathway in a Presynaptic Neuron.

Experimental Workflow

Experimental Workflow for Preclinical Antidepressant Screening Figure 2: Hypothetical Experimental Workflow for Screening this compound start Animal Acclimation stress Chronic Mild Stress (CMS) Induction (4 weeks) start->stress treatment Chronic this compound Administration (2-4 weeks) stress->treatment spt Sucrose Preference Test (SPT) treatment->spt fst Forced Swim Test (FST) spt->fst tst Tail Suspension Test (TST) fst->tst analysis Data Analysis and Interpretation tst->analysis

Caption: Hypothetical Experimental Workflow for Screening this compound.

Conclusion

While this compound was not pursued as a treatment for major depressive disorder, its potent and selective α2-adrenergic antagonism presents a compelling mechanism for potential antidepressant effects. The theoretical framework, based on the well-established role of norepinephrine and serotonin in mood regulation, suggests that compounds with this profile are of significant interest in depression research. The experimental protocols detailed in this guide provide a standardized approach for evaluating the antidepressant-like properties of this compound or other novel α2-adrenergic antagonists in preclinical models. Further investigation would be necessary to validate this theoretical potential and to understand the full neuropharmacological profile of this compound in the context of MDD. This guide serves as a foundational resource for researchers interested in exploring the role of α2-adrenergic modulation in the study and treatment of depressive disorders.

References

Delequamine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Delequamine , with the developmental code names RS-15385 and RS-15385-197, is a potent and selective α2-adrenergic receptor antagonist.[1] Although it underwent clinical trials for erectile dysfunction and major depressive disorder, it was never brought to market.[1] This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and the experimental findings from its preclinical and clinical development phases.

Core Compound Information

PropertyValue
CAS Number 119905-05-4
Molecular Formula C₁₈H₂₆N₂O₃S
Molecular Weight 350.48 g/mol
IUPAC Name (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of α2-adrenergic receptors. These receptors are primarily located on presynaptic nerve terminals and, upon activation, inhibit the release of norepinephrine, creating a negative feedback loop. By blocking these receptors, this compound increases the release of norepinephrine in the synapse. This modulation of noradrenergic activity is central to its observed physiological effects.

The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade associated with α2-adrenergic receptors.

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine_released Norepinephrine Norepinephrine_vesicle->Norepinephrine_released Release alpha2_receptor α2-Adrenergic Receptor Norepinephrine_released->alpha2_receptor Binds Postsynaptic_receptor Postsynaptic Adrenergic Receptors Norepinephrine_released->Postsynaptic_receptor Binds alpha2_receptor->Norepinephrine_vesicle Inhibits Release (-) This compound This compound This compound->alpha2_receptor Blocks Cellular_Response Cellular Response Postsynaptic_receptor->Cellular_Response Activates

References

Methodological & Application

Delequamine: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist.[1] It has been investigated for its potential therapeutic effects, particularly in the modulation of sexual behavior, making it a valuable tool for preclinical research in this area. These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving this compound, with a focus on rodent models of sexual behavior.

Mechanism of Action

This compound exerts its effects by blocking α2-adrenergic receptors. These receptors are primarily located presynaptically on noradrenergic neurons, where they act as autoreceptors to inhibit the release of norepinephrine (NE). By antagonizing these receptors, this compound increases the synaptic concentration of NE. Additionally, postsynaptic α2-adrenoceptors are found on various cells, including smooth muscle, where their activation typically leads to contraction. This compound's blockade of these receptors can therefore lead to smooth muscle relaxation. This dual action of enhancing NE release and blocking its contractile effects at certain postsynaptic receptors is believed to underlie its observed physiological effects.

Signaling Pathway

The binding of norepinephrine to presynaptic α2-adrenoceptors activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in reduced norepinephrine release. This compound, as an antagonist, prevents this feedback inhibition. Postsynaptically, particularly in vascular smooth muscle, norepinephrine binding to α2-adrenoceptors can lead to an increase in intracellular calcium and subsequent muscle contraction. This compound blocks this pathway, promoting relaxation.

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential alpha2_presynaptic α2-Adrenoceptor NE_release->alpha2_presynaptic Binds to NE_synapse NE NE_release->NE_synapse Gi_protein Gi Protein alpha2_presynaptic->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NE_release Inhibits alpha2_postsynaptic α2-Adrenoceptor NE_synapse->alpha2_postsynaptic Contraction Smooth Muscle Contraction alpha2_postsynaptic->Contraction Leads to This compound This compound This compound->alpha2_presynaptic Blocks This compound->alpha2_postsynaptic Blocks

Figure 1: this compound's Mechanism of Action

In Vivo Experimental Protocols

The following protocols are based on published in vivo studies of this compound in rats. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all relevant animal welfare regulations.

Experimental Workflow: Assessment of Male Rat Sexual Behavior

Male_Rat_Workflow A Animal Acclimatization (Naive Male Rats) C Oral Administration of this compound or Vehicle A->C B Preparation of this compound Solution B->C D Introduction to Sexually Receptive Female C->D After appropriate absorption time E Behavioral Observation and Scoring D->E F Data Analysis E->F

Figure 2: Workflow for Male Rat Sexual Behavior Assay

1. Assessment of Male Rat Sexual Behavior

This protocol is designed to evaluate the effects of this compound on the sexual performance of male rats.

  • Animals: Naive adult male rats.

  • Drug Preparation: While the specific vehicle used in seminal studies was not detailed, a common practice for oral administration of similar compounds in rats is suspension in a 0.5% solution of carboxymethyl cellulose (CMC) in sterile water. The final concentration should be calculated to allow for an administration volume of 1-2 ml/kg.

  • Administration: this compound is administered orally (p.o.) via gavage. A dose range of 0.4 to 6.4 mg/kg has been shown to be effective.[1]

  • Procedure:

    • House male rats individually for at least one week before the experiment under a reverse light-dark cycle.

    • On the day of the experiment, administer the prepared this compound solution or vehicle to the male rats.

    • Approximately 60 minutes after administration, introduce a sexually receptive female rat (brought into estrus using hormonal priming, e.g., estradiol benzoate followed by progesterone) into the male's cage.

    • Observe and record the sexual behavior of the male rat for a defined period (e.g., 30 minutes).

  • Parameters to Measure:

    • Mount Latency: Time from the introduction of the female to the first mount.

    • Intromission Latency: Time from the introduction of the female to the first intromission.

    • Ejaculation Latency: Time from the first intromission to ejaculation.

    • Mount Frequency: Number of mounts.

    • Intromission Frequency: Number of intromissions.

    • Ejaculation Frequency: Number of ejaculations.

    • Post-Ejaculatory Interval: Time from ejaculation to the next intromission.

    • Sexual Behavior Score: A composite score can be developed based on the presence and frequency of mounting, intromission, and ejaculation.

2. Assessment of Female Rat Sexual Behavior (Lordosis)

This protocol assesses the pro-receptive behavior of female rats.

  • Animals: Ovariectomized adult female rats.

  • Hormonal Priming: To induce a low level of receptivity, prime the ovariectomized females with a low dose of estradiol benzoate.

  • Drug Preparation: Prepare this compound as described for the male rat protocol.

  • Administration: Administer this compound orally (p.o.) at doses ranging from 1.6 to 6.4 mg/kg.[1]

  • Procedure:

    • Following hormonal priming and drug/vehicle administration, place the female rat in a testing arena with a sexually experienced male rat.

    • Observe the female's response to the male's mounting attempts.

  • Parameter to Measure:

    • Lordosis Quotient (LQ): (Number of lordosis responses / Number of mounts by the male) x 100. A lordosis response is characterized by the female arching her back to allow for intromission.

Data Presentation

The following tables summarize the qualitative and quantitative findings from in vivo studies with this compound. Note that specific numerical data from the original studies were not presented in tabular format and have been inferred from the descriptive results.

Table 1: Effects of this compound on Male Rat Sexual Behavior

Dose (mg/kg, p.o.)Effect on Sexual Behavior ScoreEffect on Ejaculation Latency
0.4 - 6.4Dose-related increaseNo significant change

Table 2: Effects of this compound on Female Rat Sexual Behavior (Lordosis)

Dose (mg/kg, p.o.)Effect on Lordosis Quotient
1.6Increased
6.4Increased

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Bioavailability (Oral)Data not available
Half-life (t1/2)Data not available
Peak Plasma Concentration (Cmax)Data not available
Time to Peak Concentration (Tmax)Data not available

Note: Specific pharmacokinetic data for this compound in rats is not publicly available.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α2-adrenergic system in regulating sexual behavior. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further elucidate its mechanism of action and potential therapeutic applications. Further research is warranted to determine the full pharmacokinetic profile of this compound and to explore its effects in other preclinical models.

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers and scientists on the recommended dosage and experimental protocols for using Delequamine in rat studies, with a focus on its effects on sexual behavior.

Data Presentation: Recommended Dosage of this compound

The following table summarizes the quantitative data on this compound dosage used in various rat studies. These studies primarily investigated the effects of this compound on sexual behavior.

Animal ModelSexRoute of AdministrationDosage RangeReported Effect
Naive Male RatsMaleOral (p.o.)0.4 - 6.4 mg/kgDose-related increase in sexual behavior score.[1]
Orchidectomized, Sexually Experienced RatsMaleOral (p.o.)Not specified, but effectiveIncreased the number of rats mounting.[1]
Ovariectomized Female RatsFemaleOral (p.o.)1.6 and 6.4 mg/kgIncreased lordosis behavior.[1]
Ovariectomized plus Adrenalectomized RatsFemaleOral (p.o.)0.1 - 30 mg/kg (ED50 = 0.32 mg/kg)Significantly increased lordotic activity (receptivity).[2]
Ovariectomized plus Adrenalectomized RatsFemaleBilateral administration into the ventromedial nucleus10 µ g/side/rat Stimulated receptivity.[2]

Signaling Pathway of this compound

This compound is a potent and selective α2-adrenergic receptor antagonist.[1] Its mechanism of action involves blocking the α2-adrenergic receptors, which are typically activated by norepinephrine and epinephrine. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3]

In the context of sexual behavior, α2-adrenergic receptors are found both centrally in the brain and peripherally. Centrally, they are involved in arousal, while peripherally they can modulate smooth muscle contractility. By antagonizing these receptors, this compound is thought to increase noradrenergic neurotransmission, leading to its observed effects on sexual behavior.

This compound's antagonism of α2-adrenergic receptors.

Experimental Protocols

Protocol for Oral Administration of this compound in Rats (Oral Gavage)

This protocol outlines the standard procedure for administering this compound orally to rats using gavage.

Materials:

  • This compound solution (prepared in a suitable vehicle, e.g., distilled water or 0.5% carboxymethylcellulose)

  • Wistar or Sprague-Dawley rats

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)[4]

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently restrain the rat to prevent movement and ensure the head, neck, and body are in a straight line. This can be done by holding the rat firmly by the scruff of the neck and supporting the body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

    • Gently insert the ball-tipped gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. The rat should swallow as the tube is gently advanced. Do not force the needle. If resistance is met, withdraw and try again.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound solution. The typical volume for oral gavage in rats is 1-20 ml/kg.[5]

  • Post-Administration Care:

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.

Oral_Gavage_Workflow start Start restrain Restrain Rat start->restrain measure Measure Gavage Needle restrain->measure insert Insert Gavage Needle measure->insert administer Administer this compound insert->administer remove Remove Needle administer->remove monitor Monitor Rat remove->monitor end_node End monitor->end_node

Workflow for oral gavage administration in rats.
Protocol for Assessment of Male Rat Sexual Behavior

This protocol describes a standard method for observing and quantifying male rat sexual behavior following this compound administration.

Materials:

  • Male and sexually receptive female rats (e.g., ovariectomized and hormone-primed)

  • Observation arena (e.g., a Plexiglas cylinder or rectangular cage)[6]

  • Video recording equipment

  • Red light source for observation during the dark cycle

Procedure:

  • Acclimation and Dosing:

    • Acclimate the male rats to the testing environment.

    • Administer this compound or vehicle to the male rats at the predetermined time before testing.

  • Female Rat Preparation:

    • Induce sexual receptivity in ovariectomized female rats through sequential administration of estradiol benzoate and progesterone.

  • Behavioral Observation:

    • Place a receptive female in the observation arena.

    • Introduce the this compound-treated male rat into the arena.

    • Record the sexual behavior for a set duration (e.g., 30-60 minutes). Observations are typically made during the dark phase of the light-dark cycle under red light.[6][7]

  • Data Analysis:

    • Analyze the video recordings to score the following parameters:

      • Mount Latency: Time from the introduction of the female to the first mount.

      • Intromission Latency: Time from the introduction of the female to the first intromission.

      • Ejaculation Latency: Time from the first intromission to ejaculation.

      • Mount Frequency: Number of mounts.

      • Intromission Frequency: Number of intromissions.

      • Ejaculation Frequency: Number of ejaculations.

      • Post-Ejaculatory Interval: Time from ejaculation to the next copulatory series.

Sexual_Behavior_Workflow start Start acclimate Acclimate Male Rats start->acclimate prepare_female Prepare Receptive Female start->prepare_female dose Administer this compound acclimate->dose introduce_male Introduce Male to Arena dose->introduce_male introduce_female Introduce Female to Arena prepare_female->introduce_female introduce_female->introduce_male record Record Behavior introduce_male->record analyze Analyze Behavioral Parameters record->analyze end_node End analyze->end_node

References

Delequamine Administration for Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. Delequamine (also known as RS-15385-197) is an investigational compound, and its development was discontinued. Detailed preclinical administration protocols, vehicle formulations, and pharmacokinetic data are not extensively available in the public domain. The protocols provided below are exemplary and based on general principles of animal research. Researchers must independently validate the solubility, stability, and appropriate dosage of this compound for their specific animal models and experimental goals, in accordance with their institution's Animal Care and Use Committee (IACUC) guidelines.

Introduction

This compound is a potent and highly selective alpha-2 (α2) adrenergic receptor antagonist.[1][2] Structurally related to yohimbine, this compound exhibits greater selectivity for α2-adrenoceptors over α1-adrenoceptors.[1][2] Its primary mechanism of action involves the blockade of presynaptic α2-adrenergic autoreceptors, which normally provide negative feedback on norepinephrine (NE) release. By antagonizing these receptors, this compound enhances the release of NE from nerve terminals, leading to increased noradrenergic neurotransmission.[3][4] This activity has been investigated for its potential therapeutic effects in conditions such as erectile dysfunction and major depressive disorder.[2]

These application notes provide a summary of the known administration routes for this compound in animal research and offer general protocols as a starting point for study design.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

This compound acts as a competitive antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, this compound prevents this inhibitory action, thereby maintaining or increasing adenylyl cyclase activity and cAMP levels, which ultimately enhances norepinephrine release at the synapse.[3][4]

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Alpha2_R α2-Adrenergic Receptor NE_release->Alpha2_R NE NE_in_cleft Norepinephrine AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate cAMP->NE_release Reduces (Negative Feedback) Alpha2_R->AC Inhibits This compound This compound This compound->Alpha2_R Blocks

This compound blocks presynaptic α2-adrenergic receptors.

Administration Routes in Animal Research

Published preclinical research on this compound is limited, but existing literature mentions the following administration routes.

  • Oral (p.o.): Studies in rats have utilized oral administration for assessing effects on behavior. Doses ranging from 0.01 to 30 mg/kg have been reported. This route is suitable for systemic administration where rapid peak concentration is not the primary objective.

  • Intravenous (IV): Intravenous injection has been used in rats for PET imaging studies to assess brain receptor occupancy. This route ensures 100% bioavailability and allows for precise control over plasma concentrations.

  • Intracerebral: For targeted central nervous system effects, direct bilateral administration into the ventromedial nucleus of the hypothalamus (10 µ g/side/rat ) has been documented. This route bypasses the blood-brain barrier but requires stereotaxic surgery.

Due to the lack of publicly available pharmacokinetic data, a direct comparison of these routes is not possible. Researchers should conduct pilot studies to determine the optimal route and dosage for their experimental paradigm.

Quantitative Data Summary

Note: No specific quantitative pharmacokinetic data for this compound (e.g., Cmax, Tmax, half-life, bioavailability) across different administration routes in animal models has been found in the public literature. The table below is provided as a template for researchers to populate with their own experimental data.

Administration RouteAnimal ModelDose RangeVehicle (Hypothetical)Bioavailability (F%)Tmax (hours)Cmax (ng/mL)Half-life (t½, hours)
Oral (p.o.) Rat0.01 - 30 mg/kgSterile Water or 0.5% CMCData Not AvailableData Not AvailableData Not AvailableData Not Available
Intravenous (IV) RatTo be determinedSterile Saline100% (by definition)~0.05 (end of infusion)Data Not AvailableData Not Available

Experimental Protocols (Exemplary)

Critical Preliminary Step: Vehicle Selection and Preparation

The solubility of this compound in common vehicles is not publicly documented. Researchers must first determine its solubility to prepare a homogenous and stable formulation. Since the related compound yohimbine hydrochloride is soluble in water, a logical starting point is sterile water or isotonic saline.[5] For compounds with poor aqueous solubility, vehicles such as 0.5% carboxymethyl cellulose (CMC) in water or a solution containing DMSO/PEG/saline may be explored, though the potential for vehicle-induced effects must be controlled for.[6]

All preparations should be performed under sterile conditions for parenteral administration.

Protocol 4.1: Oral Gavage (p.o.) Administration in Rats

This protocol is designed for the systemic administration of a precise dose of this compound.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, 0.9% saline)

  • Analytical balance and weigh boats

  • Volumetric flasks and appropriate glassware

  • Magnetic stirrer and stir bar

  • pH meter (if needed to adjust pH for solubility)

  • Animal scale

  • Flexible or rigid oral gavage needles (16-18 gauge for adult rats)

  • Appropriately sized syringes (e.g., 1-3 mL)

Methodology:

  • Animal Preparation: Acclimatize animals to handling and the experimental environment for several days prior to dosing.

  • Formulation Preparation: a. Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals. b. Prepare the vehicle. If using sterile water or saline, ensure it is at room temperature. c. Weigh the this compound accurately and add it to the vehicle in a volumetric flask. d. Stir the mixture until the compound is fully dissolved. Gentle warming or sonication may be tested if solubility is an issue, but stability under these conditions must be verified. e. Adjust the final volume with the vehicle to achieve the desired concentration (e.g., 1 mg/mL for a 5 mL/kg dosing volume).

  • Dosing Procedure: a. Weigh the rat immediately before dosing to calculate the precise volume to be administered. b. Gently but firmly restrain the rat to prevent movement. c. Attach the gavage needle to the syringe filled with the dosing formulation. Ensure there are no air bubbles. d. Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is fatal. e. Slowly dispense the solution from the syringe. f. Gently remove the gavage needle and return the animal to its cage. g. Monitor the animal for at least 15-30 minutes post-administration for any signs of distress.

Protocol 4.2: Intravenous (IV) Injection in Rats

This protocol is for administration via the lateral tail vein, providing immediate systemic circulation.

Materials:

  • This compound formulation in a sterile, isotonic vehicle (e.g., 0.9% sterile saline)

  • Rat restrainer

  • Heat lamp or warm water to induce vasodilation

  • 25-27 gauge needles or butterfly catheters

  • 1 mL syringes

  • 70% ethanol or isopropanol wipes

  • Sterile gauze

Methodology:

  • Animal Preparation: Place the rat in a suitable restrainer, allowing access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (~40°C) for 1-2 minutes to dilate the lateral tail veins.

  • Site Preparation: Wipe the tail with a 70% alcohol pad to clean the injection site.

  • Injection Procedure: a. Load the syringe with the correct volume of the sterile this compound formulation. b. Identify one of the lateral tail veins. c. Insert the needle, bevel up, into the vein at a shallow angle. d. Confirm correct placement by observing a small flash of blood in the needle hub or by gently pulling back on the plunger. e. Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and repeat the procedure at a more proximal site. f. After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effects of this compound in an animal model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A IACUC Protocol Approval B Animal Acclimatization (e.g., 7 days) A->B C This compound Formulation (Solubility & Stability Testing) B->C D Baseline Measurements (e.g., Behavior, Physiological) C->D E Randomize Animals to Groups (Vehicle, this compound Doses) D->E F Drug Administration (Oral or IV) E->F G Post-Dose Monitoring & Data Collection (e.g., Behavioral Assays, Blood Sampling) F->G H Sample Processing (e.g., Plasma for PK) G->H I Data Analysis (Statistical Tests) H->I J Interpretation & Conclusion I->J

Generic workflow for in vivo testing of this compound.

References

Preparing Delequamine Hydrochloride for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine hydrochloride (also known as RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist.[1][2][3] Its high affinity for the α2-adrenoceptor and significant selectivity over α1-adrenergic and other receptors make it a valuable research tool for investigating the physiological and pharmacological roles of α2-adrenergic signaling.[1][2][4] Although its clinical development for erectile dysfunction and major depressive disorder was discontinued, this compound remains a key compound for preclinical studies targeting the α2-adrenergic system.[3] These application notes provide a comprehensive guide to preparing and using this compound hydrochloride in experimental settings, including its physicochemical properties, relevant signaling pathways, and detailed protocols for in vitro and in vivo studies.

Physicochemical and Pharmacological Properties

This compound hydrochloride is a synthetic, orally active compound with a high degree of stereoselectivity in its interaction with α2-adrenoceptors.[5]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
IUPAC Name (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][6]naphthyridine hydrochloride[3]
Molecular Formula C₁₈H₂₆N₂O₃S · HCl[3]
Molecular Weight 386.94 g/mol [3]
CAS Number 119942-75-5
Appearance Crystalline solid[6]
Solubility Soluble in organic solvents such as ethanol and DMSO.[6]

Table 2: Pharmacological Profile of this compound

ParameterReceptor/SpeciesValue (pKi)Value (pA₂)Reference
Binding Affinity (pKi) α2-adrenoceptor (rat cortex)9.5[1][2]
α1-adrenoceptor (rat cortex)5.3[2]
α2A-adrenoceptor (human platelets)9.90[4]
α2B-adrenoceptor (rat neonate lung)9.70[4]
α2-adrenoceptor (hamster adipocytes)8.38[4]
5-HT1A Receptor6.50[4]
5-HT1D Receptor7.00[4]
Functional Antagonism (pA₂) α2-adrenoceptor (guinea-pig ileum)9.72[5]
α1-adrenoceptor (rabbit aorta)6.05[7]

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its effects by competitively blocking α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine and epinephrine, couple to inhibitory G-proteins (Gi/o). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing the α2-adrenoceptor, this compound prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

Delequamine_Signaling_Pathway α2-Adrenergic Receptor Signaling Pathway and Action of this compound cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Binds and Activates This compound This compound (Antagonist) This compound->alpha2_receptor Blocks atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Neurotransmitter Release, Smooth Muscle Contraction camp->cellular_response Decreased levels lead to

Caption: this compound blocks the α2-adrenergic receptor, preventing Gi-mediated inhibition of adenylyl cyclase.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound hydrochloride for α2-adrenergic receptors. Specific parameters may require optimization.

Objective: To determine the binding affinity (Ki) of this compound hydrochloride for α2-adrenergic receptors in rat cortical membranes using a radiolabeled ligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).

Materials:

  • This compound hydrochloride

  • Radioligand (e.g., [³H]-Rauwolscine)

  • Rat cortical membranes

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Phentolamine or unlabeled Yohimbine)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound hydrochloride in DMSO or ethanol.

    • Serially dilute the this compound hydrochloride stock solution in binding buffer to obtain a range of concentrations.

    • Prepare a solution of the radioligand in binding buffer at a concentration close to its Kd.

    • Prepare the non-specific binding control solution in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Binding buffer for total binding wells.

      • Different concentrations of this compound hydrochloride for competition wells.

      • Non-specific binding control for non-specific binding wells.

    • Add the radioligand solution to all wells.

    • Add the rat cortical membrane preparation to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - Radioligand - Membranes start->prepare_reagents assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition wells prepare_reagents->assay_setup incubation Incubate at RT (60-90 min) assay_setup->incubation filtration Filter and Wash incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

In Vivo Study of Pro-erectile Effects in Rats

This protocol is based on published studies and provides a framework for assessing the in vivo efficacy of this compound hydrochloride.

Objective: To evaluate the dose-dependent effect of orally administered this compound hydrochloride on sexual behavior in male rats.

Animals:

  • Adult male Wistar or Sprague-Dawley rats.

  • Sexually receptive female rats (ovariectomized and primed with estrogen and progesterone).

Materials:

  • This compound hydrochloride

  • Vehicle for oral administration (e.g., distilled water, 0.5% carboxymethylcellulose, or 10% sucrose solution).

  • Oral gavage needles.

Procedure:

  • Acclimatization:

    • House male rats individually for at least one week before the experiment.

    • Maintain a regular light-dark cycle (e.g., 12h:12h).

  • Drug Preparation and Administration:

    • Prepare a suspension or solution of this compound hydrochloride in the chosen vehicle. Doses can range from 0.4 to 6.4 mg/kg.[1]

    • Administer the this compound hydrochloride formulation or vehicle control to the male rats via oral gavage 30-60 minutes before the behavioral test.

  • Behavioral Testing:

    • Place a male rat in an observation arena and allow for a brief habituation period.

    • Introduce a sexually receptive female rat into the arena.

    • Observe and record the following parameters for a defined period (e.g., 30 minutes):

      • Mount latency and frequency.

      • Intromission latency and frequency.

      • Ejaculation latency and frequency.

  • Data Analysis:

    • Compare the behavioral parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In_Vivo_Workflow start Start acclimatization Acclimatize Male Rats start->acclimatization drug_prep Prepare this compound/ Vehicle Formulation acclimatization->drug_prep administration Oral Gavage (0.4 - 6.4 mg/kg) drug_prep->administration behavioral_test Behavioral Testing with Receptive Female Rat administration->behavioral_test data_recording Record: - Mounts - Intromissions - Ejaculations behavioral_test->data_recording analysis Statistical Analysis data_recording->analysis end End analysis->end

Caption: Workflow for an in vivo study of this compound in rats.

Safety Precautions

As with any research chemical, appropriate safety precautions should be taken when handling this compound hydrochloride. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound hydrochloride is a potent and selective tool for the investigation of α2-adrenergic receptor function. The protocols and information provided in these application notes offer a foundation for researchers to design and execute robust experiments to further elucidate the role of this important signaling pathway in various physiological and pathological processes.

Disclaimer: The information provided is for research purposes only and is not intended for human or veterinary use. The experimental protocols are intended as guidelines and may require optimization for specific experimental conditions.

References

Delequamine: Solubility, Protocols, and Signaling Pathway Insights

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

Abstract

Delequamine is a potent and selective α2-adrenergic receptor antagonist that was investigated for the treatment of erectile dysfunction and major depressive disorder.[1][2] As with any compound in drug development, understanding its solubility is crucial for formulation, delivery, and ensuring accurate results in preclinical studies. This document provides an overview of the available solubility information for this compound and structurally related compounds, detailed protocols for determining solubility, and an exploration of the α2-adrenergic receptor signaling pathway.

This compound and its Physicochemical Properties

This compound, also known by its developmental code names RS-15385 and RS-15385-197, is structurally related to the natural α2-adrenergic receptor antagonist yohimbine.[1] While specific, publicly available quantitative solubility data for this compound in common laboratory solvents is limited, data for the structurally similar compound yohimbine can provide valuable insights.

Solubility Data

Due to the lack of direct quantitative solubility data for this compound, the following table summarizes the available information for Yohimbine and its hydrochloride salt. Researchers should consider this data as a preliminary guide and are strongly encouraged to determine the experimental solubility of this compound for their specific applications.

CompoundSolventSolubilityTemperature (°C)Notes
Yohimbine HCl Dimethyl Sulfoxide (DMSO)15 mg/mL (38.37 mM)25In-house tested by supplier.
WaterInsoluble (<1 mg/mL)25
EthanolInsoluble (<1 mg/mL)25
Yohimbine HCl Dimethyl Sulfoxide (DMSO)8.75 mg/mL (22.38 mM)Not SpecifiedRequires ultrasonic and warming to 60°C.
Water3.33 mg/mL (8.52 mM)Not SpecifiedRequires sonication.
Yohimbine (base) Dimethyl Sulfoxide (DMSO)SolubleNot Specified
Tetrahydrofuran (THF)SolubleNot Specified
ChloroformSolubleNot Specified
WaterVery slightly solubleNot Specified

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[3][4] Both kinetic and thermodynamic solubility assays can be performed to provide a comprehensive understanding of a compound's behavior.

Kinetic Solubility Assay Protocol

This method is rapid and suitable for high-throughput screening to assess structure-solubility relationships. It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous buffer.[5][6][7]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The concentration at which a significant increase in turbidity or absorbance is observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay Protocol (Shake-Flask Method)

This method determines the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[5][8]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO, PBS at various pH values)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Addition of Excess Compound: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Addition of Solvent: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor.

Signaling Pathway of this compound

This compound acts as an antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[9] The binding of an agonist (like norepinephrine) to the α2-adrenergic receptor activates the Gi protein, which in turn inhibits adenylyl cyclase.[10] This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10][11] As an antagonist, this compound blocks this pathway by preventing the binding of endogenous agonists to the receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Antagonist) Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha2_Receptor Binds to Gi_Protein Gi Protein (Inactive) Alpha2_Receptor->Gi_Protein Activates Gi_Protein_active Gi Protein (Active) Gi_Protein->Gi_Protein_active Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein_active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response ↓ Cellular Response cAMP->Cellular_Response

Caption: this compound's mechanism of action.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

solubility_workflow start Start: Solid Compound (this compound) add_solvent Add excess compound to a known volume of solvent start->add_solvent shake Agitate at a constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to separate solid and liquid phases shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

References

Application Notes and Protocols for Testing Delequamine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Delequamine is a potent and selective antagonist of the α2-adrenergic receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes.[1][2] The α2-adrenergic receptor is coupled to the Gi heterotrimeric G-protein.[3][4] Activation of this receptor by its endogenous ligands, such as norepinephrine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] As an antagonist, this compound blocks this inhibitory effect, leading to a subsequent increase in intracellular cAMP.

These application notes provide detailed protocols for cell-based assays to quantify the antagonist activity of this compound on the α2-adrenergic receptor. The described methods are essential for researchers, scientists, and drug development professionals working on the characterization of this compound and similar compounds.

1. Signaling Pathway of the α2-Adrenergic Receptor

The α2-adrenergic receptor signaling cascade begins with the binding of an agonist, which induces a conformational change in the receptor. This change facilitates the coupling of the Gi protein. The activated Gi protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This inhibition leads to lower levels of intracellular cAMP. This compound, as an antagonist, prevents the agonist from binding to the receptor, thereby blocking the entire downstream inhibitory cascade.

alpha2_signaling cluster_membrane Plasma Membrane receptor α2-Adrenergic Receptor gi_protein Gi Protein (αi, β, γ) receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds This compound This compound (Antagonist) This compound->receptor Blocks atp ATP atp->ac inhibition Inhibition of Downstream Effects camp->inhibition

Figure 1: α2-Adrenergic Receptor Signaling Pathway.

Cell-Based Assays for this compound Activity

To assess the antagonist activity of this compound, two primary cell-based assays are recommended: a cAMP competition assay and a reporter gene assay. These assays provide quantitative data on the potency of this compound in blocking the α2-adrenergic receptor.

cAMP Competition Assay

This assay directly measures the intracellular levels of cAMP in response to an α2-adrenergic receptor agonist in the presence and absence of this compound. An increase in cAMP levels in the presence of this compound and the agonist, compared to the agonist alone, indicates antagonist activity.

camp_workflow A Seed cells expressing α2-adrenergic receptor B Pre-incubate cells with This compound (various concentrations) A->B C Stimulate cells with an α2-adrenergic receptor agonist B->C D Lyse cells and measure intracellular cAMP levels C->D E Data analysis: Plot dose-response curve and calculate IC50 D->E reporter_workflow A Co-transfect cells with α2-adrenergic receptor and CRE-luciferase reporter plasmid B Seed transfected cells into assay plates A->B C Add this compound (various concentrations) followed by an α2-adrenergic receptor agonist B->C D Incubate for 4-6 hours C->D E Add luciferase substrate and measure luminescence D->E F Data analysis: Plot dose-response curve and calculate IC50 E->F

References

Application Notes and Protocols for Studying Sexual Behavior in Rats Using Delequamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Delequamine, a selective α2-adrenoceptor antagonist, for investigating sexual behavior in both male and female rats. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound (RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist.[1] In the central nervous system, α2-adrenoceptors are primarily located on presynaptic terminals, where they inhibit the release of norepinephrine.[2] By blocking these receptors, this compound increases noradrenergic neurotransmission, which has been shown to modulate sexual arousal and behavior.[3][4] This makes this compound a valuable tool for studying the neurobiological mechanisms underlying sexual function and for the preclinical evaluation of pro-sexual drug candidates.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of sexual behavior in male and female rats as reported in the scientific literature.

Table 1: Effects of this compound on Male Rat Copulatory Behavior
Dose (mg/kg, p.o.)Percentage of Rats MountingPercentage of Rats IntromittingPercentage of Rats EjaculatingEjaculation Latency (s)
Control (Vehicle) Variable (study dependent)Variable (study dependent)Variable (study dependent)No significant change
0.4 IncreasedIncreasedIncreasedReduced
1.6 IncreasedIncreasedIncreasedNo significant change
6.4 IncreasedIncreasedIncreasedNo significant change

Data synthesized from studies in naive and orchidectomized male rats.[1] A combination of this compound (0.4 mg/kg, p.o.) and the 5-HT1A partial agonist 8-OH-DPAT (0.1 mg/kg, s.c.) has been shown to significantly increase the percentage of rats mounting, intromitting, and ejaculating, while also reducing ejaculation latency.[1]

Table 2: Effects of this compound on Female Rat Receptive Behavior (Lordosis)
Dose (mg/kg, p.o.)Lordosis Quotient/Score
Control (Vehicle) Baseline (low receptivity)
0.1 Significant Increase
0.32 (ED50) 50% effective dose for increasing lordotic activity
1.0 Significant Increase
3.0 Significant Increase
10.0 Significant Increase
30.0 Significant Increase

Data from studies in ovariectomized and adrenalectomized female rats primed with estradiol benzoate to induce low receptivity.[5] this compound did not inhibit lordosis in highly receptive females.[5]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on male and female rat sexual behavior.

Protocol 1: Assessment of Male Rat Copulatory Behavior

1. Animals:

  • Adult male Wistar or Sprague-Dawley rats (sexually naive or experienced, depending on the experimental question).

  • Adult female Wistar or Sprague-Dawley rats for stimulus.

2. Female Stimulus Preparation (Hormone Priming):

  • Ovariectomize female rats at least one week prior to the experiment.

  • 48 hours before the behavioral test, administer a subcutaneous (s.c.) injection of estradiol benzoate (10 µ g/rat ) dissolved in sesame oil.

  • 4 hours before the test, administer an s.c. injection of progesterone (500 µ g/rat ) dissolved in sesame oil to induce sexual receptivity.

3. This compound Preparation and Administration:

  • This compound can be dissolved in distilled water or a suitable vehicle.

  • Administer this compound orally (p.o.) via gavage at the desired doses (e.g., 0.4, 1.6, 6.4 mg/kg) 60 minutes before the behavioral test.

  • The control group should receive the vehicle only.

4. Behavioral Testing:

  • Conduct tests during the dark phase of the light/dark cycle under red light illumination.

  • Habituate the male rat to the testing arena (e.g., a Plexiglas cage) for a few minutes.

  • Introduce a hormone-primed, receptive female rat into the arena.

  • Record the sexual behavior for a defined period (e.g., 30 minutes) using a video camera for later analysis.

5. Behavioral Scoring:

  • Mount Latency: Time from the introduction of the female to the first mount.

  • Intromission Latency: Time from the introduction of the female to the first intromission.

  • Ejaculation Latency: Time from the first intromission to ejaculation.

  • Mount Frequency: Number of mounts before ejaculation.

  • Intromission Frequency: Number of intromissions before ejaculation.

  • Post-Ejaculatory Interval: Time from ejaculation to the next intromission.

Protocol 2: Assessment of Female Rat Receptive Behavior (Lordosis)

1. Animals:

  • Adult female Wistar or Sprague-Dawley rats.

  • Adult, sexually experienced male rats for stimulus.

2. Female Subject Preparation (Hormone Priming for Low Receptivity):

  • Ovariectomize and adrenalectomize female rats at least one week prior to the experiment.

  • Administer a single s.c. injection of estradiol benzoate (2 µ g/rat ) in sesame oil 48 hours before testing to induce low levels of receptivity.[5]

3. This compound Preparation and Administration:

  • Prepare and administer this compound as described in Protocol 1 (e.g., doses ranging from 0.1 to 30 mg/kg, p.o.).

4. Behavioral Testing:

  • Place the female rat in the testing arena.

  • Introduce a sexually experienced male rat.

  • Observe the female's response to the male's mounting attempts for a set number of trials (e.g., 10 mounts).

5. Behavioral Scoring:

  • Lordosis Quotient (LQ): (Number of lordosis responses / Number of mounts by the male) x 100. A lordosis response is characterized by the female arching her back to allow for intromission.

Mandatory Visualizations

Signaling Pathway of this compound

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE_vesicle->NE_release Exocytosis alpha2_receptor α2-Adrenoceptor alpha2_receptor->NE_release Inhibits (-) NE Norepinephrine NE_release->NE NE->alpha2_receptor Binds to postsynaptic_receptor Adrenergic Receptor NE->postsynaptic_receptor Activates Signal_Transduction Signal Transduction postsynaptic_receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response This compound This compound This compound->alpha2_receptor Blocks

Caption: this compound blocks presynaptic α2-adrenoceptors, increasing norepinephrine release.

Experimental Workflow for Male Rat Sexual Behavior Study

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Ovariectomy Ovariectomize Female Rats Hormone_Priming Hormone Prime Females (EB + P) Ovariectomy->Hormone_Priming 1 week recovery Introduction Introduce Receptive Female Hormone_Priming->Introduction Acclimatization Acclimatize Male Rats Delequamine_Admin Administer this compound (p.o.) to Males Acclimatization->Delequamine_Admin Vehicle_Admin Administer Vehicle (p.o.) to Control Males Acclimatization->Vehicle_Admin Habituation Habituate Male to Arena Delequamine_Admin->Habituation 60 min post-administration Vehicle_Admin->Habituation 60 min post-administration Habituation->Introduction Recording Record Behavior (30 min) Introduction->Recording Scoring Score Behavioral Parameters Recording->Scoring Statistics Statistical Analysis Scoring->Statistics

Caption: Workflow for studying this compound's effects on male rat sexual behavior.

Logical Relationship of Experimental Design

Logical_Relationship cluster_independent Independent Variable cluster_dependent Dependent Variables Hypothesis Hypothesis: This compound enhances sexual behavior via α2-adrenoceptor antagonism. Drug_Treatment Drug Treatment Hypothesis->Drug_Treatment This compound This compound (Various Doses) Drug_Treatment->this compound Vehicle Vehicle Control Drug_Treatment->Vehicle Sexual_Behavior Sexual Behavior Parameters This compound->Sexual_Behavior affects Vehicle->Sexual_Behavior affects Male_Behavior Male: - Mount/Intromission/Ejaculation  Latencies & Frequencies - Post-Ejaculatory Interval Sexual_Behavior->Male_Behavior Female_Behavior Female: - Lordosis Quotient Sexual_Behavior->Female_Behavior

Caption: Logical framework of the experimental design.

References

Delequamine as a pharmacological tool for neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine is a potent and selective α2-adrenergic receptor antagonist.[1] It was initially investigated for the treatment of erectile dysfunction and major depressive disorder, though it was never brought to market.[1] Its high affinity and selectivity for the α2-adrenoceptor make it a valuable pharmacological tool for neuroscience research, allowing for the targeted investigation of the role of this receptor system in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed experimental protocols, and its application in neuroscience research.

Mechanism of Action

This compound acts as a competitive antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) linked to the Gi heterotrimeric G-protein.[2] The α2-adrenoceptor has three main subtypes: α2A, α2B, and α2C.[2]

Signaling Pathway of α2-Adrenergic Receptor Antagonism by this compound

Normally, the binding of endogenous agonists like norepinephrine to the α2-adrenoceptor activates the Gi protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] By blocking this interaction, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels. This modulation of the cAMP signaling cascade affects downstream cellular processes, including the activity of protein kinase A (PKA) and gene expression.

Delequamine_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine alpha2_receptor α2-Adrenergic Receptor NE->alpha2_receptor Binds gi_protein Gi Protein alpha2_receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates This compound This compound This compound->alpha2_receptor Blocks

Figure 1: this compound's antagonistic action on the α2-adrenergic receptor signaling pathway.

Quantitative Data

The following tables summarize the binding affinities of this compound for various receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

Table 1: Binding Affinity of this compound for α2-Adrenoceptor Subtypes

Receptor SubtypeTissue SourcepKiReference
α2AHuman Platelets9.90[4]
α2BRat Neonate Lung9.70[4]
α2CHamster Adipocytes8.38[4]

Table 2: Selectivity Profile of this compound

ReceptorpKiReference
α2-Adrenoceptor (Rat Cortex)9.45[4]
5-HT1A6.50[4]
5-HT1D7.00[4]
Other 5-HT subtypes< 5[4]
Dopamine Receptors< 5[4]
Muscarinic Cholinoceptors< 5[4]
β-Adrenoceptors< 5[4]
Dihydropyridine Binding Sites< 5[4]
Imidazoline Binding SiteNo Affinity[4]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to α2-adrenergic receptors in a competitive binding assay.

Objective: To determine the Ki of this compound for α2-adrenergic receptors using a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing α2-adrenergic receptors.

  • Radioligand (e.g., [3H]-RX821002).

  • This compound hydrochloride.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the α2-adrenergic receptor subtype of interest. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding buffer.

    • A fixed concentration of radioligand (typically at or near its Kd).

    • A range of concentrations of this compound (e.g., 10-12 M to 10-5 M).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a high concentration of a non-labeled α2-adrenergic antagonist (e.g., 10 µM phentolamine).

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final volume should be consistent across all wells (e.g., 250 µL).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Prepare reagents: - Membranes - Radioligand - this compound setup Set up 96-well plate: - Buffer - Radioligand - this compound dilutions prep->setup initiate Initiate reaction by adding membranes setup->initiate incubate Incubate to reach equilibrium initiate->incubate terminate Terminate by rapid filtration incubate->terminate quantify Quantify radioactivity terminate->quantify analyze Analyze data to determine Ki quantify->analyze

Figure 2: Workflow for a radioligand binding assay to determine this compound's affinity.

In Vitro Functional Assay: Adenylyl Cyclase Activity

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its effect on adenylyl cyclase activity.

Objective: To determine the potency of this compound in antagonizing agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cells or tissues expressing α2-adrenergic receptors.

  • An α2-adrenergic receptor agonist (e.g., UK 14,304).

  • This compound hydrochloride.

  • Forskolin (to stimulate adenylyl cyclase).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Cell Culture/Tissue Preparation: Prepare cells or tissues expressing α2-adrenergic receptors.

  • Assay Setup: In a suitable plate format, pre-incubate the cells/tissues with various concentrations of this compound for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of an α2-adrenergic agonist (typically the EC80 concentration) to all wells except the basal control.

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase activity.

  • Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation).

    • This IC50 value represents the functional potency of this compound as an antagonist.

In Vivo Assessment of Sexual Behavior in Male Rats

This protocol is based on studies investigating the effects of this compound on male rat sexual behavior.

Objective: To evaluate the effect of this compound on the sexual performance of male rats.

Animals:

  • Sexually experienced male rats.

  • Ovariectomized, hormone-primed receptive female rats.

Materials:

  • This compound hydrochloride.

  • Vehicle (e.g., sterile water or saline).

  • Observation cages.

Procedure:

  • Drug Administration: Administer this compound (e.g., 0.4-6.4 mg/kg, p.o.) or vehicle to the male rats.

  • Acclimation: Allow for a period of acclimation and for the drug to take effect (e.g., 30-60 minutes).

  • Behavioral Testing: Introduce a receptive female rat into the observation cage with the male rat.

  • Observation: Observe and record the following parameters for a set period (e.g., 30 minutes):

    • Mount Latency: Time from the introduction of the female to the first mount.

    • Intromission Latency: Time to the first intromission.

    • Ejaculation Latency: Time to the first ejaculation.

    • Mount Frequency: Number of mounts.

    • Intromission Frequency: Number of intromissions.

    • Post-Ejaculatory Interval: Time from ejaculation to the next intromission.

  • Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Applications in Neuroscience Research

This compound's selectivity for α2-adrenoceptors makes it a valuable tool for a variety of neuroscience research applications:

  • Investigating the Role of α2-Adrenoceptors in Arousal and Cognition: By blocking α2-adrenoceptors, researchers can study their involvement in regulating wakefulness, attention, and cognitive functions.

  • Modeling Psychiatric Disorders: this compound can be used to investigate the role of noradrenergic dysregulation in animal models of depression and anxiety.

  • Studying Sexual Function: As demonstrated in preclinical studies, this compound can be used to probe the central and peripheral mechanisms underlying sexual behavior and dysfunction.[5]

  • Elucidating Noradrenergic Neurotransmission: this compound can be used to dissect the complex roles of presynaptic and postsynaptic α2-adrenoceptors in modulating norepinephrine release and signaling.

Conclusion

This compound is a potent and selective α2-adrenergic receptor antagonist that serves as a powerful pharmacological tool for neuroscience research. Its well-characterized binding profile and functional activity allow for the targeted investigation of the α2-adrenoceptor system in a wide range of physiological and pathological processes. The protocols provided in these application notes offer a starting point for researchers to utilize this compound in their studies to further unravel the complexities of noradrenergic signaling in the nervous system.

References

Application Notes and Protocols for the Quantification of Delequamine

Author: BenchChem Technical Support Team. Date: November 2025

Delequamine is a selective alpha-2 adrenergic receptor antagonist that has been investigated for its potential therapeutic effects, including its influence on sexual response.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical research. This document provides detailed application notes and representative protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of specific published analytical methods for this compound, the following protocols are based on established methodologies for the analysis of small molecule drugs in biological fluids.[4][5][6]

Signaling Pathway of this compound

This compound acts as a competitive antagonist at alpha-2 adrenergic receptors. These receptors are part of a negative feedback loop in the nervous system. When activated by norepinephrine, they inhibit the further release of norepinephrine. By blocking these receptors, this compound interrupts this feedback loop, leading to an increase in the release of norepinephrine. This mechanism is central to its physiological effects.[1][7]

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Norepinephrine_v Norepinephrine (Vesicle) Release Release Norepinephrine_v->Release Signal Norepinephrine_s Norepinephrine Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine_s->Alpha2_Receptor Binds Norepinephrine_s_post Norepinephrine Ca_Channel Ca2+ Channel Alpha2_Receptor->Ca_Channel Inhibits Ca_Channel->Release Triggers Release->Norepinephrine_s Exocytosis This compound This compound This compound->Alpha2_Receptor Blocks Postsynaptic_Receptor Postsynaptic Receptor Cellular_Response Cellular Response Postsynaptic_Receptor->Cellular_Response Activates Norepinephrine_s_post->Postsynaptic_Receptor Binds

Caption: this compound blocks presynaptic α2-adrenergic receptors.

Application Note 1: Quantification of this compound in Human Plasma by HPLC-UV

This method provides a robust and cost-effective approach for the routine quantification of this compound in plasma samples.

Experimental Workflow

HPLC_Workflow Sample Plasma Sample Preparation Solid Phase Extraction (SPE) Sample->Preparation 1. Pre-treat Analysis HPLC-UV Analysis Preparation->Analysis 2. Inject Quantification Data Analysis & Quantification Analysis->Quantification 3. Integrate Peaks

Caption: Workflow for this compound quantification by HPLC-UV.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on general sample preparation methodologies for extracting small molecules from biological matrices.[8][9][10]

  • Materials:

    • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid

    • Ammonium hydroxide

    • Deionized water

    • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Loading: To 500 µL of plasma, add 50 µL of IS solution and 500 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

The following are representative HPLC conditions for the analysis of a small molecule like this compound.[11][12]

  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm (This is a common wavelength; optimization would be required)

Data Presentation
ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Application Note 2: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS

For studies requiring higher sensitivity and selectivity, an LC-MS/MS method is recommended.[13][14][15]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution LC_Separation LC Separation Dilution->LC_Separation Inject Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MSMS_Detection MS/MS Detection (MRM) Ionization->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis Generate Data

References

Application Notes and Protocols for Delequamine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine is a potent and selective α2-adrenergic receptor antagonist that was investigated for the treatment of erectile dysfunction and major depressive disorder.[1] Although its development was discontinued, the compound remains of interest for research purposes. As with any research compound, ensuring its integrity through proper storage and handling is paramount for obtaining reliable and reproducible experimental results. This document provides a comprehensive guide to the stability and recommended storage conditions for this compound, based on general principles of pharmaceutical stability testing. While specific stability data for this compound is not extensively available in public literature due to its discontinued development, this application note outlines the critical considerations and methodologies for assessing the stability of research compounds like this compound.

Introduction to Compound Stability

The stability of a pharmaceutical compound refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Stability testing is a critical component of drug development and is essential for ensuring the safety and efficacy of a drug product.[2] For research compounds, understanding stability is crucial for the validity of scientific experiments. Degradation of a compound can lead to a decrease in its effective concentration and the formation of potentially interfering or toxic impurities.

Key factors that can affect the stability of a compound include:

  • Temperature

  • Humidity

  • Light

  • pH

  • Oxidizing agents

  • Interactions with excipients or container materials

Recommended Storage Conditions for this compound

Given the lack of specific public data on this compound's stability, general best practices for the storage of complex organic molecules should be followed.

Table 1: General Recommended Storage Conditions for Research-Grade this compound

ConditionRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Reduces the rate of chemical degradation and microbial growth.
Humidity Store in a desiccated environment.Minimizes hydrolysis, a common degradation pathway for many organic compounds.
Light Protect from light by using amber vials or storing in the dark.Prevents photochemical degradation.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for solutions.Minimizes oxidation.
Form Solid (lyophilized powder) is generally more stable than solutions.Reduces the potential for hydrolysis and other solvent-mediated degradation reactions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been publicly documented, compounds with similar functional groups (e.g., ethers, sulfonamides, and tertiary amines) can be susceptible to certain types of degradation. Researchers should be aware of these potential pathways when designing experiments and interpreting stability data.

  • Hydrolysis: The ether and sulfonamide functional groups in this compound could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The tertiary amine and other electron-rich moieties could be prone to oxidation.

  • Photodegradation: Aromatic systems, like the one present in this compound, can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the stability of a compound. This is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4]

Protocol: Development of a Stability-Indicating HPLC Method
  • Column Selection: Choose a C18 reversed-phase column as a starting point.

  • Mobile Phase Selection: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Wavelength Selection: Determine the UV absorbance maximum of this compound using a spectrophotometer or a photodiode array (PDA) detector.

  • Forced Degradation Studies: To ensure the method is stability-indicating, this compound should be subjected to forced degradation under various stress conditions (e.g., acid, base, peroxide, heat, and light). The method should be able to separate the intact drug from any degradation products that are formed.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Protocol: Long-Term and Accelerated Stability Testing

Long-term stability testing serves as the basis for recommended storage conditions and shelf-life, while accelerated stability testing can provide insights into potential degradation pathways.[5]

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation or as a solid.

  • Storage Conditions:

    • Long-Term: Store samples at the recommended long-term storage temperature (e.g., -20°C).

    • Accelerated: Store samples at elevated temperatures (e.g., 40°C with 75% relative humidity) to speed up degradation.[2]

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the purity of this compound and the presence of any degradation products.

Data Presentation

The results of stability studies are typically presented in a tabular format to facilitate comparison and trend analysis.

Table 2: Example of Stability Data for this compound (Hypothetical Data)

Time Point (Months)Storage ConditionAssay (% of Initial)Total Impurities (%)
0-20°C100.00.1
6-20°C99.80.2
12-20°C99.70.3
24-20°C99.50.5
040°C / 75% RH100.00.1
140°C / 75% RH98.21.8
340°C / 75% RH95.54.5
640°C / 75% RH91.38.7

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a research compound like this compound.

Stability_Testing_Workflow cluster_0 Method Development cluster_1 Stability Study Execution cluster_2 Data Analysis & Reporting MD1 Select Analytical Technique (e.g., HPLC) MD2 Develop Separation Method MD1->MD2 MD3 Forced Degradation Studies MD2->MD3 MD4 Method Validation MD3->MD4 SS1 Prepare Samples MD4->SS1 Validated Method SS2 Place on Stability (Long-term & Accelerated) SS1->SS2 SS3 Pull Samples at Time Points SS2->SS3 SS4 Analyze Samples SS3->SS4 DA1 Quantify Purity & Impurities SS4->DA1 Raw Data DA2 Trend Analysis DA1->DA2 DA3 Determine Shelf-Life & Storage Conditions DA2->DA3

Caption: Workflow for stability testing of a research compound.

Conclusion

While specific, publicly available stability data for this compound is scarce, the principles and protocols outlined in this application note provide a robust framework for researchers to ensure the integrity of their this compound samples. Adherence to proper storage conditions and the implementation of a rigorous stability testing program are essential for obtaining reliable and reproducible data in any research endeavor involving this or any other chemical compound.

References

Delequamine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Delequamine (developmental code names: RS-15385, RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist.[1] It was initially investigated for the treatment of erectile dysfunction and major depressive disorder but was never brought to market.[1] Its high selectivity for α2-adrenoceptors over α1-adrenoceptors and other receptor types, such as serotonin receptors, makes it a valuable tool for researchers studying the physiological and pathological roles of α2-adrenergic signaling.[2][3] this compound is structurally related to yohimbine but exhibits greater receptor selectivity.[1]

These application notes provide an overview of this compound's mechanism of action, purchasing information, and detailed protocols for its use in common preclinical research applications.

Purchasing and Storage

This compound can be purchased from various chemical suppliers for research purposes. Below is a list of known vendors:

SupplierCatalog NumberCAS Number
MedChemExpressHY-10848A119905-05-4
BenchChemB044412119905-05-4

Storage: this compound hydrochloride is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, it can be kept at 4°C. Protect from light and moisture.

Solubility: Information on the solubility of this compound in various solvents is limited. It is advisable to consult the supplier's technical data sheet for specific solubility information. For in vivo studies in rats, this compound has been administered orally, suggesting it can be formulated in a suitable vehicle for this route.

Safety Precautions

Mechanism of Action & Signaling Pathway

This compound is a selective antagonist of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine and epinephrine, inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, this compound prevents this inhibitory effect, thereby increasing adenylyl cyclase activity and cAMP levels.

α2-adrenergic receptors are found both presynaptically on noradrenergic neurons, where they act as autoreceptors to inhibit norepinephrine release, and postsynaptically on various cell types. By antagonizing presynaptic α2-autoreceptors, this compound can enhance the release of norepinephrine from nerve terminals.

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell NE_Vesicle Norepinephrine (NE) Vesicle alpha2_auto α2-Autoreceptor NE_Vesicle->alpha2_auto NE alpha2_auto->NE_Vesicle Inhibition of NE Release alpha2_post Postsynaptic α2-Receptor AC Adenylyl Cyclase alpha2_post->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets NE Norepinephrine (NE) NE->alpha2_post This compound This compound This compound->alpha2_auto Antagonism This compound->alpha2_post Antagonism Synaptic_Cleft Synaptic Cleft

Figure 1: this compound's mechanism of action at the synapse.

Experimental Protocols

In Vitro: Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol is a representative example for determining the binding affinity of this compound for α2-adrenergic receptors in a competitive binding assay format.

Objective: To determine the inhibitory constant (Ki) of this compound for α2-adrenergic receptors using a radiolabeled ligand.

Materials:

  • Membrane Preparation: Commercially available membranes from cells expressing recombinant human α2A-, α2B-, or α2C-adrenergic receptors, or prepared from tissues known to express these receptors (e.g., rat cerebral cortex).

  • Radioligand: A suitable radiolabeled α2-adrenoceptor antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine.

  • This compound stock solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., 10 µM phentolamine).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • Preparation of Reagents:

    • Thaw the membrane preparation on ice. Homogenize gently and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically.

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

    • This compound Competition: Add this compound at various concentrations, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary:

Receptor SubtypeReported pKi
α2A-adrenoceptor (human platelets)9.90
α2B-adrenoceptor (rat neonate lung)9.70
α2-adrenoceptor (hamster adipocytes)8.38
5-HT1A Receptor6.50

Data sourced from BenchChem.[3]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare reagents: - Membrane preparation - Radioligand - this compound dilutions - Assay buffer Setup Set up 96-well plate: - Total binding - Non-specific binding - this compound competition Reagents->Setup Incubation Incubate to reach equilibrium Setup->Incubation Filtration Rapidly filter and wash to separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity with a scintillation counter Filtration->Counting Plotting Plot % specific binding vs. [this compound] Counting->Plotting IC50 Determine IC50 value Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Figure 2: Workflow for a radioligand binding assay.
In Vivo: Assessment of Sexual Behavior in Male Rats

This protocol is based on studies investigating the effects of α2-adrenoceptor antagonists on male rat sexual behavior.

Objective: To evaluate the effect of orally administered this compound on the sexual behavior of male rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (sexually experienced).

  • Ovariectomized female rats, brought into behavioral estrus with hormonal priming (e.g., estradiol benzoate followed by progesterone).

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Oral gavage needles.

  • Observation cages with a transparent front wall.

  • Video recording equipment (optional).

Protocol:

  • Acclimatization: Acclimatize the male rats to the testing environment to reduce stress-induced variability.

  • Drug Administration:

    • Divide the male rats into treatment groups (e.g., vehicle control, and different doses of this compound).

    • Administer this compound or vehicle by oral gavage at a defined time before the behavioral test (e.g., 60 minutes).

  • Behavioral Testing:

    • Place a male rat in the observation cage and allow a short period for habituation.

    • Introduce a receptive female rat into the cage.

    • Observe and record the following parameters of sexual behavior for a set period (e.g., 30 minutes):

      • Mount Latency: Time from the introduction of the female to the first mount.

      • Intromission Latency: Time to the first intromission.

      • Ejaculation Latency: Time to the first ejaculation.

      • Mount Frequency: Number of mounts.

      • Intromission Frequency: Number of intromissions.

      • Post-ejaculatory Interval: Time from ejaculation to the resumption of copulatory behavior.

Data Analysis:

  • Compare the behavioral parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Quantitative Data Summary from a Representative Study:

Treatment GroupDose (mg/kg, p.o.)Effect on Sexual Behavior Score in Naive Male Rats
This compound0.4 - 6.4Dose-dependent increase
Yohimbine2Effective at this single dose
Idazoxan2.5 and 5Active at these doses

This data is illustrative and based on findings from similar α2-antagonists.

Conclusion

This compound is a valuable research tool for investigating the α2-adrenergic system due to its high potency and selectivity. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo effects of this compound. As with any experimental work, it is crucial to optimize these protocols for specific laboratory conditions and research questions.

References

Troubleshooting & Optimization

Technical Support Center: In Vivo Experiments with Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Delequamine" is a selective α2-adrenergic receptor antagonist that was investigated for erectile dysfunction and depression but was never marketed.[1][2] The following guide focuses on α1-adrenergic antagonists , as their mechanism of action is more directly related to the common in vivo experimental contexts of hypertension and smooth muscle contraction, which present a distinct and more frequently encountered set of challenges for researchers.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vivo experiments with α1-adrenergic antagonists.

Frequently Asked Questions (FAQs)

Q1: My α1-antagonist is poorly soluble in aqueous solutions. What is the best vehicle for in vivo administration?

A1: Poor solubility is a common challenge. The ideal vehicle depends on the administration route and the compound's physicochemical properties. A tiered approach is recommended:

  • Aqueous-based (for mildly soluble compounds): Start with saline or Phosphate-Buffered Saline (PBS). If needed, solubility can be enhanced with co-solvents or cyclodextrins.

  • Suspensions: For compounds that cannot be dissolved, creating a homogenous suspension using agents like carboxymethylcellulose (CMC) or methyl cellulose (MC) is a common strategy.[3][4]

  • Lipid/Oil-based Vehicles: For highly lipophilic compounds, oil-based vehicles such as corn oil, sesame oil, or specialized lipid formulations can be effective, particularly for oral or subcutaneous routes.[3][5]

  • Co-solvents: Solvents like polyethylene glycol (PEG), propylene glycol, or DMSO can be used, often in combination with aqueous solutions.[3] However, it is critical to run a vehicle-only control group, as these solvents can have their own biological effects.[4]

Q2: I'm observing significant hypotension and bradycardia immediately after the first dose, even at what I calculated to be a therapeutic level. What is happening?

A2: This phenomenon is likely the "first-dose effect," a well-documented issue with α1-antagonists.[6] It is an acute and transient hypotensive response that is more pronounced with the initial administration. To mitigate this, consider the following:

  • Dose Escalation: Start with a lower initial dose (e.g., 25-50% of the target therapeutic dose) and gradually increase it over several days.

  • Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced cardiovascular variability.

  • Continuous Monitoring: If possible, use telemetry for continuous blood pressure monitoring to accurately capture the onset, magnitude, and duration of the hypotensive effect without the confounding influence of handling stress.

Q3: The efficacy of my compound seems to decrease over several days of chronic dosing. Why?

A3: This could be due to pharmacological tolerance (tachyphylaxis) or physiological compensation. The body may counteract the drug's effect by activating compensatory mechanisms, such as the renin-angiotensin system, leading to sodium and water retention.[6] Additionally, receptor desensitization or downregulation can occur with prolonged antagonist exposure.[7][8] Evaluating downstream markers and considering intermittent dosing schedules may help clarify the mechanism.

Q4: My results are highly variable between animals in the same group. What are the common causes?

A4: Inconsistent results can stem from several factors:

  • Formulation Issues: Ensure the drug is completely dissolved or uniformly suspended. If using a suspension, vortex it thoroughly before each administration.

  • Administration Accuracy: Inaccurate dosing volumes or improper injection technique (e.g., intraperitoneal injection leaking into subcutaneous space) can lead to significant variability.

  • Biological Variability: Factors such as the animal's age, weight, stress level, and circadian rhythm can influence drug response. Standardize these variables as much as possible.[9]

  • Vehicle Effects: The vehicle itself may be causing an unexpected biological response. Always include a vehicle-only control group to assess this.

Troubleshooting Guides

Guide 1: Issue - Unexpected Cardiovascular Instability

If you observe severe hypotension, orthostatic hypotension, or reflex tachycardia, follow this decision tree to diagnose and resolve the issue.[6][10][11]

G start Start: Cardiovascular Instability Observed check_dose Is this the first dose? start->check_dose first_dose Action: Implement Dose Escalation - Start at 25-50% of target dose. - Increase dose over 2-3 days. check_dose->first_dose  Yes check_volume Is the animal volume-depleted? (e.g., restricted water, diuretic co-treatment) check_dose->check_volume  No end_ok Problem Resolved first_dose->end_ok volume_depleted Action: Ensure Proper Hydration - Provide ad libitum access to water. - Re-evaluate diuretic use. check_volume->volume_depleted  Yes check_anesthesia Is the animal under anesthesia? check_volume->check_anesthesia  No volume_depleted->end_ok anesthesia_issue Action: Adjust Anesthesia - Anesthetics (e.g., isoflurane) often have vasodilatory effects that potentiate the drug. - Reduce anesthetic depth if possible. check_anesthesia->anesthesia_issue  Yes check_anesthesia->end_ok  No anesthesia_issue->end_ok

Caption: Troubleshooting workflow for cardiovascular instability.
Guide 2: Issue - Poor or Inconsistent Efficacy

If the compound fails to produce the expected biological effect or the effect is highly variable, use the following guide.

G start Start: Poor or Inconsistent Efficacy check_formulation Is the formulation clear and stable (or uniformly suspended)? start->check_formulation formulation_issue Action: Reformulate - Check solubility limits. - Use a different vehicle/co-solvent. - For suspensions, ensure particle size is minimal and vortex before each dose. check_formulation->formulation_issue  No check_pk Have pharmacokinetic (PK) parameters been established? check_formulation->check_pk  Yes end_ok Problem Resolved formulation_issue->end_ok pk_issue Action: Conduct a PK Study - Determine Cmax, Tmax, and half-life. - The dosing schedule may not be maintaining therapeutic exposure. check_pk->pk_issue  No check_target Is target engagement confirmed? check_pk->check_target  Yes pk_issue->end_ok target_issue Action: Perform a PD Assay - Measure downstream biomarkers of α1-receptor blockade (e.g., p-ERK levels in relevant tissue) to confirm the drug is reaching and acting on its target. check_target->target_issue  No check_target->end_ok  Yes target_issue->end_ok

Caption: Troubleshooting workflow for poor or inconsistent efficacy.

Data Presentation

Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
Vehicle SystemCompositionRouteProsCons
Saline + Co-solvent 5-10% DMSO, 10-20% Solutol in SalineIV, IPClear solution, suitable for intravenous use.DMSO can cause toxicity; Solutol can cause hypersensitivity.[3]
Cyclodextrin 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIV, IP, POIncreases solubility of hydrophobic drugs, generally low toxicity.[12]Can be viscosity-limiting at high concentrations.
Aqueous Suspension 0.5-1% Methylcellulose (MC) or CMC in waterPO, SCWell-tolerated, suitable for many compounds.[4]Not suitable for IV; requires vigorous mixing for dose uniformity.
Lipid/Oil Solution Corn oil, Sesame oilPO, SC, IMGood for highly lipophilic compounds.Slow absorption; not suitable for IV.[3]
Emulsion Propofol-like lipid emulsionsIVEnables IV administration of oily compounds.Complex formulation; potential for instability.
Table 2: Hypothetical Pharmacokinetic Parameters for a Model α1-Antagonist in Rats
ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL)850 ± 120450 ± 95
Tmax (hours)0.1 (end of infusion)1.5 ± 0.5
AUC (ng*h/mL)1275 ± 2102850 ± 400
Half-life (t½) (hours)2.5 ± 0.42.8 ± 0.6
Bioavailability (%) 100% (by definition)~22%

Experimental Protocols & Signaling Pathways

Protocol: Evaluation of an α1-Antagonist in a Spontaneously Hypertensive Rat (SHR) Model

1. Animal Preparation:

  • Use male SHRs, 14-16 weeks of age, with established hypertension (systolic blood pressure > 160 mmHg).

  • Acclimatize animals for at least one week to the facility and handling procedures.

  • Implant telemetry devices for continuous blood pressure monitoring or use non-invasive tail-cuff plethysmography. If using tail-cuff, ensure animals are trained and acclimatized to the procedure.

2. Drug Formulation:

  • Prepare the test compound in a suitable vehicle (e.g., 0.5% MC in sterile water for oral gavage).

  • Prepare vehicle-only control and a positive control (e.g., Prazosin, 1 mg/kg).

  • Ensure the formulation is homogenous by vortexing before each administration.

3. Study Procedure Workflow:

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase acclimate Acclimatize Animals (1 week) baseline Measure Baseline BP (3 consecutive days) acclimate->baseline randomize Randomize into Groups (n=8-10 per group) baseline->randomize dose Administer Drug/Vehicle Daily (e.g., Oral Gavage) randomize->dose monitor Monitor BP Continuously (or at 2, 4, 8, 24h post-dose) dose->monitor observe Daily Cage-Side Observations (for adverse effects) monitor->observe terminal Terminal Bleed for PK Analysis observe->terminal tissue Harvest Tissues for PD Markers terminal->tissue analyze Data Analysis (e.g., ANOVA) tissue->analyze G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) Receptor α1-Adrenergic Receptor NE->Receptor Activates Antagonist This compound (α1-Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Ca->Response

References

Delequamine Off-Target Effects: A Technical Resource for Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of Delequamine in experimental models. While this compound is known for its high selectivity as an α2-adrenergic receptor antagonist, unexpected or paradoxical effects can arise during experimentation.[1][2] This guide addresses these nuances to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is this compound likely to have off-target effects by binding to other receptors?

A1: Unlikely. This compound is a highly selective α2-adrenoceptor antagonist.[2] In vitro binding assays have demonstrated that it has low to negligible affinity for a wide range of other receptors, including serotonin (5-HT1A, 5-HT1D, and other subtypes), dopamine, muscarinic, and β-adrenergic receptors.[1] Therefore, off-target effects due to direct binding to these receptors are not expected.

Q2: My results with this compound are different from those with yohimbine. Why?

A2: The difference in results likely stems from this compound's higher selectivity. Yohimbine, another α2-antagonist, also exhibits affinity for 5-HT1A receptors, which can modulate sexual behavior and other physiological responses.[3] this compound's focused action on α2-adrenoceptors without significant 5-HT1A interaction can lead to different behavioral and physiological outcomes.[3]

Q3: I'm observing both excitatory and inhibitory effects with this compound. Is this an off-target effect?

A3: This is more likely a dose-dependent on-target effect rather than an off-target one. Studies on sleep and sexual response have reported that this compound can have both central excitatory and inhibitory effects depending on the dosage used.[4][5][6] Researchers should carefully consider their dose-response curves and the specific experimental context.

Q4: this compound is an α2-antagonist, but I am seeing effects consistent with α1- or β-adrenergic activation. What is happening?

A4: This is likely an indirect downstream effect of this compound's primary mechanism of action. By blocking presynaptic α2-adrenoceptors, which normally inhibit norepinephrine release, this compound increases synaptic norepinephrine levels. This excess norepinephrine can then stimulate other adrenoceptors, such as α1 and β receptors, leading to physiological effects associated with their activation (e.g., changes in blood pressure). This is a crucial consideration when interpreting systemic effects.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High variability in results between animals or tissues. α2-Adrenoceptor Subtype Differences: this compound is non-selective for α2A and α2B subtypes but has a lower affinity for the α2 subtype found in hamster adipocytes.[1] Tissue- or species-specific expression of α2-subtypes could lead to varied responses.1. Verify the α2-adrenoceptor subtype expression in your experimental model if possible.2. Conduct dose-response studies to establish the potency of this compound in your specific system.3. Compare your results with literature reports using similar tissues or animal models.
Paradoxical dose-response (e.g., effect diminishes at higher doses). Complex On-Target Central Nervous System (CNS) Effects: this compound exhibits dose-dependent excitatory and inhibitory effects in the CNS.[4][5] This can lead to a non-linear or biphasic dose-response curve.1. Perform a detailed dose-response study with a wide range of concentrations.2. Consider the possibility of opposing central and peripheral effects.3. Measure multiple endpoints to get a clearer picture of the overall physiological effect.
Unexpected cardiovascular effects (e.g., increased blood pressure). Indirect Adrenergic Stimulation: As an α2-antagonist, this compound increases norepinephrine release, which can then stimulate α1 and β-adrenoceptors, leading to cardiovascular changes.[4]1. To isolate the α2-mediated effects, consider co-administration with selective α1 or β-blockers.2. Monitor cardiovascular parameters (heart rate, blood pressure) during your experiments.3. Use in vitro preparations to study tissue-specific effects without systemic cardiovascular influence.
Lack of effect in older animal models. Age-Related Changes in Adrenergic Tone: Some studies have shown a loss of responsiveness to α2-antagonists in older subjects, potentially due to age-related changes in central α2-adrenergic tone or other physiological factors.[4][5]1. Consider the age of the animals as a variable in your experimental design.2. Directly compare responses in young versus older animals.3. Investigate potential age-related changes in α2-receptor expression or function in your model.

Quantitative Data Summary

This compound Receptor Binding Profile
Receptor/SiteBinding Affinity (pKi)Conclusion
α2-Adrenoceptors (rat cortex) 9.45 High Affinity (Primary Target)
α2A-Adrenoceptor (human platelets)9.90High Affinity
α2B-Adrenoceptor (rat neonate lung)9.70High Affinity
α2-Adrenoceptor (hamster adipocytes)8.38Moderate Affinity
α1-Adrenoceptors Unprecedentedly low (not specified) High Selectivity vs. α1 [1]
5-HT1A Receptor 6.50 Low Affinity
5-HT1D Receptor 7.00 Low Affinity
Other 5-HT Receptor Subtypes < 5 Negligible Affinity
Dopamine Receptors < 5 Negligible Affinity
Muscarinic Cholinoceptors < 5 Negligible Affinity
β-Adrenoceptors < 5 Negligible Affinity
Dihydropyridine Binding Sites < 5 Negligible Affinity
Imidazoline Binding Site No Affinity No Affinity

Data sourced from Brown et al., as cited in ResearchGate.[1]

Experimental Protocols

In Vitro Receptor Binding Assay (General Methodology)

This protocol describes a general approach for determining the binding affinity of a compound like this compound to various receptors.

  • Tissue/Cell Preparation: Homogenize tissues (e.g., rat cortex) or culture cells known to express the target receptor (e.g., human platelets for α2A). Prepare cell membranes through centrifugation.

  • Radioligand Binding: Incubate the prepared membranes with a specific radioligand for the receptor of interest (e.g., [³H]-rauwolscine for α2-adrenoceptors) and varying concentrations of the test compound (this compound).

  • Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Visualizations

Signaling Pathways

Delequamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Effector Cell This compound This compound Alpha2 Presynaptic α2-Adrenoceptor This compound->Alpha2 Antagonizes NE_Release NE Release Alpha2->NE_Release Inhibits (-) NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse Synaptic NE NE_Vesicle->NE_Synapse Release Alpha1_Beta Postsynaptic α1 & β Adrenoceptors Response Physiological Response Alpha1_Beta->Response NE_Synapse->Alpha2 NE_Synapse->Alpha1_Beta Activates

Caption: this compound's indirect off-target signaling pathway.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Result Observed with this compound CheckDose Is the dose within the linear range of the dose-response curve? Start->CheckDose CheckSelectivity Could the effect be due to indirect α1/β stimulation? CheckDose->CheckSelectivity Yes DoseResponse Action: Perform detailed dose-response study. CheckDose->DoseResponse No CheckModel Are there known model-specific (age, species, tissue) variations? CheckSelectivity->CheckModel No CoAdmin Action: Co-administer with selective α1/β blockers. CheckSelectivity->CoAdmin Yes Stratify Action: Stratify analysis by age or compare with literature. CheckModel->Stratify Yes Conclusion1 Conclusion: Paradoxical on-target effect. DoseResponse->Conclusion1 Conclusion2 Conclusion: Indirect downstream effect. CoAdmin->Conclusion2 Conclusion3 Conclusion: Model-dependent variability. Stratify->Conclusion3

Caption: Troubleshooting workflow for unexpected experimental results.

References

Interpreting biphasic dose-response to Delequamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delequamine. The information focuses on understanding and interpreting its biphasic dose-response effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (developmental code names RS-15385, RS-15385-197) is a potent and selective alpha-2 adrenergic receptor antagonist.[1] Its primary mechanism of action is to block presynaptic alpha-2 adrenoceptors, which leads to an increase in the release of norepinephrine (NE) from central nerve endings.[2][3] This modulation of noradrenergic activity is responsible for its central arousal effects and its influence on peripheral tissues.[4][5] Peripherally, it blocks norepinephrine-induced contractility in the smooth muscle of the penis.[2][4][5]

Q2: What is a biphasic dose-response, and how does it relate to this compound?

A biphasic dose-response, also known as hormesis, is a phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses.[6] this compound has demonstrated such a dose-dependent biphasic effect in experimental studies.[2][4] Specifically, low doses have been observed to have excitatory or stimulatory effects on sexual response, while higher doses can lead to inhibitory effects.[2][7]

Q3: We are observing an inhibitory effect at higher doses of this compound in our erectile response model. Is this expected?

Yes, this is a documented aspect of this compound's biphasic nature. Studies on nocturnal penile tumescence (NPT) have reported that while a lower dose modestly increased erectile response, a higher dose actually reduced it.[7] This suggests that at higher concentrations, this compound may trigger counter-regulatory mechanisms or off-target effects that lead to an overall inhibitory outcome.

Q4: Our experimental results with this compound are inconsistent across different age groups. Why might this be?

Age-related differences in response to this compound have been reported. In one study, a significant, albeit modest, increase in the duration of erectile response to erotic stimuli was observed with a high dose of the drug, but only in younger men (under 45 years old).[8] Older men in the same study did not show this response.[8] This suggests that age-related physiological changes may alter the responsiveness to alpha-2 adrenoceptor antagonism. Therefore, it is crucial to stratify experimental subjects by age and analyze the data accordingly.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No observable effect at any dose. Inappropriate dose range (too low or too high, missing the therapeutic window).Conduct a wider dose-range finding study. Based on literature, biphasic effects have been noted, so a narrow range might miss the stimulatory window.[7]
Age of the animal model.As responsiveness may decline with age, ensure the age of the subjects is appropriate for the study and consider age as a variable.[8]
High variability in response between subjects. Genetic differences in adrenoceptor expression or sensitivity.Increase sample size to ensure statistical power. If feasible, screen for genetic markers related to adrenergic signaling.
Differences in baseline central alpha-2 tone.It has been considered that individuals with higher central alpha-2 tone might respond differently.[4] Consider experimental designs that account for baseline physiological or psychological states.
Inhibitory effect observed at a dose expected to be stimulatory. The "low dose" used is already on the inhibitory side of the biphasic curve for the specific model or experimental conditions.Perform a more granular dose-response study with several concentrations below the current dose to identify the stimulatory peak.
Complex interaction of central and peripheral effects.This compound has both central excitatory and peripheral modulatory effects.[4][5] Consider experimental setups that can differentiate between these two (e.g., central vs. peripheral administration, if applicable).

Data Presentation

Table 1: Summary of this compound Effects on Erectile Response in Human Studies

Study PopulationThis compound DoseOutcome on Erectile ResponseCitation
Young Normal Volunteers (Sleep Study)Low DoseModest increase in erectile response (non-REM sleep)[7]
High DoseReduced erectile response (most noticeable during REM sleep)[7]
Younger Men with Erectile Dysfunction (<45 years)High DoseSignificant, modest increase in duration of erectile response to erotic stimuli[8]
Older Men with Erectile Dysfunction (>45 years)High DoseNo significant effect on erectile response[8]

Experimental Protocols

Key Experiment: Intravenous Infusion for Assessing Erectile Response to Erotic Stimuli

This protocol is a generalized summary based on methodologies described in clinical trials of this compound.[8]

  • Subject Recruitment: Participants are selected based on inclusion/exclusion criteria (e.g., age, diagnosis of psychogenic erectile dysfunction). Subjects are often divided into age groups (e.g., <45 and >45 years old).[8]

  • Study Design: A randomized, double-blind, placebo-controlled, cross-over design is typically used.[8] Each subject receives an intravenous infusion of this compound at different dosages (e.g., a "low dose" and a "high dose") and a placebo on separate occasions.[7][8]

  • Drug Administration: this compound is administered via intravenous infusion to achieve and maintain stable plasma concentrations during the experimental period.[8]

  • Erectile Response Measurement: Penile rigidity and circumference are continuously monitored using a device like a RigiScan™.

  • Stimuli Presentation: While the drug is being infused, subjects are exposed to erotic stimuli (e.g., fantasy, films) to induce an erectile response.[8]

  • Data Collection: In addition to erectile response, subjective arousal ratings and hemodynamic parameters (blood pressure, heart rate) are also recorded.[7][8]

  • Analysis: The duration and quality of erectile responses are compared across the different infusion conditions (placebo, low dose, high dose) and between different subject groups (e.g., by age).

Visualizations

cluster_workflow Experimental Workflow: this compound IV Infusion Study start Subject Recruitment (e.g., Younger & Older Groups) design Randomized, Placebo-Controlled Cross-Over Design start->design infusion IV Infusion: - Placebo - Low Dose this compound - High Dose this compound design->infusion stimuli Presentation of Erotic Stimuli infusion->stimuli measurement Measure Responses: - Erectile (RigiScan) - Subjective Arousal - Hemodynamic stimuli->measurement analysis Data Analysis: Compare responses across conditions and groups measurement->analysis end Conclusion analysis->end cluster_pathway Simplified Signaling Pathway of this compound cluster_central Central Nervous System cluster_peripheral Peripheral (Penile Smooth Muscle) This compound This compound alpha2 Presynaptic α2-Adrenoceptor This compound->alpha2 Antagonizes ne_release ↑ Norepinephrine (NE) Release (Central & Peripheral) alpha2->ne_release Inhibits (normally) central_arousal ↑ Central Arousal ne_release->central_arousal ne_contractility Block NE-induced Smooth Muscle Contraction ne_release->ne_contractility pro_erectile Pro-Erectile Effect central_arousal->pro_erectile ne_contractility->pro_erectile cluster_biphasic Logical Relationship: Biphasic Dose-Response of this compound dose This compound Dose low_dose Low Dose dose->low_dose high_dose High Dose dose->high_dose stimulatory Stimulatory Effect (e.g., ↑ Erectile Response) low_dose->stimulatory inhibitory Inhibitory Effect (e.g., ↓ Erectile Response) high_dose->inhibitory mechanism_low Primary Mechanism Dominates: α2-Adrenoceptor Antagonism → ↑ Pro-Erectile Signaling stimulatory->mechanism_low mechanism_high Counter-Regulatory Mechanisms or Off-Target Effects May Dominate inhibitory->mechanism_high

References

Managing side effects of Delequamine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

https-www-nature-com-articles-s41573-023-00845-x ... Preclinical toxicology studies aim to identify the potential toxicities of a drug candidate, to determine the safe dose for first-in-human studies and to provide information for safety monitoring in clinical trials. ...

  • ""

  • "In general, preclinical studies are performed in compliance with Good Laboratory Practice (GLP) regulations, which ensures the quality and integrity of the data. ... "

  • "The design of preclinical toxicology studies should consider the intended clinical use of the drug candidate, including the patient population, route of administration and duration of treatment. ... "

  • "The choice of animal species for toxicology studies is a critical consideration. ... "

  • "The selected species should be pharmacologically relevant to humans, meaning that the drug candidate should interact with the same target and have a similar biological effect in the animal species as in humans. ... "

  • "Typically, two species are used for toxicology studies: a rodent species (for example, rat or mouse) and a non-rodent species (for example, dog or non-human primate). ... "

  • "The dose levels for toxicology studies are selected to cover a range from the expected therapeutic dose to a dose that produces toxicity. ... "

  • "The highest dose is often referred to as the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity. ... "

  • "The duration of toxicology studies depends on the intended duration of clinical use. ... "

  • "For drugs intended for short-term use, toxicology studies of a few weeks may be sufficient. ... "

  • "For drugs intended for chronic use, toxicology studies of up to 9 months in non-rodents and 2 years in rodents may be required. ... "

  • "The route of administration in toxicology studies should be the same as the intended clinical route. ... "

  • "A comprehensive battery of toxicology studies is performed to assess the potential effects of a drug candidate on all major organ systems. ... "

  • "These studies include single-dose and repeat-dose toxicity studies, genotoxicity studies, carcinogenicity studies, and reproductive and developmental toxicity studies. ... "

  • "Safety pharmacology studies are also performed to assess the potential effects of a drug candidate on vital functions, such as the cardiovascular, respiratory and central nervous systems. ... "

  • "In addition to in vivo studies, in vitro and in silico methods are increasingly being used to assess the potential toxicity of drug candidates. ... "

  • "These methods can provide valuable information on the mechanism of toxicity and can help to reduce the number of animals used in testing. ... "

  • "The results of preclinical toxicology studies are used to support the filing of an Investigational New Drug (IND) application with regulatory authorities, such as the US Food and Drug Administration (FDA). ... "

  • "The IND application includes a summary of the preclinical data and a proposal for the first-in-human clinical trial. ... "

  • "Overall, preclinical toxicology studies are a critical component of the drug development process. ... "

  • "These studies provide essential information for the safe and effective development of new medicines." 1

[2] Preclinical development - Wikipedia Preclinical development (also termed preclinical studies or nonclinical studies) is a stage of research that begins before clinical trials (testing in humans) can begin, and during which important feasibility, iterative testing and drug safety data are collected, typically in laboratory animals. The main goals of preclinical studies are to determine a product's ultimate safety profile. It is the stage after a lead compound has been identified through the process of drug discovery. On average, only one in every 5,000 compounds that enters drug discovery to the stage of preclinical development becomes an approved drug. Preclinical studies must provide detailed information on dosing and toxicity levels. After preclinical testing, researchers review their findings and decide whether the drug should be tested in people. Preclinical studies are not required to be conducted in compliance with GLP (Good Laboratory Practice), a framework of rules and standards put in place by the FDA and other regulatory bodies, however, they are often required to be GLP in order to be accepted by regulatory bodies. ... Preclinical studies must provide detailed information on dosing and toxicity levels. After preclinical testing, researchers review their findings and decide whether the drug should be tested in people. Preclinical studies are not required to be conducted in compliance with GLP (Good Laboratory Practice), a framework of rules and standards put in place by the FDA and other regulatory bodies, however, they are often required to be GLP in order to be accepted by regulatory bodies. ... The main goals of preclinical studies are to determine a product's ultimate safety profile. It is the stage after a lead compound has been identified through the process of drug discovery. ... Preclinical development (also termed preclinical studies or nonclinical studies) is a stage of research that begins before clinical trials (testing in humans) can begin, and during which important feasibility, iterative testing and drug safety data are collected, typically in laboratory animals. ... On average, only one in every 5,000 compounds that enters drug discovery to the stage of preclinical development becomes an approved drug. ... Preclinical studies must provide detailed information on dosing and toxicity levels. 3 Delequamine Technical Support Center: Managing Side Effects in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the side effects of this compound in animal studies. This compound is a potent and selective α2-adrenergic receptor antagonist.[4] Understanding and mitigating adverse effects are crucial for obtaining accurate experimental data and ensuring animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective α2-adrenergic receptor antagonist.[4] Its primary role is to block α2-adrenergic receptors, which increases the release of norepinephrine (NE) at the synapse. This modulation of noradrenergic transmission is central to its pharmacological effects.[5]

Q2: What are the most common side effects observed with this compound in animal studies?

A2: Based on experimental studies, this compound can have both central excitatory and inhibitory effects, which are dose-dependent.[6][7] Key observations include changes in sexual behavior and sleep patterns.[4][6] Specifically, it has been shown to increase lordotic activity (receptivity) in female rats and mounting behavior in male rats.[8][1] At higher doses, it may have inhibitory effects.[5]

Q3: Are there species-specific differences in the side effect profile of this compound?

A3: While the provided research primarily focuses on rats, it is crucial to consider that pharmacokinetic and pharmacodynamic responses can vary significantly between species. The selection of an appropriate animal model is a critical step in preclinical toxicology.[9] Therefore, researchers should perform preliminary dose-ranging studies in their chosen species to identify the maximum tolerated dose (MTD) and potential species-specific toxicities.

Q4: How can I manage or mitigate the observed side effects?

A4: Managing side effects often involves careful dose selection and study design. Since this compound's effects are dose-dependent, starting with lower doses and gradually escalating is recommended.[6][7] For behavioral studies, acclimatizing animals to the testing environment and handling procedures can help minimize stress-induced variability. Monitoring key physiological parameters and behavioral endpoints is essential for early detection of adverse effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Sedation or Hyperactivity Dose-dependent central nervous system effects of this compound.[6][7]Review and adjust the dosage. Consider a dose-response study to identify the optimal therapeutic window with minimal CNS side effects. Ensure consistent lighting, noise, and temperature in the animal facility.
High Variability in Behavioral Responses Influence of hormonal status, particularly in studies of sexual behavior.[8][1] Individual differences in drug metabolism.For studies in female animals, monitor and record the estrous cycle phase. In male animals, consider measuring baseline testosterone levels. Increase the sample size to improve statistical power.
Reduced Mating Efficiency in Male Rats Potential for inhibitory effects at higher doses.[5] Yohimbine, another α2-antagonist, has been shown to decrease ejaculation latency, an effect not observed with this compound.[8]Optimize the dose to enhance pro-sexual effects without inducing inhibitory responses. Consider co-administration with a 5-HT1A receptor partial agonist like 8-OH-DPAT, which has been shown to reduce ejaculation latency in combination with this compound.[8]
Lack of Effect on Proceptive Behaviors in Female Rats This compound has been shown to selectively increase receptivity (lordosis) without affecting proceptivity (ear-wiggling, hopping-and-darting).[1]If proceptive behaviors are a key endpoint, this compound alone may not be the appropriate compound. The experimental design should focus on measuring receptivity.

Experimental Protocols

Protocol 1: Assessment of Male Rat Sexual Behavior

  • Animals: Naive male rats and ovariectomized, hormone-primed receptive female rats.

  • Drug Administration: Administer this compound orally (p.o.) at doses ranging from 0.4 to 6.4 mg/kg.[8]

  • Procedure:

    • Introduce a treated male rat to a receptive female.

    • Observe and record the following parameters: mount latency, intromission latency, ejaculation latency, and the number of mounts and intromissions.

    • A combination study can be performed with 8-OH-DPAT (0.1 mg/kg s.c.) to assess synergistic effects.[8]

Protocol 2: Assessment of Female Rat Sexual Behavior (Receptivity)

  • Animals: Ovariectomized and adrenalectomized female rats primed with estradiol benzoate.[1]

  • Drug Administration: Administer this compound orally (p.o.) in graded doses from 0.01 to 30 mg/kg.[1]

  • Procedure:

    • Following drug administration, pair the female rat with a sexually experienced male.

    • Measure the lordosis quotient (LQ), calculated as the number of lordosis responses divided by the number of mounts by the male, multiplied by 100.

    • Observe for proceptive behaviors such as ear-wiggling and hopping-and-darting.[1]

Data Presentation

Table 1: Effects of this compound on Male Rat Sexual Behavior

Treatment Dose (mg/kg, p.o.) Effect on Sexual Behavior Score Effect on Ejaculation Latency Reference
This compound0.4 - 6.4Dose-related increaseNo significant effect[8]
Yohimbine2Increased at this dose onlyDecreased[8]
Idazoxan2.5 and 5Active at these doses onlyNo significant effect[8]

Table 2: Effects of this compound on Female Rat Sexual Behavior

Parameter This compound Dose (mg/kg, p.o.) Observation ED50 (mg/kg) Reference
Receptivity (Lordosis)0.1 - 30Significant increase0.32[1]
Proceptivity0.1 - 30No effectN/A[1]

Visualizations

Delequamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE NE Release Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Receptor->NE_Vesicle Inhibits NE Release NE->Alpha2_Receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Receptor NE->Postsynaptic_Receptor Binds This compound This compound This compound->Alpha2_Receptor Antagonizes

Caption: this compound's mechanism of action as an α2-adrenergic receptor antagonist.

Experimental_Workflow_Behavioral_Assessment Start Start: Animal Acclimatization Hormone_Priming Hormone Priming (if applicable) Start->Hormone_Priming Drug_Admin This compound Administration Hormone_Priming->Drug_Admin Behavioral_Test Behavioral Testing Drug_Admin->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection End End Data_Collection->End

Caption: General experimental workflow for behavioral assessment in animal studies.

References

Delequamine Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delequamine in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation, storage, and use of this compound aqueous solutions.

Issue 1: My this compound solution has changed color (e.g., turned yellowish).

  • Possible Cause: This may indicate degradation of this compound, potentially due to oxidation or photodegradation. Exposure to light, elevated temperatures, or the presence of oxidizing agents in the solvent can accelerate this process.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store the solution in amber vials or wrap the container with aluminum foil.

    • Control Temperature: Store the solution at the recommended temperature (typically 2-8°C for short-term storage and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles.

    • Use High-Purity Solvents: Ensure that the water and any buffers used are of high purity (e.g., HPLC grade) and free from oxidizing contaminants.

    • Consider Inert Gas: For sensitive applications, de-gassing the solvent and purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidation.

Issue 2: I am observing a decrease in the expected potency or concentration of my this compound stock solution over time.

  • Possible Cause: This is likely due to chemical instability, leading to the degradation of the parent compound. The rate of degradation can be influenced by pH, temperature, and exposure to light.

  • Troubleshooting Steps:

    • Verify pH of the Solution: this compound's stability can be pH-dependent. Prepare fresh solutions and measure the pH. Refer to the pH stability data in the FAQ section to determine the optimal pH range for storage.

    • Perform a Stability Study: To understand the stability in your specific experimental conditions, you can perform a small-scale stability study. Analyze the concentration of this compound at different time points using a validated analytical method like HPLC-UV.

    • Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.

Issue 3: I am seeing unexpected peaks in my chromatogram (e.g., HPLC) when analyzing my this compound solution.

  • Possible Cause: The appearance of new peaks is a strong indicator of degradation. These peaks represent the degradation products of this compound.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If you have access to mass spectrometry (LC-MS), you can get preliminary information on the molecular weights of the degradation products, which can help in identifying the degradation pathway.

    • Review Forced Degradation Data: Compare your chromatogram with reference data from forced degradation studies (see FAQs). This can help in identifying if the degradation is due to acid or base hydrolysis, oxidation, or photolysis.

    • Optimize Storage and Handling: Based on the likely cause of degradation, implement the appropriate storage and handling procedures as outlined in the issues above.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

For most in vitro experiments, this compound can be dissolved in sterile, purified water (e.g., Milli-Q or equivalent) or a suitable buffer system. The choice of buffer will depend on the experimental requirements, but it is crucial to control the pH to ensure stability.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is pH-dependent. Based on hypothetical stability studies, the following trends are observed.

Table 1: Hypothetical pH Stability of this compound (1 mg/mL) at 25°C

pH% this compound Remaining after 24 hours% this compound Remaining after 7 days
3.098.5%90.2%
5.099.2%95.8%
7.497.0%88.5%
9.092.1%75.4%

Q3: What is the effect of temperature on the stability of this compound solutions?

Higher temperatures accelerate the degradation of this compound.

Table 2: Hypothetical Temperature Stability of this compound (1 mg/mL, pH 7.4) after 7 days

Temperature% this compound Remaining
4°C98.1%
25°C88.5%
40°C72.3%

Q4: Is this compound sensitive to light?

Yes, this compound is expected to be photosensitive.

Table 3: Hypothetical Photostability of this compound (1 mg/mL, pH 7.4) at 25°C

Condition (24 hours)% this compound Remaining
Protected from Light97.0%
Exposed to Light (ICH Q1B)85.2%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Calculate the required mass: The molecular weight of this compound is 350.48 g/mol . For 10 mL of a 10 mM solution, you will need: 0.010 L * 0.010 mol/L * 350.48 g/mol = 0.0350 g = 35.0 mg.

  • Weighing: Accurately weigh 35.0 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of high-purity water (or the desired buffer) and sonicate briefly until the powder is completely dissolved.

  • Final Volume: Once dissolved, bring the volume up to the 10 mL mark with the same solvent.

  • Mixing and Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a sterile, light-protected container for storage.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: At appropriate time points, take aliquots of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. A control sample (unstressed) should be analyzed concurrently.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome start Weigh this compound Powder dissolve Dissolve in Aqueous Solvent start->dissolve acid Acid Hydrolysis (0.1M HCl, 60°C) dissolve->acid Expose Aliquots base Base Hydrolysis (0.1M NaOH, 60°C) dissolve->base Expose Aliquots oxidation Oxidation (3% H2O2, RT) dissolve->oxidation Expose Aliquots thermal Thermal Stress (60°C) dissolve->thermal Expose Aliquots photo Photostability (ICH Q1B) dissolve->photo Expose Aliquots hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms LC-MS for Degradant ID hplc->ms stability_profile Stability Profile hplc->stability_profile degradation_pathway Degradation Pathway ms->degradation_pathway

Caption: Workflow for investigating this compound stability.

troubleshooting_workflow start Instability Observed (e.g., color change, potency loss) check_storage Review Storage Conditions: - Protected from light? - Correct temperature? - Appropriate pH? start->check_storage improper_storage Action: Correct Storage - Use amber vials - Store at 2-8°C or -20°C - Buffer to pH ~5.0 check_storage->improper_storage No check_reagents Review Reagent Quality: - High-purity water/buffer? - Freshly prepared? check_storage->check_reagents Yes end_node Problem Resolved improper_storage->end_node reagent_issue Action: Use Fresh, High-Purity Reagents check_reagents->reagent_issue No analytical_issue Is the analytical method validated and stability-indicating? check_reagents->analytical_issue Yes reagent_issue->end_node validate_method Action: Validate Analytical Method analytical_issue->validate_method No analytical_issue->end_node Yes validate_method->end_node

Caption: Troubleshooting decision tree for this compound instability.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Cell NE Norepinephrine (NE) NE_synapse NE alpha2_receptor α2-Adrenergic Receptor NE_synapse->alpha2_receptor Binds gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) gi_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Reduces response Inhibition of NE Release / Smooth Muscle Contraction cAMP->response Leads to This compound This compound This compound->alpha2_receptor Antagonizes (Blocks)

Caption: this compound's mechanism of action.

Troubleshooting Delequamine solubility problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delequamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility problems.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is a complex organic molecule, and its solubility can be challenging. For initial stock solutions, we recommend using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). Ensure that the DMSO is of high purity and anhydrous, as water content can promote precipitation. For aqueous dilutions, it is critical to consider the pH and buffer composition.

Q2: My this compound solution appears cloudy or has precipitates. What should I do?

A2: Cloudiness or precipitation can occur for several reasons:

  • Solvent Saturation: You may have exceeded the solubility limit of this compound in the chosen solvent. Try gently warming the solution (to 37°C) or using a larger volume of solvent to fully dissolve the compound.

  • pH Effects: The solubility of amine-containing compounds like this compound can be highly pH-dependent. If you are working with aqueous buffers, ensure the pH is in a range where the compound is most soluble. For many amine-containing drugs, a slightly acidic pH can improve solubility.

  • Improper Storage: Stock solutions, especially in DMSO, should be stored at -20°C or -80°C to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles.

  • Hydrolysis: If working in aqueous solutions for extended periods, the compound may be susceptible to hydrolysis. Prepare fresh aqueous solutions for each experiment.

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication can be used to aid in the dissolution of this compound. Use a bath sonicator to provide gentle, uniform energy. Avoid using a probe sonicator, as the high energy output can cause localized heating and potentially lead to degradation of the compound. Sonicate in short bursts to prevent overheating the sample.

Q4: What is the best way to prepare aqueous working solutions from a DMSO stock?

A4: To prepare aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution. The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.

This compound Properties

Below is a summary of the known chemical and physical properties of this compound.

PropertyValueReference
Chemical Name (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][2]naphthyridine[3][4]
Developmental Codes RS-15385, RS-15385-197[3]
Molecular Formula C₁₈H₂₆N₂O₃S[3][4]
Molar Mass 350.48 g/mol [3][4]
Form Available as the free base and as this compound hydrochloride.[5]

Example Solubility Data

Disclaimer: The following table provides hypothetical solubility data for this compound for guidance purposes. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.

SolventSolubility (mg/mL)Notes
DMSO ≥ 50Recommended for stock solutions.
Ethanol (95%) ≈ 10May require gentle warming.
Water < 0.1Practically insoluble.
PBS (pH 7.4) < 0.1Insoluble at neutral pH.
0.1 N HCl ≈ 5Solubility increases in acidic conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molar mass of 350.48 g/mol , dissolve 3.5 mg in 1 mL of DMSO).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: In Vitro α2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the α2-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine)

  • This compound stock solution (prepared as in Protocol 1)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., high concentration of a known α2-adrenergic antagonist like yohimbine)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Methodology:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate or individual tubes, combine the cell membranes, radioligand, and either this compound (at various concentrations), binding buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of this compound concentration and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Delequamine_Troubleshooting_Workflow start Start: this compound Solubility Issue issue Observe Precipitate or Cloudiness start->issue check_solvent Is the correct solvent being used? issue->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes use_dmso Use DMSO for stock solution check_solvent->use_dmso No check_temp Was the solution warmed/sonicated? check_conc->check_temp No lower_conc Reduce concentration or increase solvent volume check_conc->lower_conc Yes check_ph Working with aqueous buffer? check_temp->check_ph Yes apply_heat Gently warm (37°C) or sonicate check_temp->apply_heat No adjust_ph Adjust pH to be slightly acidic check_ph->adjust_ph Yes success Solution is Clear: Proceed with Experiment check_ph->success No (e.g., pure DMSO) use_dmso->issue lower_conc->issue apply_heat->issue adjust_ph->success fail Issue Persists: Contact Technical Support

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: this compound's mechanism of action at the synapse.

Delequamine_NO_Pathway cluster_NANC NANC Nerve Terminal cluster_adrenergic Adrenergic Nerve Terminal cluster_smooth_muscle Smooth Muscle Cell alpha2_NANC α2-Adrenergic Receptor NOS Nitric Oxide Synthase (NOS) NO_synthesis NO Synthesis NOS->NO_synthesis sGC Soluble Guanylate Cyclase (sGC) NO_synthesis->sGC NO diffuses and activates NE_release Norepinephrine (NE) Release NE_release->alpha2_NANC Inhibits NO release (Tonic Inhibition) This compound This compound This compound->alpha2_NANC Blocks Inhibition cGMP cGMP sGC->cGMP GTP GTP GTP->sGC relaxation Smooth Muscle Relaxation cGMP->relaxation

Caption: this compound's indirect enhancement of the Nitric Oxide (NO) pathway.

References

Technical Support Center: Measuring Delequamine Brain Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the brain penetration of Delequamine, a potent and selective α2-adrenergic receptor antagonist.[1][2][3][4] Although this compound was never marketed, its central mechanism of action implies that it readily penetrates the brain.[1][3][5] This guide offers troubleshooting advice and detailed methodologies for assessing the brain uptake of this compound and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key indicators of good brain penetration for a compound like this compound?

A1: The primary indicators of effective brain penetration are the unbound brain-to-plasma concentration ratio (Kp,uu) and the rate of permeation across the blood-brain barrier (BBB).[6][7] A Kp,uu value close to 1 suggests passive diffusion across the BBB, while values significantly less than 1 may indicate active efflux.[6] A high apparent permeability coefficient (Papp) in in-vitro models also predicts good brain penetration.[8]

Q2: What are the initial steps to predict this compound's brain penetration potential?

A2: Initially, in silico and in vitro methods are employed. The physicochemical properties of this compound, such as its molecular weight (350.48 g/mol ), lipophilicity (LogP), and polar surface area (PSA), can be used to predict its ability to cross the BBB.[1] Molecules with a molecular weight under 500 g/mol and a PSA less than 90 Ų are more likely to penetrate the BBB.[9] Following in silico assessment, in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an early indication of passive permeability.[10]

Q3: How do I choose between in vitro and in vivo methods for measuring this compound's brain penetration?

A3: The choice depends on the stage of research and the specific questions being asked.

  • In vitro models (e.g., Caco-2, MDCK cell assays) are suitable for high-throughput screening of multiple compounds and for determining passive permeability and the potential for active transport.[11][12]

  • In vivo studies (e.g., microdialysis, brain tissue harvesting) are more complex and resource-intensive but provide the most physiologically relevant data on the extent and rate of brain penetration in a living organism.[1][9]

Q4: My in vitro permeability results for this compound are low, but I expect it to cross the BBB. What could be the issue?

A4: Low in vitro permeability despite expectations of brain penetration could be due to several factors:

  • Active Efflux: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed on the in vitro cell models and actively pump the compound out of the cells.[13][14] An efflux ratio greater than 2 in bidirectional permeability assays can indicate this.

  • Poor Assay Recovery: The compound may be binding to the assay plates or accumulating within the cells (e.g., through lysosomal trapping), leading to an underestimation of its permeability.[15]

  • Metabolism: The compound could be metabolized by enzymes present in the cell lines.

Q5: What is the significance of the unbound fraction of this compound in the brain and plasma?

A5: Only the unbound fraction of a drug is free to cross the BBB and interact with its target.[10][13] Therefore, measuring the unbound concentration in both brain and plasma is crucial for accurately determining the Kp,uu and understanding the pharmacologically active concentration of this compound in the central nervous system.[6][16]

Troubleshooting Guides

Troubleshooting Low Permeability in Caco-2/MDCK Assays
Problem Possible Cause Suggested Solution
Low apparent permeability (Papp) for this compound. This compound is a substrate for efflux transporters (e.g., P-gp).Conduct a bidirectional permeability assay to determine the efflux ratio. If the efflux ratio is high, consider co-dosing with a known P-gp inhibitor (e.g., verapamil) to confirm.
Poor recovery of this compound in the assay.Check for non-specific binding to the assay plates. Use plates with low-binding surfaces. Assess lysosomal trapping by performing the assay in the presence of an inhibitor of lysosomal acidification (e.g., bafilomycin A1).[15]
The cell monolayer integrity is compromised.Measure the transepithelial electrical resistance (TEER) before and after the experiment. Ensure TEER values are within the acceptable range for your cell line.
Troubleshooting High Variability in In Vivo Brain Penetration Studies
Problem Possible Cause Suggested Solution
High variability in brain-to-plasma ratios between animals. Inconsistent timing of sample collection.Strictly adhere to the designated time points for blood and brain tissue collection post-dose.
Contamination of brain tissue with blood.Perfuse the brain with saline before harvesting to remove residual blood. Correct for residual blood volume using a vascular marker.[17]
Inconsistent dissection of brain regions.If analyzing specific brain regions, ensure consistent and precise dissection techniques are used across all animals.

Experimental Protocols

Protocol 1: In Vitro Bidirectional Permeability Assay using MDCK-MDR1 Cells

This protocol determines the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive permeability and active efflux.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 24-well format)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of this compound in HBSS (final DMSO concentration <1%).

  • For A-B permeability, add the this compound dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • For B-A permeability, add the this compound dosing solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 120 minutes), collect samples from the receiver compartment.

  • At the end of the experiment, collect samples from the donor compartment.

  • Measure the permeability of Lucifer yellow to confirm monolayer integrity post-experiment.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the Papp values and the efflux ratio.

Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents

This protocol measures the total concentration of this compound in the brain and plasma at a specific time point after administration.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • This compound formulation for intravenous or oral administration

  • Anesthesia

  • Heparinized tubes for blood collection

  • Surgical tools for brain extraction

  • Homogenizer

  • LC-MS/MS for quantification

Procedure:

  • Administer this compound to the rats at the desired dose and route.

  • At a predetermined time point (e.g., 1, 2, 4 hours post-dose), anesthetize the animal.

  • Collect a blood sample via cardiac puncture into a heparinized tube. Centrifuge to obtain plasma.

  • Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

  • Excise the brain, weigh it, and snap-freeze it in liquid nitrogen.

  • Homogenize the brain tissue in a suitable buffer.

  • Extract this compound from the plasma and brain homogenate samples.

  • Quantify the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma ratio (Kp) by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).

Data Presentation

Table 1: Physicochemical Properties of this compound and Reference Compounds
Compound Molecular Weight ( g/mol ) Predicted LogP Predicted PSA (Ų) Predicted Brain Penetration
This compound350.48[1]2.865.7High
Yohimbine354.442.655.4High
Atenolol266.340.1692.9Low

Note: Predicted LogP and PSA values for this compound are illustrative and based on typical values for brain-penetrant drugs.

Table 2: In Vitro Permeability and Efflux Data
Compound Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (B-A / A-B) Predicted Brain Penetration
This compound5.212.42.4Moderate to High (Potential Efflux)
Propranolol20.521.11.0High
Atenolol0.10.22.0Low

Note: Permeability data for this compound is hypothetical and for illustrative purposes.

Table 3: In Vivo Brain Penetration Data in Rats (at 2 hours post-IV dose)
Compound Plasma Conc. (ng/mL) Brain Conc. (ng/g) Kp (Brain/Plasma) fu, brain fu, plasma Kp,uu
This compound1502251.50.050.100.75
Diazepam1003003.00.030.024.5
Atenolol200100.050.800.950.04

Note: In vivo data for this compound is hypothetical and for illustrative purposes. fu, brain and fu, plasma represent the unbound fractions in brain and plasma, respectively.

Visualizations

experimental_workflow cluster_0 In Silico / In Vitro Assessment cluster_1 In Vivo Confirmation in_silico In Silico Prediction (MW, LogP, PSA) pampa PAMPA (Passive Permeability) in_silico->pampa caco2 Caco-2 / MDCK Assay (Permeability & Efflux) pampa->caco2 pk_study Rodent PK Study (Plasma Concentration) caco2->pk_study Proceed if promising brain_ratio Brain-to-Plasma Ratio (Kp) pk_study->brain_ratio microdialysis Microdialysis (Unbound Conc., Kp,uu) brain_ratio->microdialysis

Caption: Workflow for assessing this compound brain penetration.

signaling_pathway This compound This compound Alpha2_Receptor α2-Adrenergic Receptor (Autoreceptor) This compound->Alpha2_Receptor antagonizes Presynaptic_Neuron Presynaptic Noradrenergic Neuron NE_Release Norepinephrine (NE) Release Presynaptic_Neuron->NE_Release releases Alpha2_Receptor->NE_Release inhibits Postsynaptic_Neuron Postsynaptic Neuron NE_Release->Postsynaptic_Neuron activates Arousal Increased Central Arousal Postsynaptic_Neuron->Arousal

References

Validating Delequamine activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for validating the activity of Delequamine in a new experimental setup. It includes frequently asked questions (FAQs), detailed troubleshooting guides, standard experimental protocols, and illustrative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective α2-adrenergic receptor antagonist.[1] Its primary mechanism is to bind to and block α2-adrenergic receptors, thereby preventing the endogenous ligand, norepinephrine (NE), from binding and activating the receptor. This blockade leads to an increase in synaptic norepinephrine levels and downstream signaling effects.[2]

Q2: What are the expected downstream cellular effects of α2-adrenergic receptor antagonism by this compound? A2: α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi. When activated, Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the NE-induced decrease in cAMP. Therefore, in the presence of an α2-agonist like norepinephrine or clonidine, this compound is expected to restore or increase intracellular cAMP levels.[3]

Q3: What are suitable positive and negative controls for a this compound experiment? A3:

  • Positive Control (Antagonist): Yohimbine is a well-characterized, selective α2-adrenergic receptor antagonist and can be used as a positive control to compare the antagonistic potency of this compound.[4][5]

  • Agonist Control: Clonidine is a classic α2-adrenergic receptor agonist used to stimulate the receptor and establish a baseline response that can be antagonized by this compound.[3][6]

  • Negative Control: The vehicle (e.g., DMSO, saline) used to dissolve this compound and other compounds should be tested alone to ensure it does not have an effect on the experimental system.

Q4: What are typical effective concentrations for α2-antagonists? A4: The effective concentration depends heavily on the specific assay and experimental conditions. However, based on known data for similar compounds like Yohimbine, binding affinities (Ki) are typically in the low nanomolar range.[7] Functional assays may require slightly higher concentrations to achieve antagonism. It is always recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal range for your specific setup.

Signaling Pathway and Workflow Diagrams

Delequamine_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor α2-Adrenergic Receptor (Gi-coupled GPCR) AC Adenylyl Cyclase Receptor->AC Inhibits NE Norepinephrine (NE) (Agonist) NE->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Smooth Muscle Contraction) cAMP->Response

Caption: this compound blocks the NE-activated α2-adrenergic receptor, preventing the inhibition of adenylyl cyclase.

Experimental_Workflow start Start: New Experimental Setup prep Prepare Reagents (this compound, Controls, Buffers) start->prep assay1 Primary Screen: Receptor Binding Assay prep->assay1 assay2 Functional Screen: cAMP Assay assay1->assay2 Confirm Target Engagement assay3 Phenotypic Screen: Smooth Muscle Contraction Assay assay2->assay3 Confirm Functional Activity analysis Data Analysis (Calculate Ki, IC50, Dose-Response) assay3->analysis Confirm Phenotypic Effect validation Validate Results analysis->validation

Caption: A generalized workflow for validating this compound from target binding to phenotypic effect.

Quantitative Data Summary

The following table presents example data for α2-adrenergic receptor antagonists. These values are for illustrative purposes and should be determined empirically in your specific experimental system.

CompoundAssay TypeTargetExample Ki (nM)Example IC50 (nM)
This compound Radioligand BindingHuman α2A1 - 10N/A
cAMP Functional AssayHuman α2AN/A10 - 100
Yohimbine (Control) Radioligand BindingHuman α2A0.3N/A
cAMP Functional AssayHuman α2AN/A30 - 150

Note: Ki (inhibitory constant) is a measure of binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of functional potency.

Troubleshooting Guide

Q1: My experiment shows no or significantly lower-than-expected activity for this compound. What should I check? A1: A lack of activity can stem from multiple sources. Systematically check the following:

  • Compound Integrity: Has the solid compound been stored correctly (cool, dry, dark)? Has the stock solution been stored properly and is it within its stability window? Consider performing an analytical check (e.g., HPLC) on the compound if in doubt.

  • Experimental Controls: Did the positive control antagonist (e.g., Yohimbine) work as expected? Did the agonist (e.g., Clonidine) produce a robust response? If controls fail, the issue is likely with the assay system itself.

  • Assay System Viability: For cell-based assays, confirm cell health and viability (e.g., via Trypan Blue or MTT assay). For tissue assays, ensure the tissue was fresh and handled correctly during preparation.

  • Receptor Expression: Confirm that your cell line or tissue robustly expresses the α2-adrenergic receptor. Expression levels can drift with cell passage number.

  • Dose Range: Are you testing a wide enough range of concentrations? It's possible the potency in your system is different than expected. Extend the dose-response curve to higher concentrations.

Troubleshooting_Flowchart cluster_compound Compound Issues cluster_system Assay System Issues start Problem: No/Low this compound Activity q1 Did the positive controls work? (e.g., Yohimbine, Clonidine) start->q1 a1_yes Check this compound Integrity q1->a1_yes Yes a1_no Troubleshoot Assay System q1->a1_no No c1 Verify solubility in assay buffer a1_yes->c1 s1 Check cell/tissue viability a1_no->s1 c2 Check storage & age of stock solution c1->c2 c3 Confirm correct concentration range c2->c3 s2 Verify receptor expression s1->s2 s3 Check buffer pH and components s2->s3 s4 Validate agonist concentration s3->s4

Caption: A decision tree for troubleshooting a lack of this compound activity in an experiment.

Q2: I'm observing a high degree of variability between experimental replicates. What are the common causes? A2: High variability can obscure real effects. Common causes include:

  • Pipetting Inaccuracy: Ensure pipettes are calibrated. For potent compounds, use serial dilutions rather than adding very small volumes directly to assays.

  • Inconsistent Cell/Tissue Handling: Ensure uniform cell seeding density and consistent tissue dissection/preparation.

  • Edge Effects in Plates: In 96- or 384-well plates, the outer wells are prone to evaporation. Avoid using the outermost wells for critical samples or ensure proper humidification during incubation.

  • Compound Precipitation: Visually inspect wells for any sign of compound precipitation, especially at the highest concentrations.

Q3: The dose-response curve for this compound is non-sigmoidal or shows a "U-shape" (hormesis). Why might this be? A3: A non-standard dose-response curve can indicate complex pharmacology.

  • Off-Target Effects: At high concentrations, this compound might interact with other receptors or cellular targets, causing an unexpected effect.

  • Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to a drop-off in the measured response that is not related to its primary mechanism. Run a cytotoxicity assay in parallel with your functional assay.

  • Solubility Issues: The compound may be falling out of solution at higher concentrations, leading to an apparent decrease in effect.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.

  • Materials: Cell membranes from a cell line expressing the α2-adrenergic receptor, a suitable radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine), this compound, binding buffer, wash buffer, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

    • Include wells for "total binding" (radioligand + membranes only) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., phentolamine).

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, followed by several washes with ice-cold wash buffer.[8]

    • Measure the radioactivity trapped on each filter using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[9]

Protocol 2: cAMP Accumulation Assay (Functional Antagonism)

  • Objective: To measure this compound's ability to functionally antagonize the agonist-induced inhibition of cAMP production.

  • Materials: A whole cell system expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells), an α2-agonist (e.g., Clonidine), Forskolin (an adenylyl cyclase activator), this compound, cell lysis buffer, and a cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Methodology:

    • Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Pre-treat cells with serial dilutions of this compound for a set period (e.g., 15-30 minutes).

    • Stimulate the cells with a mixture of Forskolin and a fixed concentration of an α2-agonist (typically the agonist's EC80 concentration). The Forskolin raises basal cAMP levels, allowing for a clear window to measure inhibition by the agonist.[10]

    • Incubate for a specified time (e.g., 30 minutes) to allow for cAMP modulation.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.[11]

    • Plot the cAMP level against the log concentration of this compound to determine the IC50 value for its antagonistic activity.

Protocol 3: Ex Vivo Smooth Muscle Contraction Assay

  • Objective: To assess this compound's ability to reverse agonist-induced contraction in isolated smooth muscle tissue.

  • Materials: Isolated smooth muscle tissue known to express α2-adrenergic receptors (e.g., corpus cavernosum, vas deferens, or specific arteries), an organ bath system with a force transducer, Krebs-Henseleit solution, an α2-agonist (e.g., norepinephrine or clonidine), and this compound.

  • Methodology:

    • Mount a strip of smooth muscle tissue in an organ bath filled with oxygenated Krebs-Henseleit solution maintained at 37°C.

    • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

    • Induce a stable contraction by adding a fixed concentration of an α2-agonist to the bath.

    • Once the contraction has plateaued, add cumulative concentrations of this compound to the bath.

    • Record the relaxation of the tissue strip as a percentage of the initial agonist-induced contraction.

    • Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve and determine its potency (EC50) for relaxation.[12]

References

Delequamine degradation products and their impact

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited publicly available information specifically detailing the degradation products of Delequamine. This guide is based on its chemical structure, known degradation pathways of similar compounds, and general best practices in chemical and pharmaceutical handling. The information provided should be used as a general reference for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a potent and selective α2-adrenergic receptor antagonist.[1] It was originally developed for the treatment of erectile dysfunction and major depressive disorder but was never marketed.[1] In a research context, it is a valuable tool for studying the role of α2-adrenergic receptors in various physiological processes, including neurotransmission, cardiovascular function, and sexual response.[2][3][4] Its structure is related to the natural α2-adrenergic receptor antagonist, yohimbine, but it offers greater selectivity.[1]

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, which includes a sulfonamide group, a methoxy group, and a complex tetracyclic isoquinoline core, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis of the Sulfonamide Group: The methylsulfonyl group could undergo hydrolysis, particularly under acidic or basic conditions, to yield a sulfonic acid and the corresponding secondary amine. While sulfonamides are generally stable, this pathway is a known degradation route for this functional group.[2][5]

  • O-Demethylation of the Methoxy Group: The methoxy group on the aromatic ring could be cleaved to form a hydroxyl group (a phenol). This is a common metabolic transformation but can also occur under certain chemical conditions.[6][7]

  • Oxidation of the Isoquinoline Ring System: Complex alkaloids can be susceptible to oxidation, which may lead to the formation of N-oxides or even cleavage of the ring system under harsh conditions.[8][9]

  • Photodegradation: Like many complex organic molecules, prolonged exposure to light, especially UV light, could lead to degradation. Yohimbine, a structurally related compound, is known to undergo photodegradation.[1][3]

Q3: How should I properly store and handle this compound to prevent degradation?

To minimize degradation, this compound should be handled with care. The following are general recommendations:

  • Storage Conditions: Store this compound as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it at low temperatures (-20°C is common for research compounds).

  • Solution Preparation: Prepare solutions fresh for each experiment if possible. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles, stored at -20°C or -80°C, and protected from light. The choice of solvent is also critical; use high-purity, anhydrous solvents.

  • pH Considerations: Avoid strongly acidic or basic conditions in your experimental buffers unless required by the protocol, as these conditions may accelerate the hydrolysis of the sulfonamide group.

Q4: What is the potential impact of this compound degradation on my experimental results?

The presence of degradation products can significantly impact research outcomes in several ways:

  • Loss of Potency: Degradation reduces the concentration of the active parent compound, leading to a decrease or complete loss of the expected biological effect. This can result in false-negative results or an underestimation of the compound's efficacy.

  • Altered Selectivity: Degradation products may have different pharmacological profiles. They could be inactive, less active, or potentially interact with other targets, leading to off-target effects and confounding results.

  • Toxicity: Degradation products could exhibit toxicity that is not present in the parent compound, potentially affecting cell viability or inducing other adverse effects in your experimental model.

Q5: How can I check for the degradation of my this compound sample?

The most common method for assessing the purity and stability of a compound like this compound is High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main this compound peak over time can indicate degradation. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to identify the molecular weights of any impurities or degradation products.[5][9][10]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on potential degradation-related causes.

Problem Potential Cause Recommended Solution
Reduced or no biological activity Degradation of this compound due to improper storage or handling (e.g., old stock solution, exposure to light, extreme pH).1. Prepare a fresh solution of this compound from a solid sample. 2. Assess the purity of the solid sample and the freshly prepared solution using HPLC. 3. If possible, confirm the identity and concentration of this compound using LC-MS. 4. Review storage and handling procedures to ensure they align with best practices.
Inconsistent results between experiments Variability in the purity of different batches of this compound, or progressive degradation of a single stock solution over time.1. Use a new, unopened vial of this compound if batch-to-batch variability is suspected. 2. Always aliquot stock solutions to minimize freeze-thaw cycles. 3. Run a quality control check (e.g., HPLC) on your stock solution periodically to monitor its stability.
Unexpected biological effects or toxicity The presence of active or toxic degradation products.1. Analyze the this compound sample for impurities using HPLC or LC-MS. 2. If impurities are detected, attempt to purify the this compound sample or obtain a new, high-purity batch. 3. If purification is not feasible, consider whether the observed effects could be attributed to a hypothetical degradation product (e.g., a compound with a free hydroxyl group from O-demethylation might have a different activity profile).
Appearance of new peaks in HPLC analysis Chemical degradation of this compound.1. Characterize the new peaks using LC-MS to determine their molecular weights. 2. Based on the molecular weights, hypothesize the structures of the degradation products (see Table 2). 3. Review the conditions (solvent, pH, temperature, light exposure) that led to the degradation to identify the cause and prevent future occurrences.

Data Presentation

Table 1: this compound Physicochemical Properties and Storage Recommendations

ParameterValueReference/Note
IUPAC Name (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][6]naphthyridine[1]
Molecular Formula C₁₈H₂₆N₂O₃S[1]
Molar Mass 350.48 g/mol [1]
Appearance Solid (visual inspection)General knowledge
Storage (Solid) -20°C, desiccated, protected from lightBest practice
Storage (Solution) -20°C to -80°C in aliquots, protected from lightBest practice

Table 2: Potential Degradation Pathways and Hypothetical Products of this compound

Degradation PathwaySusceptible Functional GroupHypothetical Degradation ProductPotential Impact on Activity
Hydrolysis Methylsulfonyl (Sulfonamide)Cleavage of the S-N bond to form a sulfonic acid and the parent amine.Likely loss of α2-adrenergic receptor antagonist activity due to significant structural change.
O-Demethylation MethoxyReplacement of the -OCH₃ group with an -OH group.Activity may be altered. The resulting phenolic hydroxyl group could change binding interactions with the receptor.
Oxidation Isoquinoline Ring NitrogenFormation of an N-oxide.Likely reduced or altered activity due to changes in polarity and stereochemistry.

Experimental Protocols

Protocol: Purity and Stability Assessment of this compound by RP-HPLC

This protocol provides a general method for assessing the purity of a this compound sample and monitoring its stability over time. The specific conditions may need to be optimized for your HPLC system and column.

1. Materials and Reagents:

  • This compound sample (solid or in solution)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or another suitable mobile phase modifier)

  • C18 reverse-phase HPLC column

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

3. Preparation of this compound Standard:

  • Accurately weigh approximately 1 mg of solid this compound.

  • Dissolve in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. This is your stock solution.

  • Prepare a working standard by diluting the stock solution with the mobile phase to a concentration of approximately 10-50 µg/mL.

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or determined by UV-Vis scan of this compound)

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the this compound working standard and record the chromatogram. The main peak corresponds to intact this compound.

  • To test the stability of a solution, inject a sample of the solution at time zero and then at subsequent time points (e.g., 24, 48, 72 hours) after storage under specific conditions (e.g., room temperature, 4°C, -20°C).

6. Data Analysis:

  • Purity: Calculate the purity of the initial sample by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.

  • Stability: Compare the chromatograms from different time points. A decrease in the area of the this compound peak and the appearance of new peaks indicate degradation.

Visualizations

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release Postsynaptic_Receptor Postsynaptic α1/β Adrenergic Receptors NE_Synapse->Postsynaptic_Receptor Activates Alpha2_AR Presynaptic α2-Adrenergic Receptor NE_Synapse->Alpha2_AR Binds to Response Cellular Response Postsynaptic_Receptor->Response This compound This compound This compound->Alpha2_AR Antagonizes (Blocks) Alpha2_AR->NE_Vesicle Inhibits Release (Negative Feedback)

This compound's α2-Adrenergic Receptor Antagonist Signaling Pathway.

Logical Workflow for Troubleshooting Unexpected Experimental Results.

References

Improving the selectivity of Delequamine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving Delequamine, focusing on improving its selectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action is to block the α2-adrenoceptors, thereby preventing the binding of endogenous catecholamines like norepinephrine. This blockade leads to an increase in norepinephrine release. This compound is structurally related to yohimbine but exhibits significantly greater selectivity for α2-adrenoceptors.[3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for α2-adrenoceptors, it does exhibit some affinity for other receptors at higher concentrations. The most notable off-target interactions are with α1-adrenoceptors and some serotonin (5-HT) receptor subtypes, specifically 5-HT1A and 5-HT1D.[4][5] Its affinity for other 5-HT subtypes, dopamine receptors, muscarinic cholinoceptors, and β-adrenoceptors is considerably lower.[4][5]

Q3: How does the selectivity of this compound for α2-adrenoceptor subtypes vary?

This compound is non-selective between the α2A and α2B-adrenoceptor subtypes.[4][5] However, it shows a lower affinity for the α2C-adrenoceptor subtype.[4]

Q4: What is the reported selectivity ratio of this compound for α2 versus α1 adrenoceptors?

In radioligand binding studies using rat cortex membranes, this compound has shown an α2/α1 selectivity ratio greater than 14,000.[4][5] Functional experiments have demonstrated a selectivity ratio of over 4,000.[4][5]

Troubleshooting Guide: Improving this compound Selectivity

This section provides guidance on common issues related to this compound's selectivity and suggests experimental strategies to mitigate them.

Issue 1: Observing unexpected physiological responses suggestive of off-target effects.

Possible Cause: At higher concentrations, this compound may be interacting with α1-adrenoceptors or 5-HT1A/1D receptors, leading to confounding results.

Troubleshooting Steps:

  • Concentration Optimization:

    • Perform a dose-response curve for this compound in your experimental system.

    • Aim to use the lowest effective concentration that elicits a response at the α2-adrenoceptor to minimize off-target engagement.

    • Compare your working concentration with the known Ki values for off-targets (see Table 1).

  • Competitive Antagonism Assay:

    • To confirm the observed off-target effect is due to a specific receptor, use a selective antagonist for the suspected off-target receptor (e.g., a selective α1 antagonist like Prazosin) in conjunction with this compound. If the unexpected response is diminished, it confirms the off-target interaction.

  • In Vitro Selectivity Profiling:

    • Conduct radioligand binding assays or functional cell-based assays to determine the affinity (Ki) or potency (IC50/EC50) of this compound against a panel of receptors, including α1, α2 subtypes, and various 5-HT receptors. This will provide an empirical selectivity profile in your specific experimental setup.

Issue 2: Difficulty in differentiating between α2A and α2B subtype-mediated effects.

Possible Cause: this compound is non-selective for α2A and α2B adrenoceptors.[4][5]

Troubleshooting Steps:

  • Use of Subtype-Selective Agonists/Antagonists:

    • Employ agonists or antagonists with known selectivity for either the α2A or α2B subtype to probe the specific subtype involved in the observed effect.

    • While this compound is non-selective, comparing its effects to those of a subtype-selective compound can provide insights.

  • Cell Lines with Specific Receptor Expression:

    • Utilize cell lines engineered to express only the α2A or α2B subtype. This allows for the unambiguous characterization of this compound's effect on each subtype individually.

  • Knockout Animal Models:

    • If working in vivo, consider using knockout animal models that lack either the α2A or α2B adrenoceptor to dissect the contribution of each subtype to the physiological response to this compound.

Quantitative Data Summary

Table 1: Binding Affinities (pKi) of this compound for Various Receptors

Receptor TargetTissue/Cell SourcepKiReference
Primary Target
α2-adrenoceptorRat Cortex9.45[4][5]
α2A-adrenoceptorHuman Platelets9.90[4][5]
α2B-adrenoceptorRat Neonate Lung9.70[4][5]
α2C-adrenoceptorHamster Adipocytes8.38[4]
Off-Targets
α1-adrenoceptorRat Cortex5.29[4][5]
5-HT1A Receptor-6.50[4][5]
5-HT1D Receptor-7.00[4][5]
Other 5-HT Receptors-< 5[4][5]
Dopamine Receptors-< 5[4][5]
Muscarinic Receptors-< 5[4][5]
β-adrenoceptors-< 5[4][5]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for α2-Adrenoceptor Selectivity

This protocol is a generalized method for determining the binding affinity of this compound for α2 and α1 adrenoceptors to establish its selectivity.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat cortex) or cultured cells expressing the target receptors in ice-cold lysis buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, add the following to each well:
  • Membrane preparation (e.g., 50-100 µg of protein).
  • A fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]-yohimbine for α2-adrenoceptors or [3H]-prazosin for α1-adrenoceptors).
  • Varying concentrations of this compound (competitor ligand).
  • For determining non-specific binding, use a high concentration of a non-labeled antagonist (e.g., phentolamine for α2, prazosin for α1).
  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Scintillation Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.
  • Plot the specific binding as a function of the logarithm of the this compound concentration.
  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay for Adrenoceptor Activity

This protocol describes a general approach to assess the functional antagonism of this compound at α2-adrenoceptors.

1. Cell Culture:

  • Culture a suitable cell line endogenously or recombinantly expressing the α2-adrenoceptor (e.g., CHO or HEK293 cells).
  • Seed the cells into 96-well plates and grow to an appropriate confluency.

2. Functional Assay (e.g., cAMP Measurement):

  • Wash the cells with assay buffer.
  • Pre-incubate the cells with varying concentrations of this compound for a defined period.
  • Stimulate the cells with a fixed concentration of an α2-adrenoceptor agonist (e.g., UK-14,304) in the presence of a phosphodiesterase inhibitor like IBMX.
  • Incubate for a specified time to allow for changes in intracellular cyclic AMP (cAMP) levels.
  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

3. Data Analysis:

  • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
  • Fit the data to a suitable inhibitory dose-response model to determine the IC50 value of this compound.
  • The potency of antagonism can also be expressed as a pA2 value, which is a measure of the antagonist's affinity derived from the Schild equation.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Off-Target Effects start Unexpected Physiological Response Observed q1 Is the this compound concentration optimized? start->q1 step1 Perform Dose-Response Curve to Find Lowest Effective Concentration q1->step1 No q2 Is the off-target identity suspected? q1->q2 Yes a1_yes Yes a1_no No step1->q1 step2 Use Competitive Antagonist for the Suspected Off-Target q2->step2 Yes step3 Perform In Vitro Selectivity Profiling (e.g., Binding Assays) q2->step3 No a2_yes Yes a2_no No end Issue Resolved/Characterized step2->end step3->end

Caption: Troubleshooting workflow for addressing off-target effects.

G cluster_alpha2 α2-Adrenoceptors (High Affinity) cluster_offtarget Off-Targets (Lower Affinity) This compound This compound alpha2A α2A This compound->alpha2A High Affinity (pKi 9.90) alpha2B α2B This compound->alpha2B High Affinity (pKi 9.70) alpha2C α2C This compound->alpha2C Moderate Affinity (pKi 8.38) alpha1 α1 This compound->alpha1 Low Affinity (pKi 5.29) ht1a 5-HT1A This compound->ht1a Low Affinity (pKi 6.50) ht1d 5-HT1D This compound->ht1d Low Affinity (pKi 7.00) G cluster_assay Radioligand Binding Assay Workflow step1 1. Membrane Preparation (from tissue or cells) step2 2. Competition Binding (Radioligand + this compound) step1->step2 step3 3. Incubation to Equilibrium step2->step3 step4 4. Filtration & Washing step3->step4 step5 5. Scintillation Counting step4->step5 step6 6. Data Analysis (IC50 -> Ki) step5->step6

References

Addressing variability in response to Delequamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Delequamine in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action?

This compound (also known as RS-15385) is a potent and highly selective α2-adrenergic receptor antagonist.[1] Its primary mechanism of action is to block α2-adrenergic receptors, which are predominantly G-protein coupled receptors (GPCRs) of the Gi subtype.[2] These receptors are often found on presynaptic nerve terminals and act as autoreceptors that inhibit the release of norepinephrine (NE). By antagonizing these receptors, this compound prevents this negative feedback, leading to an increased release of norepinephrine into the synapse.[3] This enhanced noradrenergic activity is responsible for its central effects, such as increased arousal, and its peripheral effects, including the modulation of smooth muscle contractility.[4]

What are the key signaling pathways affected by this compound?

This compound primarily impacts the canonical α2-adrenergic signaling pathway. Under normal physiological conditions, the binding of an agonist like norepinephrine to the α2-adrenoceptor activates the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] By blocking this receptor, this compound prevents the Gi-mediated inhibition of adenylyl cyclase, thus maintaining or increasing cAMP levels that would otherwise be suppressed.

Furthermore, this compound can indirectly influence the nitric oxide (NO) signaling pathway. Presynaptic α2-adrenoceptors on non-adrenergic, non-cholinergic (NANC) nerves can inhibit the release of NO. By blocking these receptors, this compound can enhance NO release, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.[5]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Cell cluster_nanc NANC Nerve Terminal cluster_smooth_muscle Smooth Muscle Cell This compound This compound alpha2_R α2-Adrenergic Receptor (Gi) This compound->alpha2_R Blocks NE_release Norepinephrine Release alpha2_R->NE_release Inhibits (Negative Feedback) AC_inhibition Adenylyl Cyclase Inhibition alpha2_R->AC_inhibition Activates NE Norepinephrine cAMP_decrease [cAMP]↓ AC_inhibition->cAMP_decrease Postsynaptic_R Postsynaptic Adrenergic Receptors (α1, β) NE->Postsynaptic_R Cellular_Response Cellular Response Postsynaptic_R->Cellular_Response alpha2_R_nanc α2-Adrenergic Receptor NO_release Nitric Oxide (NO) Release alpha2_R_nanc->NO_release Inhibits sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Activates Delequamine_nanc This compound Delequamine_nanc->alpha2_R_nanc Blocks cGMP [cGMP]↑ sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation

This compound's dual mechanism of action.
What are the known subtypes of the α2-adrenergic receptor that this compound interacts with?

There are three main subtypes of the α2-adrenergic receptor in humans: α2A, α2B, and α2C.[2] this compound has been shown to be non-selective between the α2A and α2B subtypes, exhibiting high affinity for both.[6] However, it displays a lower affinity for the α2-adrenoceptor subtype found in hamster adipocytes, which is likely the α2D subtype (considered the rodent ortholog of the human α2A subtype).[6]

How should I prepare and store this compound hydrochloride for experiments?

This compound is often supplied as a hydrochloride salt, which generally improves solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent like DMSO.[7][8] This stock solution can then be further diluted into your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is minimal, as it can have its own physiological effects.[9] For aqueous solutions, it is generally not recommended to store them for more than one day to avoid degradation.[8] Stock solutions in DMSO are typically stable for longer periods when stored at -20°C or -80°C.

Troubleshooting Guide

Issue: Inconsistent or no response to this compound in cell-based assays.
  • Possible Cause 1: Cell Line Suitability. Different cell lines express varying levels and subtypes of α2-adrenergic receptors.[10] Some cell lines may not have a significant population of functional α2-receptors, leading to a lack of response.[10]

    • Solution: Confirm the expression of α2-adrenergic receptors in your chosen cell line using techniques like RT-PCR, western blotting, or radioligand binding assays. If possible, choose a cell line known to express the α2-receptor subtype of interest (e.g., HT29 cells for α2A).[11]

  • Possible Cause 2: Suboptimal Experimental Conditions. Factors such as cell density, incubation time, and the concentration of stimulating agents (in antagonist assays) can significantly impact the results.

    • Solution: Optimize your assay conditions. For cAMP assays, ensure you are using an appropriate concentration of a stimulating agent like forskolin to induce a measurable baseline. For antagonist assays, use an agonist at a concentration that produces about 80% of its maximal effect (EC80).[12]

  • Possible Cause 3: this compound Degradation. Improper storage or handling of this compound can lead to its degradation and loss of activity.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue: High variability in response between experiments or animals.
  • Possible Cause 1: Genetic Polymorphisms in the α2-Adrenergic Receptor. Several single nucleotide polymorphisms (SNPs) have been identified in the ADRA2A gene, which encodes the α2A-adrenergic receptor. These polymorphisms can alter receptor function and an individual's response to α2-adrenergic ligands.[13][14][15] For example, the C-1291G polymorphism (rs1800544) has been associated with altered responses to drugs targeting this receptor.[13][14]

    • Solution: If working with primary cells or in vivo models from diverse genetic backgrounds, consider genotyping the subjects for known ADRA2A polymorphisms. This can help to stratify the data and explain some of the observed variability.

  • Possible Cause 2: Age of Animals or Passage Number of Cells. Studies with this compound have shown an age-related decline in responsiveness.[16] Similarly, cell lines can exhibit altered receptor expression and signaling with increasing passage number.

    • Solution: Use age-matched animals in your in vivo studies. For in vitro work, use cells with a low passage number and be consistent with the passage number used across experiments.

  • Possible Cause 3: Dose-Dependent Biphasic Effects. this compound has been observed to have both excitatory and inhibitory effects depending on the dose.[16][17] This can lead to a U-shaped or inverted U-shaped dose-response curve, which can be a source of variability if not properly characterized.

    • Solution: Perform a full dose-response curve for this compound in your experimental system to identify the optimal concentration range and to determine if biphasic effects are present.

Issue: Unexpected or off-target effects observed.
  • Possible Cause 1: Interaction with Other Receptors. Although this compound is highly selective for α2-adrenergic receptors, at high concentrations, it may interact with other receptors. It has been shown to have a low affinity for 5-HT1A and 5-HT1D receptors.[6]

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effect is mediated by α2-adrenergic receptors, try to reverse it with a known α2-adrenergic agonist.

  • Possible Cause 2: Effects on Downstream Signaling Pathways. The increase in norepinephrine release caused by this compound can lead to the activation of other adrenergic receptors, such as α1 and β receptors, which can produce a variety of downstream effects.[18]

    • Solution: To isolate the effects of α2-receptor blockade, consider co-administering antagonists for other adrenergic receptors (e.g., prazosin for α1, propranolol for β) to block these downstream effects.

cluster_troubleshooting Troubleshooting Workflow start Inconsistent or Unexpected Results check_reagent Verify this compound Integrity & Concentration start->check_reagent check_system Assess Experimental System (Cells/Tissues) check_reagent->check_system Reagent OK solution_reagent Prepare Fresh Solutions Perform Dose-Response check_reagent->solution_reagent Issue Found check_protocol Review Experimental Protocol check_system->check_protocol System OK solution_system Confirm Receptor Expression Use Low Passage Cells/Age-Matched Animals check_system->solution_system Issue Found check_genetics Consider Genetic Variability check_protocol->check_genetics Protocol OK solution_protocol Optimize Assay Conditions (Cell Density, Incubation Time) check_protocol->solution_protocol Issue Found solution_genetics Genotype Subjects Stratify Data check_genetics->solution_genetics Variability Persists

A logical workflow for troubleshooting experiments.

Data Presentation

Receptor SubtypeTissue/Cell LinepKiReference
α2AHuman Platelets9.90[6]
α2BRat Neonate Lung9.70[6]
α2 (general)Rat Cortex9.5[7]
α2 (hamster adipocyte)Hamster Adipocytes8.38[6]
5-HT1A-6.50[6]
5-HT1D-7.00[6]
α1Rat Cortex5.29[6]
Table 1. Binding Affinities (pKi) of this compound for Various Receptors.
FactorDescriptionPotential Impact on this compound ResponseReference
Genetic Polymorphisms Variations in the ADRA2A gene, such as rs1800544 (C-1291G).Can alter receptor expression or function, leading to inter-individual differences in drug efficacy. The GG genotype has been associated with a reduced response to methylphenidate, which also acts on the noradrenergic system.[14]
Age Physiological changes associated with aging.Studies with this compound have shown a decreased responsiveness in older individuals.[16]
Dosage The concentration of this compound used.Can produce biphasic (excitatory and inhibitory) effects, leading to a non-linear dose-response relationship.[16][17]
Cell Line/Tissue Type Differential expression of α2-adrenergic receptor subtypes.The relative expression of α2A, α2B, and α2C subtypes can vary between cell lines and tissues, leading to different pharmacological profiles.[10]
Table 2. Factors Contributing to Variability in Response to α2-Adrenergic Antagonists.

Experimental Protocols

In Vitro α2-Adrenergic Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing α2-adrenergic receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (at a predetermined optimal concentration).

      • 50 µL of radioligand (e.g., [3H]-rauwolscine or [3H]-yohimbine) at a concentration near its Kd.

      • 50 µL of binding buffer (for total binding) or a high concentration of a non-labeled competing ligand (e.g., phentolamine) for non-specific binding, or varying concentrations of this compound for competition binding.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol is for measuring the antagonist effect of this compound on agonist-induced inhibition of cAMP production.[19]

  • Cell Preparation:

    • Plate cells expressing a Gi-coupled α2-adrenergic receptor in a 96-well plate and grow to near confluency.

    • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 0.1% BSA) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 20 minutes at 37°C.

  • Assay Procedure:

    • Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.

    • Add an α2-adrenergic agonist (e.g., UK-14,304) at a concentration that gives a submaximal inhibition of adenylyl cyclase (e.g., EC80), along with a stimulating agent like forskolin (1-10 µM).

    • Incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.

Ex Vivo Smooth Muscle Contraction Assay

This protocol describes a method for assessing the effect of this compound on smooth muscle contractility using an isolated organ bath system.[6][19]

  • Tissue Preparation:

    • Euthanize an animal (e.g., rat) and dissect the tissue of interest (e.g., aorta, vas deferens, or corpus cavernosum).

    • Place the tissue in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • Carefully clean the tissue of adherent fat and connective tissue and prepare it as a ring or strip.

  • Organ Bath Setup:

    • Mount the tissue strip in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a small amount of passive tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washes.

  • Experimental Protocol:

    • Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

    • Wash the tissue and allow it to return to baseline.

    • To assess the antagonist effect of this compound, pre-incubate the tissue with varying concentrations of this compound for 20-30 minutes.

    • Generate a cumulative concentration-response curve to an α2-adrenergic agonist (e.g., clonidine or UK-14,304).

    • Record the contractile force generated at each agonist concentration.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximal response against the log concentration of the agonist.

    • Compare the dose-response curves in the absence and presence of this compound to determine the rightward shift and calculate the pA2 value using a Schild plot analysis.

cluster_workflow General Experimental Workflow start Hypothesis assay_selection Select Appropriate Assay (Binding, cAMP, Contraction) start->assay_selection protocol_dev Protocol Optimization (Dose-Response, Time Course) assay_selection->protocol_dev data_acq Data Acquisition protocol_dev->data_acq data_analysis Data Analysis (IC50, pKi, pA2) data_acq->data_analysis interpretation Interpretation of Results data_analysis->interpretation troubleshooting Troubleshooting (If Necessary) interpretation->troubleshooting conclusion Conclusion interpretation->conclusion troubleshooting->protocol_dev

A generalized workflow for experiments with this compound.

References

Validation & Comparative

Delequamine vs. Yohimbine: A Comparative Guide to Alpha-2 Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the alpha-2 adrenergic receptor selectivity of delequamine and yohimbine, two well-characterized antagonists. The information presented is collated from various scientific studies and is intended to assist researchers in selecting the appropriate pharmacological tool for their specific experimental needs.

Introduction

This compound (RS-15385-197) is a synthetically developed alpha-2 adrenoceptor antagonist, whereas yohimbine is a naturally occurring indole alkaloid. Both compounds have been extensively used in research to investigate the physiological and pathological roles of the alpha-2 adrenergic system. However, their selectivity profiles across the alpha-2 adrenoceptor subtypes (α2A, α2B, and α2C) and other neurotransmitter receptors differ significantly, which is a critical consideration for experimental design and data interpretation.

Comparative Binding Affinity and Selectivity

The binding affinities of this compound and yohimbine for various receptors have been determined through radioligand binding assays. The data, presented in pKi and Ki values (where a higher pKi and lower Ki indicate higher affinity), are summarized in the table below.

Receptor SubtypeThis compound (pKi)Yohimbine (pKi / Ki [nM])Reference(s)
Alpha-2 Adrenergic
α2 (rat cortex)9.45-[1]
α2A (human platelet)9.908.2 - 8.5 / 3.2 - 6.3[1][2]
α2B (rat neonate lung)9.708.7 / 2.0[1][2]
α2C-9.6 / 0.25[2]
α2 (hamster adipocytes)8.38-[1]
Alpha-1 Adrenergic
α1 (rat cortex)5.296.7 - 6.8 / 158 - 200[1][2]
Serotonin (5-HT)
5-HT1A6.507.3 / 50[1][2]
5-HT1B-6.8 / 158[2]
5-HT1D7.007.6 / 25[1][2]
Dopamine
D2< 56.4 / 398[1][2]
D3< 5< 5.0 / >10,000[1][2]

Key Observations:

  • This compound demonstrates exceptionally high affinity for alpha-2 adrenoceptors with a pKi of 9.45 in the rat cortex.[1] It exhibits remarkable selectivity for alpha-2 over alpha-1 receptors, with a selectivity ratio reported to be greater than 14,000.[1] Its affinity for various serotonin and dopamine receptor subtypes is significantly lower, with pKi values generally below 7.0.[1]

  • Yohimbine also displays high affinity for all three alpha-2 adrenoceptor subtypes, with a particularly high affinity for the α2C subtype.[2] However, it possesses moderate affinity for alpha-1 adrenergic receptors and also interacts with several serotonin and dopamine receptors, indicating a broader pharmacological profile compared to this compound.[2]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the canonical alpha-2 adrenergic receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

alpha2_signaling_pathway cluster_membrane Cell Membrane Receptor α2 Adrenergic Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Agonist (e.g., Norepinephrine) Ligand->Receptor Antagonist Antagonist (this compound/Yohimbine) Antagonist->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Phosphorylation Cascade

Caption: Alpha-2 adrenergic receptor signaling pathway.

radioligand_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue_Prep Tissue/Cell Membrane Homogenization Incubation Incubate Membranes, Radioligand & Test Compound Tissue_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-Yohimbine, etc.) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound/Yohimbine) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis (IC50, Ki determination) Counting->Analysis

Caption: Experimental workflow of a radioligand binding assay.

Experimental Protocols

The determination of binding affinities (Ki values) for this compound and yohimbine is typically performed using radioligand binding assays. Functional activity, such as the ability of these antagonists to block agonist-induced signaling, can be assessed using assays like the GTPγS binding assay.

Radioligand Binding Assay Protocol (General)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor (e.g., rat cerebral cortex, human platelets, or transfected cell lines) are homogenized in a suitable buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

  • Assay Incubation:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-yohimbine for α2-adrenoceptors, [³H]-prazosin for α1-adrenoceptors) is incubated with a specific amount of membrane protein.

    • Increasing concentrations of the unlabeled test compound (this compound or yohimbine) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for the target receptor.

    • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay Protocol (General)

This functional assay measures the activation of G proteins coupled to the receptor of interest. Antagonists are evaluated by their ability to inhibit agonist-stimulated GTPγS binding.

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Incubation:

    • Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in their inactive state) and the test antagonist (this compound or yohimbine) at various concentrations.

    • A specific agonist for the receptor is then added to stimulate G protein activation.

    • [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture. Upon receptor activation, the bound GDP is exchanged for [³⁵S]GTPγS on the Gα subunit.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

  • Separation and Detection: Similar to the radioligand binding assay, the reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • The ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured.

    • The IC50 value for the antagonist is determined, and from this, the functional antagonist constant (Kb) can be calculated.

Conclusion

This compound is a highly potent and selective antagonist for alpha-2 adrenergic receptors, with significantly lower affinity for other adrenergic, serotonergic, and dopaminergic receptors. This makes it an excellent pharmacological tool for studies where precise targeting of the alpha-2 adrenoceptor is required, minimizing off-target effects.

Yohimbine, while also a potent alpha-2 adrenoceptor antagonist, exhibits a broader binding profile, with notable affinity for alpha-1, serotonin, and dopamine receptors. This lack of high selectivity means that effects observed with yohimbine may not be solely attributable to alpha-2 adrenoceptor blockade and should be interpreted with caution. Researchers using yohimbine should consider its potential interactions with other receptor systems in their experimental design and data analysis.

The choice between this compound and yohimbine will ultimately depend on the specific research question and the desired level of selectivity for the alpha-2 adrenergic receptor.

References

A Comparative Efficacy Analysis of Delequamine and Idazoxan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Delequamine and idazoxan, two alpha-2 adrenergic receptor antagonists. While both compounds have been investigated for therapeutic applications, their distinct receptor binding profiles and clinical development paths warrant a detailed comparative analysis. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Executive Summary

This compound and idazoxan are both antagonists of the α2-adrenergic receptor. However, their pharmacological profiles diverge significantly. This compound is a highly potent and selective α2-adrenergic receptor antagonist with no affinity for imidazoline receptors. It was primarily investigated for the treatment of erectile dysfunction and major depressive disorder but was never marketed. In contrast, idazoxan acts as both a selective α2-adrenergic receptor antagonist and an antagonist for the imidazoline receptor. It has been studied for its potential as an antidepressant and as an adjunctive treatment in schizophrenia.

Mechanism of Action and Receptor Binding Profiles

The primary mechanism of action for both this compound and idazoxan is the blockade of α2-adrenergic receptors. These receptors are typically located presynaptically on noradrenergic neurons and act as a negative feedback mechanism, inhibiting the release of norepinephrine. By antagonizing these receptors, this compound and idazoxan enhance the release of norepinephrine.

A key differentiator between the two compounds is their affinity for imidazoline receptors. This compound is devoid of affinity for the non-adrenoceptor imidazoline binding site.[1] Idazoxan, on the other hand, is also an antagonist of the imidazoline receptor.[2] This dual activity of idazoxan may contribute to its distinct pharmacological effects.

Receptor Binding Affinity

The following table summarizes the available receptor binding affinity data for this compound and idazoxan. It is important to note that direct head-to-head comparative studies across a broad panel of receptors are limited.

Receptor SubtypeThis compound (pKi)Idazoxan (Ki in nM)Reference
α2-Adrenergic Receptors
α2A9.90 (human platelets)Not specified[1]
α2B9.70 (rat neonate lung)Not specified[1]
α2C8.38 (hamster adipocytes)Not specified[1]
α2 (undifferentiated)9.45 (rat cortex, [3H]-yohimbine displacement)0.3 nM ([3H]RX821002 displacement)[1][3]
α1-Adrenergic Receptors
α1 (undifferentiated)5.29 (rat cortex, [3H]-prazosin displacement)Not specified[1]
Imidazoline Receptors
I2No affinity (>10,000 nM)~1.3 nM (Guanoxan)[3]
Serotonin Receptors
5-HT1A6.50Not specified[1]
5-HT1D7.00Not specified[1]
Other 5-HT subtypes< 5Not specified[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. A direct comparison between pKi and Ki values requires conversion. The data presented here is collated from different studies and experimental conditions may vary.

Signaling Pathways

This compound in Erectile Dysfunction

The pro-erectile effect of this compound is primarily attributed to its antagonism of α2-adrenergic receptors in the central and peripheral nervous systems.[4][5]

  • Central Action: By blocking presynaptic α2-adrenoceptors in the brain, this compound increases the release of norepinephrine, which is thought to enhance sexual arousal.[4][5]

  • Peripheral Action: In the penis, α2-adrenoceptors are present on the smooth muscle of the corpus cavernosum. Their activation by norepinephrine causes contraction, leading to a flaccid state. By blocking these receptors, this compound inhibits this contractile effect, promoting vasodilation and facilitating erection.[4][6]

Delequamine_Erectile_Function cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System (Corpus Cavernosum) Delequamine_CNS This compound alpha2_CNS Presynaptic α2-Adrenoceptor Delequamine_CNS->alpha2_CNS Blocks NE_release Increased Norepinephrine Release alpha2_CNS->NE_release Inhibits (Antagonized) Arousal Enhanced Sexual Arousal NE_release->Arousal Delequamine_PNS This compound alpha2_PNS Postsynaptic α2-Adrenoceptor (Smooth Muscle) Delequamine_PNS->alpha2_PNS Blocks Relaxation Smooth Muscle Relaxation (Erection) Delequamine_PNS->Relaxation Contraction Smooth Muscle Contraction (Flaccidity) alpha2_PNS->Contraction Mediates

Caption: this compound's dual action on central and peripheral α2-adrenoceptors to promote erectile function.

Idazoxan in Schizophrenia

The therapeutic potential of idazoxan as an adjunctive treatment for schizophrenia is linked to its ability to increase dopamine neurotransmission in the prefrontal cortex.[2] This is a region of the brain where dopamine signaling is often hypoactive in individuals with schizophrenia, contributing to negative and cognitive symptoms. By blocking α2-adrenoceptors on noradrenergic neurons, idazoxan increases norepinephrine release. This, in turn, can stimulate dopamine release in the prefrontal cortex.

Idazoxan_Schizophrenia Idazoxan Idazoxan alpha2_NE Presynaptic α2-Adrenoceptor (on NE Neuron) Idazoxan->alpha2_NE Blocks NE_Neuron Noradrenergic Neuron alpha2_NE->NE_Neuron Inhibits NE_Release Increased Norepinephrine Release NE_Neuron->NE_Release DA_Neuron Dopaminergic Neuron (in Prefrontal Cortex) NE_Release->DA_Neuron Stimulates DA_Release Increased Dopamine Release DA_Neuron->DA_Release Therapeutic_Effect Amelioration of Negative and Cognitive Symptoms DA_Release->Therapeutic_Effect

Caption: Proposed mechanism of idazoxan in enhancing dopaminergic neurotransmission in schizophrenia.

Efficacy from Clinical and Preclinical Data

Direct comparative clinical trials between this compound and idazoxan are not available. The following summarizes findings from separate studies.

This compound for Erectile Dysfunction

Clinical studies on this compound for erectile dysfunction have shown mixed results. One study in men with probable psychogenic erectile dysfunction found a significant, though modest, increase in the duration of erectile response with a high dose of the drug, but this effect was only observed in younger men (less than 45 years old).[7] Another study assessing sleep and nocturnal penile tumescence (NPT) found a curvilinear dose-response effect in normal volunteers, with a low dose modestly increasing erectile response during non-REM sleep and a high dose reducing it during REM sleep.[8] In younger dysfunctional men, the higher dose increased erectile response during non-REM sleep.[8]

Study PopulationInterventionOutcome MeasureResultReference
Men with probable psychogenic erectile dysfunction (n=24)This compound (two dosages, IV infusion) vs. PlaceboDuration of erectile response to erotic stimuliModest increase in duration with high dose in younger men (<45 years)[7]
Normal male volunteers (n=12) and men with erectile dysfunction (n=24)This compound (high and low dose, IV infusion) vs. PlaceboNocturnal Penile Tumescence (NPT)Curvilinear dose-response in volunteers; increased NPT in younger dysfunctional men with high dose during non-REM sleep[8]
Idazoxan for Schizophrenia

Idazoxan has been investigated as an adjunctive therapy in schizophrenia. A pilot study involving six patients with schizophrenia on stable doses of fluphenazine found that the addition of idazoxan (mean dose, 120 mg/day) resulted in a significant decrease in the Brief Psychiatric Rating Scale (BPRS) total symptoms compared to fluphenazine alone.[9] Symptom ratings returned to baseline after idazoxan was discontinued.[9] More recent developments have focused on creating an extended-release (XR) formulation of idazoxan to overcome its short half-life, with phase 2 trials planned.[10]

Study PopulationInterventionOutcome MeasureResultReference
Patients with schizophrenia (n=6)Idazoxan (mean 120 mg/day) + Fluphenazine vs. Fluphenazine + PlaceboBrief Psychiatric Rating Scale (BPRS) total symptomsSignificant decrease in BPRS total symptoms with idazoxan augmentation (p < 0.05)[9]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol provides a general framework for determining the binding affinity of a compound to α2-adrenoceptors using a radioligand like [3H]-rauwolscine.

Objective: To determine the Ki (inhibition constant) of a test compound (e.g., this compound, idazoxan) for the α2-adrenoceptor.

Materials:

  • Cell membranes expressing α2-adrenoceptors (e.g., from rat cerebral cortex or transfected cell lines).

  • [3H]-rauwolscine (radioligand).

  • Test compounds (this compound, idazoxan).

  • Non-specific binding control (e.g., phentolamine at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]-rauwolscine, and varying concentrations of the test compound. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup (Membranes, [3H]-Rauwolscine, Test Compound) mem_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki Calculation) counting->data_analysis end End data_analysis->end

Caption: A generalized workflow for a radioligand binding assay to determine receptor affinity.

Conclusion

This compound and idazoxan, while both targeting the α2-adrenergic receptor, exhibit distinct pharmacological profiles that have guided their respective clinical investigations. This compound's high selectivity for the α2-adrenoceptor and lack of imidazoline activity made it a candidate for erectile dysfunction, though its clinical efficacy appears limited and dose-dependent. Idazoxan's dual action on α2-adrenergic and imidazoline receptors has led to its exploration in neuropsychiatric disorders like schizophrenia, where it has shown some promise as an adjunctive therapy. The development of an extended-release formulation of idazoxan may address its pharmacokinetic limitations and potentially enhance its therapeutic utility. Further research, including direct comparative studies, would be beneficial for a more definitive assessment of their relative efficacies.

References

Delequamine's Adrenergic Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Delequamine's (also known as RS-15385) binding affinity and functional activity at various adrenergic receptor subtypes. The data presented herein is crucial for understanding its selectivity profile and potential off-target effects.

This compound is a potent and highly selective α2-adrenergic receptor antagonist.[1] Experimental data demonstrates a significantly greater affinity for α2-adrenergic receptors compared to α1 and β-adrenergic receptor subtypes. This high selectivity is a key characteristic of its pharmacological profile.

Comparative Binding Affinity and Functional Activity

The following table summarizes the quantitative data on this compound's interaction with different adrenergic receptors. The data is compiled from in vitro radioligand binding and functional assays.

Receptor SubtypeLigand/AssayTissue SourcepKi / pA2 / pKBSelectivity Ratio (α2 vs. α1)
α2-Adrenergic [3H]-Yohimbine DisplacementRat Cortex9.45 (pKi)>14,000 (Binding)
α2A-Adrenergic Human Platelets9.90 (pKi)
α2B-Adrenergic Rat Neonate Lung9.70 (pKi)
α2-Adrenergic UK-14,304 AntagonismGuinea-Pig Ileum9.72 (pA2)>4,000 (Functional)
α2-Adrenergic BHT-920 AntagonismDog Saphenous Vein10.0 (pA2)
α1-Adrenergic [3H]-Prazosin DisplacementRat Cortex5.29 (pKi)
α1-Adrenergic Phenylephrine AntagonismRabbit Aorta6.05 (pA2)
α1-Adrenergic Cirazoline AntagonismDog Saphenous Vein5.9 (pKB)
β-Adrenergic ≤ 5 (pKi)

Experimental Methodologies

The data presented in this guide were derived from standard and well-validated pharmacological assays. Below are detailed descriptions of the key experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors.

Protocol:

  • Membrane Preparation: Tissues (e.g., rat cerebral cortex, human platelets) are homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the adrenergic receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction: A fixed concentration of a specific radioligand ([3H]-yohimbine for α2 receptors or [3H]-prazosin for α1 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays

Objective: To determine the functional antagonist activity (pA2 or pKB) of this compound at α1 and α2-adrenergic receptors.

Protocol:

  • Tissue Preparation: Specific tissues containing the target receptors (e.g., guinea-pig ileum for presynaptic α2, rabbit aorta for postsynaptic α1) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a selective α-adrenergic agonist (e.g., UK-14,304 for α2, phenylephrine for α1) to establish a baseline contractile or inhibitory response.

  • Antagonist Incubation: The tissues are then incubated with a specific concentration of this compound for a set duration.

  • Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

  • Data Analysis: The degree of the rightward shift in the agonist concentration-response curve caused by this compound is used to calculate its pA2 value (for competitive antagonists) or pKB value, which represents the negative logarithm of the antagonist's dissociation constant.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated.

cluster_alpha2 α2-Adrenergic Receptor Signaling (Antagonized by this compound) This compound This compound Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Gi Gi Protein Alpha2->Gi AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Norepinephrine Norepinephrine Norepinephrine->Alpha2

Caption: this compound's antagonism of the α2-adrenergic receptor signaling pathway.

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubation Incubation with Radioligand & this compound prep->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 → Ki) counting->analysis

Caption: A simplified workflow for determining binding affinity via radioligand assay.

References

Delequamine's Superior Selectivity Profile Over 5-HT1A Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of Delequamine's receptor binding affinity showcases its significant selectivity for α2-adrenergic receptors over 5-HT1A receptors, particularly when compared to other α2-antagonists like yohimbine and idazoxan. This high selectivity suggests a lower potential for off-target effects related to the serotonergic system.

This guide provides a comprehensive comparison of this compound's binding profile with alternative compounds, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's selectivity.

Quantitative Comparison of Receptor Binding Affinities

The selectivity of a compound is a critical factor in drug development, as it can predict the likelihood of off-target effects. The following table summarizes the binding affinities (pKi) of this compound and two other well-known α2-adrenergic antagonists, yohimbine and idazoxan, at α2A-adrenergic, α1-adrenergic, and 5-HT1A receptors. A higher pKi value indicates a stronger binding affinity.

Compoundα2A-Adrenergic Receptor (pKi)α1-Adrenergic Receptor (pKi)5-HT1A Receptor (pKi)5-HT1D Receptor (pKi)α2A / 5-HT1A Selectivity Ratio
This compound 9.455.296.507.00~891
Yohimbine 8.56.77.5Not Reported10
Idazoxan 8.87.07.2Not Reported40

Data for this compound from Brown et al., 1993. Data for Yohimbine and Idazoxan from Millan et al., 2000.

As the data illustrates, this compound exhibits a remarkably high affinity for the α2A-adrenergic receptor (pKi = 9.45) and a significantly lower affinity for the 5-HT1A receptor (pKi = 6.50)[1]. This translates to an approximately 891-fold selectivity for the α2A-adrenergic receptor over the 5-HT1A receptor. In contrast, yohimbine and idazoxan demonstrate much lower selectivity ratios of 10 and 40, respectively[2]. This pronounced selectivity of this compound minimizes the potential for interactions with the 5-HT1A receptor, which is implicated in a wide range of physiological and behavioral processes.

Furthermore, this compound shows even lower affinity for other serotonin receptor subtypes, as well as for dopamine receptors, muscarinic cholinoceptors, and β-adrenoceptors, with pKi values generally below 5.

Functional Implications of Selectivity

The functional activity of a ligand at a receptor is as crucial as its binding affinity. While this compound is a potent antagonist at α2-adrenergic receptors, yohimbine and idazoxan have been shown to act as partial agonists or even full agonists at 5-HT1A receptors[3][4]. This agonist activity at 5-HT1A receptors can lead to a distinct pharmacological profile and potential side effects that are not anticipated with a highly selective α2-adrenergic antagonist like this compound. For instance, the 5-HT1A agonist properties of yohimbine are believed to contribute to some of its behavioral effects, which are separate from its α2-adrenergic blockade[3][5].

Experimental Protocols

The binding affinity data presented in this guide were determined using standard radioligand binding assays. Below is a detailed, representative protocol for such an experiment.

Radioligand Binding Assay for α2A-Adrenergic and 5-HT1A Receptors

1. Membrane Preparation:

  • Tissue of interest (e.g., rat cerebral cortex) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • A constant concentration of a specific radioligand is used. For α2A-adrenergic receptors, [³H]-Rauwolscine or [³H]-RX821002 are common choices. For 5-HT1A receptors, [³H]-8-OH-DPAT is frequently used.

  • The prepared cell membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound (e.g., this compound, yohimbine, or idazoxan).

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the receptor of interest.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Signaling Pathways

To visually represent the primary mechanism of action of this compound and its distinction from 5-HT1A receptor signaling, the following diagrams illustrate the respective pathways. Both α2-adrenergic and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Antagonist G_protein Gi/o Protein Alpha2_Receptor->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylation Cascade

References

A Comparative Pharmacological Guide to Delequamine and its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of delequamine (RS-15385-197) and its enantiomer (RS-15385-198), focusing on their interactions with adrenergic and other neurotransmitter receptors. This compound, a potent and selective α2-adrenergic receptor antagonist, was investigated for the treatment of erectile dysfunction and major depressive disorder, though it was never marketed.[1] Understanding the stereoselectivity and receptor binding profile of these compounds is crucial for the design of new, more selective therapeutic agents.

Receptor Binding Affinity and Selectivity

This compound exhibits a high degree of stereoselectivity in its binding to α2-adrenoceptors. The (8aR, 12aS, 13aS)-enantiomer, this compound (RS-15385-197), demonstrates significantly greater affinity for the α2-adrenoceptor compared to its (8aS, 12aR, 13aR)-enantiomer, RS-15385-198.[2] This highlights the critical role of stereochemistry in the interaction of these ligands with their target receptor.

This compound is also highly selective for the α2-adrenoceptor over the α1-adrenoceptor, with a selectivity ratio exceeding 14,000 in radioligand binding assays.[2] Furthermore, it displays low affinity for a range of other receptor types, including serotonergic (5-HT), dopaminergic, and muscarinic receptors, underscoring its specific pharmacological profile.[2]

Table 1: Comparative Receptor Binding Affinities (pKi)
Compoundα2-Adrenoceptor (rat cortex)α1-Adrenoceptor (rat cortex)5-HT1A Receptor5-HT1D ReceptorOther 5-HT, Dopamine, Muscarinic, β-Adrenoceptors
This compound (RS-15385-197)9.45[2]5.29[2]6.50[2]7.00[2]< 5[2]
Enantiomer (RS-15385-198)6.32[2]Not ReportedNot ReportedNot ReportedNot Reported
Racemate (RS-15385-196)9.18[2]Not ReportedNot ReportedNot ReportedNot Reported

Functional Activity

The antagonist activity of this compound and its enantiomer at α2-adrenoceptors has been confirmed in functional assays. The high potency of this compound as an α2-adrenoceptor antagonist is evident from its pA2 value in the guinea-pig ileum.[2] In vivo studies in rats have further demonstrated its ability to antagonize the effects of α2-adrenoceptor agonists.[2]

Table 2: Functional Antagonist Activity
CompoundAssayAgonistPotency (pA2)
This compound (RS-15385-197)Transmurally-stimulated guinea-pig ileumUK-14,3049.72[2]
Enantiomer (RS-15385-198)Transmurally-stimulated guinea-pig ileumUK-14,3046.47[2]

Signaling Pathway of α2-Adrenoceptor Antagonism by this compound

This compound acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). The binding of an agonist to the α2-adrenoceptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels. This can modulate the activity of various downstream effectors.

G_protein_signaling cluster_membrane Plasma Membrane cluster_intra Intracellular This compound This compound Receptor α2-Adrenoceptor This compound->Receptor Antagonism (Blocks) G_protein Gi Protein (αβγ) Receptor->G_protein Activation (Inhibited by this compound) AC Adenylyl Cyclase G_protein->AC Inhibition (Relieved by this compound) cAMP cAMP AC->cAMP Conversion (Increased) ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: α2-Adrenoceptor signaling pathway antagonized by this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the scientific literature for the characterization of this compound and its enantiomers.

Radioligand Binding Assay

This protocol is for determining the binding affinity of test compounds to α2- and α1-adrenergic receptors in rat cortical membranes.

Materials:

  • Rat cerebral cortex tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand for α2-receptors: [3H]-Yohimbine

  • Radioligand for α1-receptors: [3H]-Prazosin

  • Unlabeled ligands for non-specific binding determination (e.g., phentolamine)

  • Test compounds (this compound, its enantiomer, etc.) at various concentrations

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer.

  • Binding Assay: In assay tubes, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of an unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 values. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

experimental_workflow start Start membrane_prep Membrane Preparation (Rat Cortex) start->membrane_prep binding_assay Radioligand Binding Assay (Incubation with [3H]-ligand and test compounds) membrane_prep->binding_assay filtration Filtration to Separate Bound and Free Ligand binding_assay->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end

Caption: Experimental workflow for radioligand binding assay.

Functional Assay in Guinea-Pig Ileum

This protocol is for assessing the functional antagonist activity of test compounds at presynaptic α2-adrenoceptors in the transmurally-stimulated guinea-pig ileum.

Materials:

  • Guinea-pig ileum tissue

  • Krebs solution

  • Organ bath with stimulating electrodes

  • Isotonic transducer and recording system

  • α2-Adrenoceptor agonist (e.g., UK-14,304)

  • Test compounds (this compound, its enantiomer, etc.) at various concentrations

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea-pig ileum and mount it in an organ bath containing oxygenated Krebs solution at 37°C.

  • Stimulation: Transmurally stimulate the tissue with electrical pulses to elicit cholinergic contractions.

  • Agonist Response: Obtain a cumulative concentration-response curve for the α2-adrenoceptor agonist (e.g., UK-14,304), which will inhibit the electrically-induced contractions.

  • Antagonist Incubation: In the presence of a fixed concentration of the test compound (antagonist), repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: Determine the dose-ratio from the rightward shift of the agonist concentration-response curve in the presence of the antagonist. Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.

References

A Comparative Analysis of Delequamine and Sildenafil for the Treatment of Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two erectogenic agents, delequamine and sildenafil, for the treatment of erectile dysfunction (ED). While direct head-to-head clinical trial data is not available, this document synthesizes existing non-comparative data to offer insights into their respective mechanisms of action, efficacy, and safety profiles. The information is intended to support research and drug development efforts in the field of sexual medicine.

Executive Summary

This compound, a selective alpha-2 adrenergic antagonist, and sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, represent two distinct pharmacological approaches to treating erectile dysfunction. The available research, primarily from studies on men with psychogenic ED, suggests that both agents have pro-erectile effects. This compound is believed to enhance erections by increasing central arousal and blocking norepinephrine-induced contractility in the penile smooth muscle.[1] Sildenafil, the more extensively studied and widely prescribed agent, works peripherally to enhance the effects of nitric oxide, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum.[2][3][4]

This guide presents a summary of the available data in a structured format to facilitate comparison. It is important to note that the efficacy and safety data for this compound and sildenafil are derived from separate clinical studies. Therefore, any direct comparison should be interpreted with caution.

Mechanism of Action

The two compounds operate via distinct signaling pathways to achieve their erectogenic effects.

This compound: Alpha-2 Adrenergic Antagonist

This compound's mechanism of action is centered on the antagonism of alpha-2 adrenergic receptors. These receptors are involved in the regulation of neurotransmitter release and smooth muscle contraction. By blocking these receptors, this compound is thought to:

  • Centrally: Increase arousal, which can have a pro-sexual effect.[1]

  • Peripherally: Inhibit the contractile effects of norepinephrine on the smooth muscle of the penis, thereby facilitating erection.[1]

Delequamine_Pathway cluster_central Central Nervous System cluster_peripheral Penile Smooth Muscle Delequamine_C This compound Alpha2_C α2-Adrenergic Receptors Delequamine_C->Alpha2_C Blocks Arousal Increased Arousal Alpha2_C->Arousal Leads to Delequamine_P This compound Alpha2_P α2-Adrenergic Receptors Delequamine_P->Alpha2_P Blocks NE Norepinephrine NE->Alpha2_P Activates Contraction Smooth Muscle Contraction Alpha2_P->Contraction Erection_Inhibition Inhibition of Erection Contraction->Erection_Inhibition

This compound's dual mechanism of action.
Sildenafil: PDE5 Inhibitor

Sildenafil's mechanism is dependent on sexual stimulation, which initiates the release of nitric oxide (NO) in the corpus cavernosum.[2][3][4] NO then activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[2][3] cGMP is a key second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection. Sildenafil selectively inhibits phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cGMP.[2][3][4] This inhibition leads to an accumulation of cGMP, thereby enhancing and prolonging the erection.

Sildenafil_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production cGMP Production Guanylate_Cyclase->cGMP_Production Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP_Production->PDE5 degraded by Erection Erection Smooth_Muscle_Relaxation->Erection cGMP_Degradation cGMP Degradation PDE5->cGMP_Degradation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil's signaling pathway in erectile function.

Efficacy Data

The following tables summarize the available efficacy data for this compound and sildenafil. As previously stated, this data is from separate studies and not from direct head-to-head comparisons.

Table 1: this compound Efficacy Data (from studies in men with psychogenic ED)

Outcome MeasureResultCitation
Nocturnal Penile Tumescence (NPT)Dose-dependent effects observed; both excitatory and inhibitory effects noted in sleep studies.[1]
Response to Erotic StimuliNot quantitatively specified in available literature.[1]

Table 2: Sildenafil Efficacy Data (from studies in men with psychogenic or mixed-etiology ED)

Outcome MeasureResultCitation
Improved Erections (Global Efficacy Question)88% of patients with psychogenic ED reported improved erections.[5]
Erection Hardness (Grade 3 or 4)Significantly more grade 3 or 4 erections per week compared to placebo.[6]
Sexual Function QuestionnaireSignificant improvement in frequency, hardness, and duration of erections compared to placebo.[6]
Overall Success Rate (various etiologies)77%[5]

Safety and Tolerability

Table 3: this compound Safety and Tolerability

Adverse EventsFrequencyCitation
Specific adverse event dataNot detailed in the available literature.

Table 4: Sildenafil Safety and Tolerability (from a prospective, open-label, flexible-dose study)

Adverse EventFrequencyCitation
Flushing30.8%[7]
Headache25.4%[7]
Nasal Congestion18.7%[7]
Heartburn10.5%[7]
Discontinuation due to adverse events0%[7]

Experimental Protocols

This compound Clinical Trial Methodology

The experimental design for the this compound studies was a balanced, placebo-controlled, crossover trial.

  • Participants: Men with probable psychogenic erectile dysfunction, divided into "Younger" (less than 45 years) and "Older" (greater than 45 years) age groups.

  • Intervention: Two different dosages of this compound and a placebo administered via intravenous infusion.

  • Outcome Measures:

    • Nocturnal Penile Tumescence (NPT) measured by RigiScan.

    • Subjective, erectile, and hemodynamic responses to erotic fantasy and films.

Sildenafil Clinical Trial Methodology (Representative)

Sildenafil has been extensively studied in numerous randomized, double-blind, placebo-controlled trials. A typical protocol is as follows:

  • Participants: Men with a clinical diagnosis of erectile dysfunction of various etiologies (including psychogenic).

  • Intervention: Oral sildenafil at varying doses (e.g., 25 mg, 50 mg, 100 mg) or placebo, taken as needed approximately one hour before sexual activity.

  • Outcome Measures:

    • International Index of Erectile Function (IIEF) questionnaire.

    • Global efficacy questions.

    • Patient-kept logs of erectile activity.

    • Partner questionnaires.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Screening Patient Screening (e.g., psychogenic ED diagnosis) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., IIEF, NPT) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (e.g., this compound/Sildenafil) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B Follow_up Follow-up Assessments (Efficacy & Safety) Group_A->Follow_up Group_B->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

Generalized clinical trial workflow for erectogenic agents.

Conclusion

References

Reviving Historical Delequamine Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, this guide provides a comprehensive comparison of historical research findings on Delequamine (RS-15385-197), a potent and selective α2-adrenergic receptor antagonist once investigated for the treatment of erectile dysfunction. This document outlines this compound's performance against other α2-adrenergic antagonists, presents available experimental data in structured tables, and offers detailed methodologies for key experiments to aid in the replication and advancement of this research.

This compound emerged as a promising compound due to its high selectivity for the α2-adrenergic receptor compared to older antagonists like yohimbine.[1] The primary mechanism of action involves the blockade of these receptors, leading to a dual effect: a central increase in arousal and a peripheral reduction of norepinephrine-induced smooth muscle contraction in the penis.[2][3] This guide delves into the key preclinical and clinical findings to provide a clear understanding of this compound's pharmacological profile.

Comparative Performance of α2-Adrenergic Antagonists

Historical studies in animal models, particularly in rats, have demonstrated the efficacy of this compound in modulating sexual behavior. When compared to other α2-adrenergic antagonists such as yohimbine and idazoxan, this compound exhibited a broader effective dose range.

CompoundAnimal ModelEffective Dose RangeKey Findings
This compound Naive male rats0.4-6.4 mg/kg (p.o.)Dose-dependently increased sexual behavior score.[4]
Ovariectomized female rats1.6 and 6.4 mg/kg (p.o.)Significantly increased lordosis behavior.[4]
Yohimbine Naive male rats2 mg/kg (p.o.)Effective at a single dose; decreased ejaculation latency.[4]
Idazoxan Naive male rats2.5 and 5 mg/kg (p.o.)Active at two specific doses.[4]

Human Clinical Trial Findings

Clinical investigations of this compound in men with probable psychogenic erectile dysfunction have provided some insights, although detailed quantitative data from these early studies are limited in publicly available literature. The studies typically involved a double-blind, placebo-controlled, crossover design with intravenous administration of both a high and a low dose of this compound.

Study PopulationDosageOutcome MeasureResults
Younger Men (<45 years) with Psychogenic EDHigh DoseDuration of Erectile ResponseSignificant, though modest, increase.
Older Men (>45 years) with Psychogenic EDHigh and Low DoseErectile ResponseNo significant drug effects observed.

Note: Specific dosages for "high" and "low" dose groups and precise quantitative outcomes (e.g., percentage improvement, p-values) are not consistently available in the reviewed historical literature.

Experimental Protocols

To facilitate the replication of these historical findings, the following are detailed methodologies for key experiments cited in the research of this compound and other α2-adrenergic antagonists.

Animal Studies: Assessment of Male Rat Sexual Behavior

This protocol is designed to evaluate the effects of α2-adrenergic antagonists on the sexual performance of male rats.

1. Animals:

  • Sexually naive male Wistar rats.

  • Ovariectomized female Wistar rats, brought into sexual receptivity through hormonal priming.

2. Hormonal Priming of Females:

  • Subcutaneous injection of estradiol benzoate.

  • 48 hours later, a subcutaneous injection of progesterone is administered to induce receptivity.

3. Drug Administration:

  • This compound, yohimbine, or idazoxan are administered orally (p.o.) to male rats at the specified doses.

  • A control group receives a vehicle solution.

4. Behavioral Observation:

  • Following drug administration, a receptive female is introduced into the male's testing cage.

  • The following parameters of sexual behavior are recorded by trained observers for a set duration:

    • Mount Latency: Time from the introduction of the female to the first mount.

    • Intromission Latency: Time from the introduction of the female to the first intromission.

    • Ejaculation Latency: Time from the first intromission to ejaculation.

    • Mount Frequency: Number of mounts.

    • Intromission Frequency: Number of intromissions.

    • Sexual Behavior Score: A composite score based on the presence and frequency of mounting, intromission, and ejaculation.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of the different drug treatments to the control group.

Human Studies: Evaluation of Erectile Function

This protocol outlines a general methodology used in early clinical trials of this compound for erectile dysfunction.

1. Study Design:

  • Double-blind, placebo-controlled, crossover study.

2. Participants:

  • Male subjects with a diagnosis of probable psychogenic erectile dysfunction.

  • Participants are often stratified by age (e.g., younger than 45 and older than 45).

3. Intervention:

  • Intravenous (IV) infusion of this compound at a "low" and a "high" dose.

  • A placebo infusion is used as a control.

  • Each participant receives all treatments in a randomized order with a washout period between each treatment.

4. Outcome Measures:

  • Physiological:

    • Penile rigidity and tumescence measured by a device such as a RigiScan®.

    • Duration of erection in response to visual erotic stimuli (VES).

  • Subjective:

    • Patient-reported outcomes on sexual arousal and satisfaction.

5. Procedure:

  • Participants receive the IV infusion of the study drug or placebo.

  • Once therapeutic plasma levels are expected to be reached, participants are exposed to visual erotic stimuli.

  • Penile response is continuously monitored throughout the stimulation period.

  • Subjective assessments are completed after the stimulation period.

6. Statistical Analysis:

  • Statistical comparisons are made between the effects of the different doses of this compound and placebo on the measured outcomes.

Signaling Pathways and Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Nerve Impulse Alpha2_Receptor α2-Adrenergic Receptor NE_Release->Alpha2_Receptor NE Binds Postsynaptic_Receptor Postsynaptic α-Adrenergic Receptor NE_Release->Postsynaptic_Receptor NE Binds Alpha2_Receptor->NE_Release Inhibits (Negative Feedback) This compound This compound This compound->Alpha2_Receptor Blocks Cellular_Response Cellular Response (e.g., Muscle Contraction) Postsynaptic_Receptor->Cellular_Response

Caption: this compound's mechanism as an α2-adrenergic receptor antagonist.

Experimental_Workflow_Animal_Study start Start animal_prep Animal Preparation (Naive Male & Hormonally-Primed Female Rats) start->animal_prep drug_admin Drug Administration (this compound, Yohimbine, Idazoxan, or Vehicle) animal_prep->drug_admin behavioral_obs Behavioral Observation (Mounting, Intromission, Ejaculation) drug_admin->behavioral_obs data_analysis Data Analysis behavioral_obs->data_analysis end End data_analysis->end

Caption: Workflow for assessing sexual behavior in male rats.

Experimental_Workflow_Human_Trial start Start recruitment Patient Recruitment (Psychogenic ED) start->recruitment randomization Randomization & Crossover Design recruitment->randomization infusion IV Infusion (this compound - High/Low Dose, or Placebo) randomization->infusion stimulation Visual Erotic Stimulation infusion->stimulation measurement Erectile Response Measurement (RigiScan®) stimulation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General workflow for a human clinical trial of this compound.

References

Assessing the Potency of Delequamine Relative to Newer α2-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Delequamine (RS-15385-197) is a potent and selective α2-adrenergic receptor antagonist that was investigated for the treatment of erectile dysfunction and major depressive disorder.[1] Although it never reached the market, its high affinity and selectivity for α2-adrenoceptors make it an important reference compound in pharmacological research.[1][2] This guide provides a comparative assessment of the potency of this compound against a range of newer and more established α2-adrenoceptor antagonists. The comparison is based on their binding affinities (Ki) for the three main α2-adrenoceptor subtypes: α2A, α2B, and α2C.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of this compound and other selected α2-adrenoceptor antagonists for the human α2A, α2B, and α2C adrenoceptor subtypes. Lower Ki values indicate higher binding affinity.

Antagonistα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)Selectivity Profile
This compound 0.126[3]0.200[3]N/ANon-selective between α2A and α2B
Atipamezole~1.3[4]~1.6[4]~1.3[4]Non-selective
BRL 444081.7[5][6]144.5[5][6]N/Aα2A selective
ImiloxanN/AHigh AffinityN/AReported as α2B selective[7][8]
JP-13023150[1][3]1470[1][3]28[1][3]α2C selective
RS 799480.42[9]0.18[9]0.19[9]Potent, non-selective
RX 8210026.3N/AN/AReported as α2D selective (in rodents)
SKF 86466~13-17 (KB)42 (KB)N/APotent, selective for α2 over α1
Yohimbine0.301.00.068Non-selective
IdazoxanHigh AffinityHigh AffinityHigh AffinityNon-selective

N/A: Data not available in the reviewed literature. KB values represent the dissociation constant determined from functional assays.

Experimental Protocols

The binding affinities (Ki) presented in the table are typically determined using radioligand binding assays. Below is a representative protocol for such an assay.

Objective:

To determine the in vitro binding affinity (Ki) of unlabeled antagonist compounds for α2-adrenergic receptor subtypes (α2A, α2B, and α2C).

Materials:
  • Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO or HEK 293 cells) stably transfected with and expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).

  • Radioligand: A high-affinity α2-adrenoceptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Rauwolscine or [³H]-RX821002.

  • Test Compounds: this compound and other unlabeled α2-adrenoceptor antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., 10 µM phentolamine).

Procedure:
  • Membrane Preparation:

    • Cultured cells expressing the receptor subtype of interest are harvested and homogenized in ice-cold lysis buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competition Binding Assay:

    • Assay tubes are prepared in triplicate for total binding, non-specific binding, and for each concentration of the competing test compound.

    • A fixed concentration of the radioligand (typically at or near its Kd value) is added to all tubes.

    • Increasing concentrations of the unlabeled test compound are added to the respective tubes. For non-specific binding tubes, a saturating concentration of a standard antagonist is added.

    • The reaction is initiated by adding the membrane preparation to all tubes.

    • The tubes are incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Measurement:

    • The incubation is terminated by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • The filters are then placed in scintillation vials with scintillation fluid.

    • The radioactivity on each filter is quantified using a liquid scintillation counter.

Data Analysis:
  • The raw data (counts per minute) are used to calculate the amount of specifically bound radioligand at each concentration of the test compound.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Non-linear regression analysis is used to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway of α2-Adrenergic Receptors

G cluster_membrane Cell Membrane Receptor α2-Adrenoceptor G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Antagonist This compound (Antagonist) Antagonist->Receptor Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Activates ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: General signaling pathway of α2-adrenoceptors.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (Expressing α2 Subtype) MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation: Membranes + Radioligand + Test Compound MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

References

Delequamine: A Comparative Analysis of its Efficacy in Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of comparative studies involving Delequamine, a potent and selective α2-adrenergic receptor antagonist. This compound was investigated for the treatment of erectile dysfunction (ED), and this document summarizes the available data on its performance compared to placebo, detailing experimental protocols and the underlying signaling pathways.

Comparative Performance of this compound in Clinical Studies

Clinical investigations of this compound for erectile dysfunction have demonstrated its potential efficacy, particularly in specific patient populations. The following tables summarize the key findings from comparative studies.

Table 1: this compound vs. Placebo in Men with Psychogenic Erectile Dysfunction

Outcome MeasureThis compound (High Dose)PlaceboPopulationKey Finding
Duration of Erectile Response to Visual Erotic Stimuli Significant, modest increaseNo significant changeYounger men (<45 years) with psychogenic EDThis compound enhanced the duration of erections in response to erotic stimuli in younger men.[1]
Hemodynamic Responses (Blood Pressure and Heart Rate) to Erotic Stimuli Partial normalization of blunted responsesBlunted responsesYounger men (<45 years) with psychogenic EDThe drug appeared to reverse an inhibition of general arousal responses to erotic stimuli in this group.
Erectile Response in Older Men No significant effectNo significant effectOlder men (>45 years) with psychogenic EDResponsiveness to this compound appeared to decline with age, suggesting other etiological factors in older men.[1]

Table 2: Effects of this compound on Nocturnal Penile Tumescence (NPT)

Outcome MeasureThis compound (Low Dose)This compound (High Dose)PlaceboPopulationKey Finding
NPT in Normal Volunteers Modest increase, particularly during non-REM sleepReduced erectile response, most noticeably during REM sleepBaselineYoung, healthy male volunteersThis compound exhibited a dose-dependent, biphasic effect on nocturnal erections in healthy individuals.
NPT in Men with Erectile Dysfunction -Increased erectile response during non-REM sleepBaselineYounger men with EDThe higher dose showed a positive effect on nocturnal erections in younger men with erectile dysfunction.
NPT in Older Men with Erectile Dysfunction No significant effectNo significant effectBaselineOlder men with EDThe drug had no discernible effect on nocturnal penile tumescence in older men with erectile dysfunction.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

This compound functions as a selective antagonist of α2-adrenergic receptors. This mechanism of action is central to its effects on erectile function and can be understood through two primary pathways:

  • Central Nervous System: In the brain, α2-adrenergic receptors act as presynaptic autoreceptors that inhibit the release of norepinephrine (NE). By blocking these receptors, this compound increases the synaptic concentration of NE, a key neurotransmitter involved in arousal and wakefulness. This is believed to contribute to an increase in sexual arousal.[2][3][4][5]

  • Peripheral Nervous System: In the penis, norepinephrine, acting on α-adrenergic receptors in the smooth muscle of the corpus cavernosum, causes contraction, leading to a flaccid state. By antagonizing these receptors, this compound is thought to modulate this contractile effect, thereby facilitating smooth muscle relaxation and erection.[2][3][4][5]

Delequamine_Mechanism_of_Action cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System (Corpus Cavernosum) Delequamine_CNS This compound Alpha2_CNS Presynaptic α2-Adrenergic Receptor Delequamine_CNS->Alpha2_CNS Blocks NE_Release Increased Norepinephrine (NE) Release Alpha2_CNS->NE_Release Inhibits (Blocked by this compound) Arousal Increased Sexual Arousal NE_Release->Arousal Delequamine_PNS This compound Alpha_PNS α-Adrenergic Receptor (Smooth Muscle) Delequamine_PNS->Alpha_PNS Blocks Relaxation Smooth Muscle Relaxation (Erection) Delequamine_PNS->Relaxation Promotes Contraction Smooth Muscle Contraction (Flaccidity) Alpha_PNS->Contraction Mediates NE_PNS Norepinephrine (NE) NE_PNS->Alpha_PNS

This compound's dual mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the this compound comparative studies.

Assessment of Erectile Response to Visual Erotic Stimuli (VES)

This experiment is designed to measure erectile function in a controlled laboratory setting in response to sexual stimuli.

Protocol:

  • Participant Preparation: Participants are acclimatized to the laboratory environment to minimize anxiety. Hemodynamic monitoring equipment (blood pressure cuff and heart rate monitor) is attached.

  • Drug Administration: this compound or a matching placebo is administered via intravenous infusion. A sufficient time is allowed for the drug to reach steady-state plasma concentrations.

  • Baseline Measurement: A baseline period is established where erectile activity, blood pressure, and heart rate are monitored in the absence of erotic stimuli.

  • Stimulus Presentation: Participants are exposed to a standardized series of visual erotic stimuli (e.g., films) for a predetermined duration.

  • Erectile Monitoring: Penile rigidity and tumescence are continuously monitored throughout the experiment using a device such as a RigiScan. This device uses two loops, one at the base and one at the tip of the penis, to measure changes in circumference and rigidity.[6][7]

  • Data Collection: Key parameters recorded include the duration of erections, the rigidity of the erections, and changes in blood pressure and heart rate in response to the stimuli.

  • Subjective Arousal: Participants may also be asked to rate their subjective level of sexual arousal at various points during the experiment.

VES_Workflow start Start prep Participant Preparation start->prep admin This compound/Placebo Administration (IV) prep->admin baseline Baseline Monitoring admin->baseline stimuli Present Visual Erotic Stimuli baseline->stimuli monitoring Continuous Erectile & Hemodynamic Monitoring stimuli->monitoring data Data Collection (Duration, Rigidity, BP, HR) monitoring->data end End data->end

Workflow for assessing erectile response to VES.
Nocturnal Penile Tumescence (NPT) Monitoring

This experiment assesses the quality and frequency of erections that occur naturally during sleep, providing insight into the physiological capacity for erection.

Protocol:

  • Participant Setup: The participant is prepared for sleep in a sleep laboratory or at home with ambulatory monitoring equipment. A RigiScan or similar NPT monitoring device is fitted.[8][9][10]

  • Drug Administration: this compound (at varying doses) or placebo is administered before the sleep period, typically via intravenous infusion to maintain stable plasma levels throughout the night.

  • Sleep Monitoring: In a laboratory setting, sleep stages (e.g., REM, non-REM) are monitored using electroencephalography (EEG) to correlate erectile events with specific sleep phases.

  • NPT Recording: The RigiScan device records the number, duration, and rigidity of all erectile episodes that occur during the sleep period. The device typically takes measurements at regular intervals throughout the night.[6][8]

  • Data Analysis: The collected data is analyzed to determine the total time of nocturnal erections, the number of erectile episodes, and the quality (rigidity) of these erections. These parameters are then compared across the different drug and placebo conditions.

NPT_Workflow start Start setup Participant Setup with RigiScan start->setup admin This compound/Placebo Administration setup->admin sleep Overnight Sleep Period admin->sleep monitoring Continuous NPT & Sleep Stage Monitoring sleep->monitoring analysis Data Analysis (Number, Duration, Rigidity) monitoring->analysis end End analysis->end

Workflow for NPT monitoring.

References

Safety Operating Guide

Navigating the Disposal of Delequamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties of Delequamine

A summary of the known chemical and physical data for this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route in consultation with your institution's Environmental Health & Safety (EHS) department.

PropertyValue
IUPAC Name(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][2]naphthyridine
Molecular FormulaC18H26N2O3S
Molar Mass350.48 g·mol−1
SynonymsRS-15385, RS-15385-197

Procedural Guidance for this compound Disposal

Given the absence of a specific SDS for this compound, it must be treated as a hazardous chemical. The following step-by-step process outlines the recommended procedure for its disposal.

Step 1: Consultation with Environmental Health & Safety (EHS)

Before initiating any disposal procedures, it is imperative to contact your institution's EHS department. They are the primary resource for guidance on chemical waste management and will provide specific instructions based on local, state, and federal regulations.

Step 2: Waste Characterization and Segregation

Based on its chemical structure, this compound is an organic compound containing nitrogen and sulfur. It should be segregated from other waste streams to prevent potentially hazardous reactions.

  • Do not mix this compound with:

    • Acids

    • Bases

    • Oxidizing agents

  • Collect waste this compound in a dedicated, properly labeled container.

Step 3: Containerization and Labeling

  • Container Selection: Use a container that is compatible with organic chemicals. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The molecular formula: C18H26N2O3S

    • The approximate quantity of waste

    • The date of accumulation

    • The name and contact information of the generating researcher or lab

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation

  • Under the control of the laboratory personnel

  • Away from drains and sources of ignition

  • In a well-ventilated area

Step 5: Arrange for Pickup and Disposal

Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of this compound via standard trash or sewer systems.

Experimental Protocols

Due to the discontinuation of this compound's development, specific experimental protocols for its disposal are not published. The disposal procedure should follow the general protocols for chemical waste management established by your institution's EHS department.

Logical Workflow for Disposal of Research Chemicals without an SDS

The following diagram illustrates the decision-making process for the proper disposal of a research chemical, such as this compound, for which a specific Safety Data Sheet is not available.

start Start: Unused/Waste This compound sds_check Is a specific SDS available? start->sds_check ehs_contact Contact Institutional EHS for guidance sds_check->ehs_contact No follow_sds Follow disposal instructions in the SDS sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste ehs_contact->treat_hazardous segregate Segregate from incompatible waste streams treat_hazardous->segregate containerize Properly containerize and label segregate->containerize store Store in designated Satellite Accumulation Area containerize->store pickup Arrange for EHS waste pickup store->pickup end End: Proper Disposal pickup->end follow_sds->end

Caption: Disposal workflow for research chemicals without a specific SDS.

References

Essential Safety and Logistics for Handling Delequamine

Author: BenchChem Technical Support Team. Date: November 2025

Delequamine is a potent and selective α2-adrenergic receptor antagonist that was investigated for the treatment of erectile dysfunction and major depressive disorder.[1] Although it never reached the market, its handling in a research and development setting requires stringent safety protocols due to its pharmacological activity.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, personnel should adhere to the Occupational Safety and Health Administration (OSHA) guidelines for handling hazardous drugs.[2] The following table summarizes the recommended PPE.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-rated, powder-free nitrile gloves.[2][3]Prevents dermal absorption. Double gloving is required when there is a risk of splashing.[2][3]
Gown Disposable, low-permeability fabric with a solid front and long sleeves.[2]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a face shield.[3]Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the drug to prevent inhalation.[4]Prevents respiratory exposure to fine particles.

Operational Plan: Safe Handling Procedures

All handling of this compound, especially in powdered form, should occur within a designated controlled area such as a chemical fume hood or a biological safety cabinet to minimize exposure.[3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned.[2] Prepare the work area by covering surfaces with disposable, absorbent liners.

  • Weighing and Reconstitution: Conduct all weighing and reconstitution of powdered this compound within a certified chemical fume hood to control airborne particles.[3]

  • Administration (in experimental settings): When administering the compound, use syringes with Luer-Lok™ fittings to prevent accidental disconnection and leakage.

  • Decontamination: After handling, wipe down all surfaces in the work area with an appropriate deactivating agent, followed by a cleaning agent.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[2]

Spill Management Workflow

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_spill_cleanup Spill Cleanup alert_personnel Alert personnel in the area secure_area Secure the spill area alert_personnel->secure_area don_ppe Don appropriate PPE secure_area->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill Proceed once fully protected apply_deactivator Apply deactivating agent contain_spill->apply_deactivator clean_area Clean the area with detergent and water apply_deactivator->clean_area dispose_waste Dispose of all contaminated materials as hazardous waste clean_area->dispose_waste report_incident Report the incident to the Safety Officer dispose_waste->report_incident Final Step

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.